molecular formula C22H23F2NO4 B15541838 AGN 194078

AGN 194078

Numéro de catalogue: B15541838
Poids moléculaire: 403.4 g/mol
Clé InChI: BCKLKOYFMACAMZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AGN 194078 is a useful research compound. Its molecular formula is C22H23F2NO4 and its molecular weight is 403.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C22H23F2NO4

Poids moléculaire

403.4 g/mol

Nom IUPAC

2,6-difluoro-4-[(3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid

InChI

InChI=1S/C22H23F2NO4/c1-21(2)5-6-22(3,4)14-10-17(26)12(9-13(14)21)19(27)25-11-7-15(23)18(20(28)29)16(24)8-11/h7-10,26H,5-6H2,1-4H3,(H,25,27)(H,28,29)

Clé InChI

BCKLKOYFMACAMZ-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

AGN-2979: A Technical Guide to a Novel Tryptophan Hydroxylase Activation Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AGN-2979, a selective inhibitor of tryptophan hydroxylase (TPH) activation. Tryptophan hydroxylase is the rate-limiting enzyme in the biosynthesis of serotonin (5-HT), a critical neurotransmitter implicated in the pathophysiology of depression and other psychiatric disorders. Unlike direct enzymatic inhibitors, AGN-2979 targets the activation mechanism of TPH, offering a nuanced approach to modulating serotonergic neurotransmission. This document details the mechanism of action, preclinical efficacy, and experimental protocols related to AGN-2979, presenting a valuable resource for researchers in neuroscience and drug development.

Core Mechanism of Action

AGN-2979 does not directly inhibit the catalytic activity of tryptophan hydroxylase. Instead, it prevents the activation of the enzyme that occurs in response to neuronal stimulation. This activation is a key regulatory step in serotonin synthesis, primarily mediated by a calcium-dependent signaling pathway.

The activation of TPH2, the neuronal isoform of the enzyme, is initiated by an influx of calcium (Ca2+) into the neuron, often triggered by depolarization. This increase in intracellular calcium leads to the activation of Calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII then phosphorylates TPH2 at a specific serine residue (Ser-19), resulting in a conformational change that enhances the enzyme's catalytic activity and, consequently, increases serotonin synthesis.

AGN-2979 exerts its inhibitory effect by interfering with this calcium-calmodulin-dependent phosphorylation cascade. By blocking this activation step, AGN-2979 effectively reduces the rate of serotonin synthesis in response to neuronal firing, without affecting the basal activity of the enzyme.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of AGN-2979.

Table 1: In Vivo Effects of AGN-2979 on Serotonin Synthesis

Brain RegionAGN-2979 DosePercent Decrease in 5-HT Synthesis (compared to control)Reference
Raphe Nuclei & Terminal Areas10 mg/kg, i.p.12% - 35%[1]

Table 2: Efficacy of AGN-2979 in a Chronic Mild Stress (CMS) Model of Depression

Treatment GroupDoseEffect on Sucrose ConsumptionOnset of ActionComparison to ImipramineReference
AGN-29791 mg/kgIneffective--[2]
AGN-29794 mg/kgFully reversed CMS-induced reduction1 weekFaster onset[2]
AGN-297916 mg/kgIneffective--[2]
Imipramine10 mg/kgFully reversed CMS-induced reduction3 weeks-[2]

Experimental Protocols

Tryptophan Hydroxylase Activation Assay

This protocol is based on the methodology described by Boadle-Biber et al. for assessing the inhibition of TPH activation in brainstem slices.

a. Materials:

  • Rat brainstem tissue

  • Krebs-Ringer bicarbonate buffer (containing 11 mM glucose), gassed with 95% O2 / 5% CO2

  • High potassium Krebs-Ringer buffer (50 mM KCl)

  • AGN-2979 stock solution

  • Assay cocktail: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM ATP, 5 mM DTT, 0.1 mM L-tryptophan, and 0.1 mM 6-MPH4 (6-methyl-5,6,7,8-tetrahydropterine)

  • Scintillation fluid

b. Procedure:

  • Prepare 400 µm thick slices of rat brainstem.

  • Pre-incubate slices in oxygenated Krebs-Ringer bicarbonate buffer for 15 minutes at 37°C.

  • Incubate the slices for 20 minutes in either:

    • Control Krebs-Ringer buffer

    • High potassium Krebs-Ringer buffer (to induce depolarization and TPH activation)

    • High potassium Krebs-Ringer buffer with varying concentrations of AGN-2979.

  • Following incubation, homogenize the brainstem slices in 0.32 M sucrose.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

  • Use the supernatant for the TPH activity assay.

  • Incubate the supernatant with the assay cocktail containing [1-14C]L-tryptophan for 15 minutes at 37°C.

  • Terminate the reaction by adding 1 ml of 1 M HCl.

  • Measure the evolved 14CO2 by liquid scintillation counting to determine TPH activity.

In Vivo Serotonin Synthesis Measurement

This protocol, based on the work of Hasegawa et al. (2005), utilizes α-[14C]methyl-L-tryptophan autoradiography to measure regional brain serotonin synthesis.[1]

a. Materials:

  • Sprague-Dawley rats

  • AGN-2979 (10 mg/kg, i.p.) or vehicle (distilled water)

  • α-[14C]methyl-L-tryptophan (α-MTrp) tracer

  • Plaster cast for hind limb restraint

  • Autoradiography equipment

b. Procedure:

  • Restrain the hind limbs of the rats using a loose-fitting plaster cast.

  • Administer AGN-2979 (10 mg/kg, i.p.) or vehicle one hour prior to the tracer administration.

  • Administer the α-[14C]methyl-L-tryptophan tracer intravenously.

  • After a specific incorporation period (e.g., 60 minutes), sacrifice the animals.

  • Rapidly remove the brains and freeze them.

  • Prepare thin brain sections using a cryostat.

  • Expose the brain sections to X-ray film to create autoradiograms.

  • Quantify the regional brain radioactivity using densitometry, which correlates with the rate of serotonin synthesis.

Chronic Mild Stress (CMS) Model

This protocol is a generalized representation of the CMS model used to induce depressive-like behavior in rodents.

a. Materials:

  • Rats or mice

  • A variety of mild stressors (e.g., damp bedding, cage tilt, overnight illumination, social isolation, stroboscopic light)

  • 1% sucrose solution and water

  • Animal scale

b. Procedure:

  • House animals individually.

  • For a period of several weeks (e.g., 4-8 weeks), expose the animals to a variable and unpredictable sequence of mild stressors. Each stressor is applied for a period of hours to a full day.

  • Monitor sucrose preference weekly. This is done by presenting the animals with two pre-weighed bottles, one containing 1% sucrose solution and the other containing water, for a 24-hour period.

  • Measure the consumption from each bottle to calculate sucrose preference (Sucrose intake / Total fluid intake). A significant decrease in sucrose preference in the stressed group compared to a non-stressed control group indicates anhedonia, a core symptom of depression.

  • Following the induction of anhedonia, begin treatment with AGN-2979, a comparator antidepressant (e.g., imipramine), or vehicle.

  • Continue the CMS protocol and weekly sucrose preference testing throughout the treatment period to assess the efficacy of the compounds in reversing the anhedonic state.

Visualizations

Signaling Pathway of Tryptophan Hydroxylase 2 (TPH2) Activation

TPH2_Activation_Pathway Depolarization Neuronal Depolarization Ca_influx Ca²⁺ Influx Depolarization->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin binds CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex CaMKII_inactive CaMKII (inactive) CaM_complex->CaMKII_inactive activates CaMKII_active CaMKII (active) CaMKII_inactive->CaMKII_active TPH2_inactive TPH2 (inactive) CaMKII_active->TPH2_inactive phosphorylates (Ser-19) TPH2_active TPH2-P (active) TPH2_inactive->TPH2_active Serotonin_synthesis Increased Serotonin Synthesis TPH2_active->Serotonin_synthesis AGN2979_Mechanism cluster_pathway TPH2 Activation Pathway CaM_complex Ca²⁺-Calmodulin Complex CaMKII_activation CaMKII Activation CaM_complex->CaMKII_activation TPH2_phosphorylation TPH2 Phosphorylation CaMKII_activation->TPH2_phosphorylation Increased_5HT Increased Serotonin Synthesis TPH2_phosphorylation->Increased_5HT AGN2979 AGN-2979 AGN2979->CaMKII_activation inhibits CMS_Workflow Start Start: Naïve Animals CMS_Induction CMS Induction Phase (4-8 weeks) - Unpredictable mild stressors Start->CMS_Induction Anhedonia_Check Anhedonia Assessment (Sucrose Preference Test) CMS_Induction->Anhedonia_Check Anhedonia_Check->CMS_Induction No anhedonia Treatment_Phase Treatment Phase (Continue CMS) - AGN-2979 - Vehicle - Comparator Anhedonia_Check->Treatment_Phase Anhedonia confirmed Weekly_Assessment Weekly Sucrose Preference Test Treatment_Phase->Weekly_Assessment Weekly_Assessment->Treatment_Phase Continue treatment End End of Study: Data Analysis Weekly_Assessment->End Final week

References

The Discovery and Synthesis of AGN-205327: A Selective RARγ Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Retinoic Acid Receptors (RARs) are a family of nuclear receptors that play a crucial role in cell growth, differentiation, and apoptosis.[1] Comprising three subtypes—RARα, RARβ, and RARγ—these receptors are activated by retinoic acid and are involved in a multitude of physiological processes.[1][2] The development of subtype-selective ligands is a key objective in drug discovery to target specific biological pathways while minimizing off-target effects. AGN-205327 has emerged as a potent and selective synthetic agonist for the RARγ subtype, making it a valuable tool for investigating the specific functions of this receptor.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of AGN-205327 and related compounds.

Quantitative Data Summary

The selectivity of AGN-205327 for RARγ over other RAR subtypes is evident from its half-maximal effective concentration (EC50) values. The compound is significantly more potent at activating RARγ compared to RARα and RARβ.

CompoundRARα EC50 (nM)RARβ EC50 (nM)RARγ EC50 (nM)Selectivity (vs. RARγ)Reference
AGN-205327376673432RARα: 117.7-foldRARβ: 22.9-fold[3][4]

Synthesis of RARγ Agonists: A Representative Protocol

While the precise, step-by-step synthesis of AGN-205327 is proprietary, a representative protocol for the synthesis of a structurally related and potent RARγ agonist, BMS-270394, is detailed below.[5] This multi-step synthesis involves an enantioselective reduction and a novel coupling reaction.

Experimental Protocol: Synthesis of BMS-270394

  • Enantioselective Reduction: An α-ketoacid precursor is reduced to the corresponding chiral α-hydroxy acid. This is achieved using a mixture of sodium borohydride (NaBH₄) and L-tartaric acid. The use of a chiral reagent like L-tartaric acid ensures the stereoselective formation of the desired enantiomer.[5]

  • Activation of Aniline: An electron-deficient aniline derivative is activated via the formation of an N-sulfinyl derivative. This activation step is crucial for the subsequent coupling reaction.[5]

  • Novel Coupling Reaction: The chiral α-hydroxy acid is coupled with the activated N-sulfinyl aniline derivative to form a chiral α-hydroxy amide. This reaction proceeds efficiently to yield the desired intermediate.[5]

  • Hydrolysis: The final step involves the racemization-free hydrolysis of the α-hydroxy amide to the corresponding α-hydroxy amidoacid, yielding BMS-270394. This is accomplished using potassium trimethylsilanolate (KOSiMe₃) in acetonitrile.[5]

Biological Activity and Signaling Pathway

AGN-205327 exerts its biological effects by binding to and activating the RARγ receptor. This activation initiates a cascade of molecular events that ultimately leads to changes in gene expression.

RARγ Signaling Pathway

Retinoic acid receptors function as ligand-activated transcription factors.[2] In the absence of a ligand, the RAR/RXR (Retinoid X Receptor) heterodimer is bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[1][6] This complex is associated with corepressor proteins, which inhibit gene transcription.[1]

Upon binding of an agonist like AGN-205327 to the Ligand Binding Domain (LBD) of RARγ, a conformational change is induced in the receptor.[7] This change leads to the dissociation of corepressors and the recruitment of coactivator proteins.[1] The coactivator complex then facilitates the transcription of downstream target genes.[1]

Several downstream target genes of RARγ signaling have been identified, including those involved in retinoid metabolism (Lrat, Stra6, Cyp26a1), cell differentiation, and growth arrest.[8]

RAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_complex RARγ/RXR Heterodimer Complex AGN205327_cyto AGN-205327 AGN205327_nuc AGN-205327 AGN205327_cyto->AGN205327_nuc Translocates RAR RARγ RXR RXR Corepressor Corepressor RAR->Corepressor Dissociation Coactivator Coactivator RAR->Coactivator Recruitment RARE RARE (DNA) TargetGenes Target Gene Transcription RARE->TargetGenes Coactivator->RARE Initiates mRNA mRNA TargetGenes->mRNA Protein Protein Synthesis & Biological Response mRNA->Protein AGN205327_nuc->RAR Binds to LBD

RARγ Signaling Pathway Activation by AGN-205327.

Experimental Protocols for Biological Evaluation

The biological activity of RARγ agonists like AGN-205327 is typically assessed using a combination of in vitro assays.

RARγ Reporter Gene Assay

This cell-based assay provides a functional readout of RARγ activation.

Experimental Workflow

Reporter_Assay_Workflow start Start: Prepare Reporter Cells thaw Thaw & plate reporter cells (engineered to express human RARγ and a luciferase reporter gene) start->thaw incubate1 Pre-incubate cells (4-6 hours) thaw->incubate1 prepare_compounds Prepare serial dilutions of AGN-205327 and control agonist incubate1->prepare_compounds treat_cells Add compounds to cells prepare_compounds->treat_cells incubate2 Incubate for ~24 hours treat_cells->incubate2 add_substrate Add luciferase detection reagent incubate2->add_substrate measure Measure luminescence (quantifies reporter gene expression) add_substrate->measure end End: Analyze Data (EC50) measure->end

Workflow for an RARγ Reporter Gene Assay.

Detailed Protocol

  • Cell Preparation: Reporter cells, typically a non-human mammalian cell line engineered to express human RARγ and a luciferase reporter gene linked to a RARE promoter, are thawed and plated in a 96-well plate.[9][10]

  • Compound Preparation: A serial dilution of AGN-205327 is prepared. A known RARγ agonist, such as all-trans-Retinoic Acid, is used as a positive control.[10]

  • Cell Treatment: After a pre-incubation period, the prepared compound dilutions are added to the cells.[10]

  • Incubation: The plate is incubated for approximately 24 hours to allow for receptor activation and reporter gene expression.[10]

  • Detection: A luciferase detection reagent is added to the wells, and the luminescence is measured using a plate reader. The intensity of the light emitted is proportional to the level of RARγ activation.[11]

  • Data Analysis: The luminescence data is used to generate a dose-response curve, from which the EC50 value is calculated.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the receptor.

Experimental Protocol

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the RARγ receptor.[12]

  • Assay Setup: In a 96-well plate, the prepared membranes are incubated with a radiolabeled ligand (e.g., [³H]9-cis-Retinoic acid) and varying concentrations of the unlabeled test compound (AGN-205327).[12]

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.[12]

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand via filtration.[13]

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[12]

  • Data Analysis: The data is used to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the binding affinity (Ki) can be calculated.[13]

Quantitative PCR (qPCR) for Target Gene Expression

qPCR is used to measure the change in the expression of known RARγ target genes upon treatment with an agonist.

Experimental Protocol

  • Cell Culture and Treatment: A suitable cell line is cultured and treated with AGN-205327 for a specific duration.

  • RNA Extraction: Total RNA is extracted from the treated and untreated cells.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).[14]

  • qPCR: The cDNA is used as a template for qPCR with primers specific for RARγ target genes (e.g., Cyp26a1, Hoxa1) and a reference gene.[8][15]

  • Data Analysis: The relative expression of the target genes in the treated samples is calculated and compared to the untreated controls.[16]

Conclusion

AGN-205327 stands out as a valuable chemical probe for elucidating the specific biological roles of RARγ. Its high potency and selectivity, combined with a growing understanding of the RAR signaling pathway, provide a solid foundation for further research. The detailed experimental protocols provided in this guide offer a practical framework for scientists aiming to investigate the effects of RARγ modulation in various physiological and pathological contexts. Future studies leveraging tools like AGN-205327 will undoubtedly continue to unravel the complexities of retinoid signaling and may pave the way for novel therapeutic strategies targeting the RARγ receptor.

References

Early-Stage Research on AGN-2979 for Depression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGN-2979 is an investigational compound that has been explored for its potential antidepressant effects. Early research has focused on its unique mechanism of action as an inhibitor of tryptophan hydroxylase (TPH) activation. TPH is the rate-limiting enzyme in the biosynthesis of serotonin (5-HT), a key neurotransmitter implicated in the pathophysiology of depression. Unlike conventional antidepressants that primarily target serotonin reuptake or receptor binding, AGN-2979 is proposed to modulate the synthesis of serotonin, particularly under conditions of stress. This technical guide provides a comprehensive overview of the early-stage, publicly available research on AGN-2979, focusing on its mechanism of action, preclinical efficacy, and the experimental protocols used in its initial evaluation.

Mechanism of Action

AGN-2979 is characterized as a selective inhibitor of the activation of tryptophan hydroxylase, rather than a direct competitive inhibitor of the enzyme itself.[1] Research suggests that various stressors can trigger a calcium-dependent activation of TPH, leading to an increase in serotonin synthesis. AGN-2979 is believed to exert its effects by preventing this stress-induced activation.

The proposed mechanism involves the blockade of calcium-calmodulin-dependent activation of TPH.[1] Under normal, non-stressful conditions, AGN-2979 has been shown to have no effect on basal TPH activity.[1] However, in the presence of stimuli that induce neuronal depolarization or mobilize intracellular calcium, AGN-2979 effectively blocks the subsequent increase in TPH activity.[1] This suggests a state-dependent mechanism of action, where the compound is most effective under conditions of neuronal activation, such as those precipitated by stress.

A secondary, less-defined mechanism has also been proposed, involving the blockade of K+ channels. This hypothesis is based on the observation that several other antidepressant compounds also exhibit K+ channel blocking properties. The blockade of these channels could indirectly influence TPH activity and serotonin synthesis.

Proposed Mechanism of Action of AGN-2979 Stress Stress Ca_Influx Neuronal Depolarization & Increased Intracellular Ca2+ Stress->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin CaM_Complex Ca2+/Calmodulin Complex Calmodulin->CaM_Complex TPH_active Tryptophan Hydroxylase (Active) CaM_Complex->TPH_active TPH_inactive Tryptophan Hydroxylase (Inactive) TPH_inactive->TPH_active Activation Serotonin Serotonin (5-HT) Synthesis TPH_active->Serotonin Tryptophan Tryptophan Tryptophan->TPH_active AGN2979 AGN-2979 AGN2979->CaM_Complex Inhibits Activation Chronic Mild Stress (CMS) Experimental Workflow Start Start: Acclimation of Rats Baseline Baseline Sucrose Consumption Test Start->Baseline Stressing Chronic Mild Stress Protocol (Several Weeks of Unpredictable Stressors) Baseline->Stressing Treatment Daily Administration: - Vehicle - AGN-2979 - Positive Control (e.g., Imipramine) Sucrose_Test Weekly Sucrose Consumption Test Stressing->Sucrose_Test Analysis Data Analysis: Compare Sucrose Intake Between Groups Stressing->Analysis Treatment->Stressing Sucrose_Test->Stressing End End of Study Analysis->End

References

In-Vitro Characterization of Auranofin's Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro characterization of the bioactivity of Auranofin, a gold-containing compound with significant therapeutic potential, particularly in oncology. This document details the experimental protocols for key assays, presents quantitative data in a structured format, and utilizes visualizations to illustrate critical cellular pathways and experimental workflows.

Introduction to Auranofin and its Mechanism of Action

Auranofin is an orally administered gold(I) complex that was initially approved for the treatment of rheumatoid arthritis.[1] More recently, its potent anticancer properties have been a subject of intense research. The primary mechanism of Auranofin's bioactivity is the inhibition of the enzyme thioredoxin reductase (TrxR).[2][3] TrxR is a key component of the thioredoxin system, which plays a crucial role in maintaining cellular redox homeostasis and is often upregulated in cancer cells to cope with increased oxidative stress.

By inhibiting TrxR, Auranofin disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS).[2] This surge in ROS induces oxidative stress, which in turn triggers apoptotic cell death in cancer cells. Furthermore, Auranofin has been shown to modulate several key signaling pathways implicated in cancer cell proliferation and survival, including the PI3K/AKT/mTOR and NF-κB pathways.[4][5]

Quantitative Bioactivity Data of Auranofin

The cytotoxic and inhibitory activities of Auranofin have been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of Auranofin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
Calu-6Lung Cancer324
A549Lung Cancer524
SK-LU-1Lung Cancer524
NCI-H460Lung Cancer424
NCI-H1299Lung Cancer1-224
MDA-MB-231Triple-Negative Breast Cancer~324
MDA-MB-468Triple-Negative Breast Cancer<324
BT-549Triple-Negative Breast Cancer>324
HCC-1937Triple-Negative Breast Cancer<324
MDA-MB-436Triple-Negative Breast Cancer<324

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and assay methodology.[2][6]

Key In-Vitro Experimental Protocols

This section provides detailed methodologies for the core experiments used to characterize the bioactivity of Auranofin.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Auranofin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of Auranofin (e.g., 0.1 to 10 µM) and a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Thioredoxin Reductase (TrxR) Inhibition Assay

This assay measures the enzymatic activity of TrxR in cell lysates.

Materials:

  • Cell lysates from Auranofin-treated and control cells

  • Thioredoxin Reductase Assay Kit (e.g., from Cayman Chemical or Millipore-Sigma)

  • 5,5'-dithiobis (2-nitrobenzoic acid) (DTNB)

  • NADPH

  • Microplate reader

Protocol:

  • Prepare cell lysates from cells treated with Auranofin and a vehicle control.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA).

  • In a 96-well plate, add a reaction mixture containing DTNB and NADPH to each well.

  • Add an equal amount of protein (e.g., 30 µg) from each cell lysate to the respective wells.

  • Measure the increase in absorbance at 410-412 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the TrxR activity.

  • Calculate the TrxR activity and express it as a percentage of the activity in the control cells.[2][7]

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFDA assay is used to measure the levels of intracellular ROS.

Materials:

  • Human cancer cell lines

  • Auranofin

  • 2',7'-dichlorofluorescin diacetate (DCFDA)

  • Phenol red-free cell culture medium

  • 96-well black-walled plates

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Seed cells in a 96-well black-walled plate and allow them to adhere overnight.

  • Treat the cells with Auranofin and a vehicle control for the desired time.

  • Remove the treatment medium and wash the cells with phenol red-free medium.

  • Incubate the cells with 5 µM DCFDA in phenol red-free medium for 30-60 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess DCFDA.

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.

  • Alternatively, cells can be harvested and analyzed by flow cytometry.

  • Quantify the relative change in ROS levels compared to the control.[8]

Western Blot Analysis of PI3K/AKT/mTOR Signaling Pathway

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

Materials:

  • Cell lysates from Auranofin-treated and control cells

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR.

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Prepare cell lysates and determine protein concentrations.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the relative changes in protein expression and phosphorylation.[9][10]

Visualizing Auranofin's Bioactivity

Diagrams created using Graphviz (DOT language) illustrate the key molecular pathways and experimental workflows discussed in this guide.

Auranofin_Mechanism_of_Action Auranofin Auranofin TrxR Thioredoxin Reductase (TrxR) Auranofin->TrxR Inhibits ROS Reactive Oxygen Species (ROS) ↑ Auranofin->ROS Increases PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Auranofin->PI3K_AKT_mTOR Inhibits NFkB NF-κB Pathway Auranofin->NFkB Inhibits TrxR->ROS Reduces Apoptosis Apoptosis ROS->Apoptosis Induces Proliferation Cell Proliferation ↓ PI3K_AKT_mTOR->Proliferation Promotes Survival Cell Survival ↓ PI3K_AKT_mTOR->Survival Promotes NFkB->Survival Promotes

Caption: Auranofin's primary mechanism of action.

TrxR_Inhibition_Assay_Workflow start Start: Treat cells with Auranofin or vehicle lysis Cell Lysis and Protein Quantification start->lysis assay_setup Prepare 96-well plate with DTNB and NADPH lysis->assay_setup add_lysate Add cell lysates to wells assay_setup->add_lysate measurement Measure absorbance at 410-412 nm over time add_lysate->measurement analysis Calculate TrxR activity (% of control) measurement->analysis end End analysis->end

Caption: Workflow for the Thioredoxin Reductase (TrxR) Inhibition Assay.

PI3K_Western_Blot_Workflow start Start: Auranofin treatment of cells lysis Cell Lysis and Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-AKT, total AKT, etc.) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Band Intensity Analysis detection->analysis end End analysis->end

Caption: Western Blot Workflow for PI3K/AKT/mTOR Pathway Analysis.

References

AGN-201904: A Technical Guide on its Role in Peptic Ulcer Prevention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGN-201904-Z is an investigational pro-drug of omeprazole, a well-established proton pump inhibitor (PPI). Developed by Allergan, AGN-201904-Z is designed as a slowly absorbed, acid-stable compound that provides a prolonged and more consistent suppression of gastric acid.[1][2][3] This technical guide provides an in-depth overview of AGN-201904 and its potential role in the prevention of peptic ulcers, focusing on its mechanism of action, preclinical and clinical data, and the underlying physiological pathways. Peptic ulcer disease, a condition characterized by sores in the lining of the stomach or duodenum, is often exacerbated by gastric acid.[4] Therefore, agents that effectively control acid secretion are a cornerstone of prevention and treatment.[5]

Mechanism of Action: Enhanced Proton Pump Inhibition

AGN-201904-Z exerts its therapeutic effect through its active metabolite, omeprazole.[1][2] As a proton pump inhibitor, omeprazole irreversibly blocks the H+/K+ ATPase (proton pump) in gastric parietal cells.[6] This enzyme is the final step in the secretion of gastric acid.[6] By covalently binding to cysteine residues on the proton pump, omeprazole inhibits its function, leading to a profound and long-lasting reduction in acid production.[5][6]

The novelty of AGN-201904-Z lies in its pharmacokinetic profile. Its slow absorption and conversion to omeprazole lead to a prolonged systemic exposure of the active drug.[1][2][3] This sustained presence allows for the inhibition of both resting and newly activated proton pumps over a longer period, resulting in more consistent and effective acid suppression, particularly during the nocturnal period when acid secretion can be high.[1][3]

Signaling Pathways in Gastric Acid Secretion

The regulation of gastric acid secretion is a complex process involving multiple signaling pathways that converge on the parietal cell. The following diagram illustrates the key pathways and the point of intervention for proton pump inhibitors like omeprazole (the active metabolite of AGN-201904).

Signaling Pathways of Gastric Acid Secretion and PPI Inhibition cluster_ParietalCell Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R Histamine Histamine H2R H2 Receptor Histamine->H2R ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Somatostatin Somatostatin SSTR2 SSTR2 Receptor Somatostatin->SSTR2 ParietalCell Parietal Cell Gq Gq CCK2R->Gq Gs Gs H2R->Gs M3R->Gq Gi Gi SSTR2->Gi PLC PLC Gq->PLC AC Adenylate Cyclase Gs->AC Gi->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca2 Ca²⁺ IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC PKA PKA cAMP->PKA ProtonPump H⁺/K⁺ ATPase (Proton Pump) Ca2->ProtonPump Activates PKA->ProtonPump Activates PKC->ProtonPump Activates H_ion H⁺ (Acid) ProtonPump->H_ion Secretes AGN201904 AGN-201904-Z (Omeprazole) AGN201904->ProtonPump Inhibits

Caption: Gastric acid secretion pathways and PPI inhibition.

Clinical Development: Phase I Study

A key clinical study investigating the pharmacodynamics and pharmacokinetics of AGN-201904-Z was a randomized, open-label, parallel-group, investigator-blinded trial conducted in healthy, Helicobacter pylori negative male volunteers (NCT00325715).[1][3] This study compared the effects of AGN-201904-Z with esomeprazole, a standard-of-care PPI.[3]

Experimental Protocol

Study Design: A randomized, open-label, parallel-group, investigator-blinded study.[3]

Participants: 24 healthy, Helicobacter pylori negative male volunteers.[3]

Treatment Arms:

  • AGN-201904-Z: 600 mg enteric-coated capsules administered once daily for 5 days.[3]

  • Esomeprazole: 40 mg delayed-release tablets administered once daily for 5 days.[3]

Methodology:

  • Intragastric pH Monitoring: 24-hour intragastric pH recordings were performed at baseline, and on days 1, 3, and 5 of treatment.[3] This was likely conducted using a pH-sensitive probe positioned in the stomach to continuously measure acidity.[2][7]

  • Pharmacokinetic Sampling: Blood samples were collected to determine the plasma concentrations of omeprazole (from AGN-201904-Z), esomeprazole, and AGN-201904-Z itself.[3]

  • Gastrin Levels: Blood levels of gastrin were also monitored.[3]

The following workflow diagram illustrates the experimental design of the phase I clinical trial.

Experimental Workflow for AGN-201904-Z Phase I Trial Screening Screening of Healthy H. pylori Negative Male Volunteers Randomization Randomization (n=24) Screening->Randomization GroupA Group A: AGN-201904-Z (600 mg/day) Randomization->GroupA GroupB Group B: Esomeprazole (40 mg/day) Randomization->GroupB Day0 Day 0 (Baseline): 24h pH monitoring Blood sampling GroupA->Day0 GroupB->Day0 Day1 Day 1: Drug Administration 24h pH monitoring Blood sampling Day0->Day1 Day3 Day 3: Drug Administration 24h pH monitoring Blood sampling Day1->Day3 Day5 Day 5: Drug Administration 24h pH monitoring Blood sampling Day3->Day5 Analysis Data Analysis: Pharmacodynamics (pH) Pharmacokinetics (Drug Levels) Gastrin Levels Day5->Analysis

References

Cellular Targets of AGN-201904 in Gastric Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGN-201904 is a novel pro-drug of omeprazole, a widely used proton pump inhibitor (PPI). While its primary mechanism of action in parietal cells is the irreversible inhibition of the H+/K+-ATPase, leading to profound gastric acid suppression, emerging evidence reveals that its active metabolite, omeprazole, exerts direct effects on gastric cancer cells through a multitude of cellular targets. This technical guide provides an in-depth analysis of these targets, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. Understanding these non-canonical targets of AGN-201904 is paramount for exploring its therapeutic potential in oncology and for the development of novel anti-cancer strategies.

Introduction

AGN-201904 is designed as a next-generation proton pump inhibitor with a pharmacokinetic profile that ensures prolonged exposure to its active metabolite, omeprazole. The primary indication for AGN-201904 is the management of acid-related gastrointestinal disorders. However, extensive research into the effects of PPIs on cancer biology has unveiled a compelling narrative of their potential as anti-neoplastic agents. This document focuses on the cellular and molecular targets of AGN-201904's active form, omeprazole, specifically within the context of gastric cancer cells, moving beyond its well-established role in acid secretion.

Primary and Non-Canonical Cellular Targets

The therapeutic and anti-cancer effects of AGN-201904 in gastric cells are mediated by the direct interaction of its active metabolite, omeprazole, with several key proteins. These interactions disrupt critical cellular processes in cancer cells, including proliferation, survival, and metastasis.

H+/K+-ATPase (Proton Pump)

While the canonical target of omeprazole is the H+/K+-ATPase in parietal cells, this proton pump is also aberrantly expressed in some gastric cancer cells. Inhibition of this pump in cancer cells is hypothesized to induce apoptosis by disrupting intracellular pH homeostasis.

FTO (Fat Mass and Obesity-Associated Protein)

A novel and significant target of omeprazole in gastric cancer cells is the m6A RNA demethylase FTO. Omeprazole has been shown to inhibit FTO, leading to an increase in N6-methyladenosine (m6A) RNA methylation. This epigenetic modification, in turn, influences the translation and stability of target mRNAs, impacting key signaling pathways.

Snail (Snail Family Transcriptional Repressor 1)

Omeprazole directly binds to the Snail protein, a key transcription factor in the epithelial-mesenchymal transition (EMT). This interaction promotes the degradation of Snail, thereby inhibiting EMT, a critical process for cancer cell invasion and metastasis.[1][2]

Key Signaling Pathway Components

Omeprazole has been demonstrated to modulate several critical signaling pathways implicated in gastric carcinogenesis by affecting the phosphorylation status and activity of their key components. These include the ERK1/2, PI3K/Akt/mTOR, and Wnt/β-catenin pathways.

Quantitative Data on Cellular Targeting

The following tables summarize the available quantitative data from in vitro studies investigating the effects of omeprazole on gastric cancer cells.

Target Metric Value Cell Line(s) Reference
SnailBinding Affinity (Kd)0.076 mMRecombinant Snail Protein[1]
Experiment Drug/Compound Concentration Effect Cell Line(s) Reference
ChemosensitizationOmeprazole40 µg/µlEnhanced apoptosis with 5-Fu, DDP, TAXAGS, HGC-27[3]
Apoptosis InductionOmeprazole0.4 mMSignificant induction of apoptosisAGS[4]
Apoptosis InductionPantoprazole0.8 mMSignificant attenuation of cell viabilityAGS, KatoIII, MKN-28, MKN-45, SNU1, SNU601[4]
ERK1/2 Phosphorylation InhibitionPantoprazole0.5 mmol/LComplete inhibition after 8 hoursMKN-45[5]
V-ATPase InhibitionOmeprazole, Pantoprazole, Esomeprazole10 µg/mlInhibition of V-ATPase expressionMKN28[6]

Signaling Pathways Modulated by AGN-201904

The anti-cancer effects of AGN-201904's active metabolite, omeprazole, are underpinned by its ability to interfere with complex signaling networks within gastric cancer cells.

FTO-mTORC1-DDIT3 Signaling Pathway

Omeprazole-mediated inhibition of FTO leads to increased m6A methylation of target transcripts, which subsequently activates the mTORC1 signaling pathway. This activation inhibits pro-survival autophagy and upregulates the pro-apoptotic gene DDIT3, thereby enhancing the chemosensitivity of gastric cancer cells.[3]

FTO_mTORC1_Pathway FTO-mTORC1-DDIT3 Signaling Pathway AGN AGN-201904 (Omeprazole) FTO FTO (m6A Demethylase) AGN->FTO Inhibits m6A Increased m6A RNA Methylation FTO->m6A Inhibits demethylation mTORC1 mTORC1 Activation m6A->mTORC1 Autophagy Pro-survival Autophagy mTORC1->Autophagy Inhibits DDIT3 DDIT3 Upregulation mTORC1->DDIT3 Apoptosis Apoptosis Autophagy->Apoptosis Prevents DDIT3->Apoptosis Chemosensitivity Enhanced Chemosensitivity Apoptosis->Chemosensitivity

FTO-mTORC1-DDIT3 Signaling Pathway
Snail Degradation Pathway

Omeprazole directly binds to the Snail protein, disrupting its acetylation and promoting its ubiquitination and subsequent degradation by the proteasome. This leads to the inhibition of the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1][2]

Snail_Degradation_Pathway Snail Degradation Pathway AGN AGN-201904 (Omeprazole) Snail Snail Protein AGN->Snail Binds to Acetylation Snail Acetylation (CBP/p300) AGN->Acetylation Disrupts Snail->Acetylation Ubiquitination Snail Ubiquitination Snail->Ubiquitination EMT Epithelial-Mesenchymal Transition (EMT) Snail->EMT Promotes Acetylation->Ubiquitination Prevents degradation Proteasome Proteasomal Degradation Ubiquitination->Proteasome Proteasome->EMT Inhibits Metastasis Invasion & Metastasis EMT->Metastasis

Snail Degradation Pathway
ERK1/2 Signaling Pathway

Proton pump inhibitors, including omeprazole's class, have been shown to inhibit the phosphorylation of ERK1/2 (Extracellular signal-Regulated Kinases 1 and 2) in gastric cancer cells.[4][5] The ERK1/2 pathway is a critical regulator of cell proliferation, and its inhibition contributes to the anti-proliferative effects of these compounds.

ERK1_2_Pathway ERK1/2 Signaling Pathway Inhibition AGN AGN-201904 (Omeprazole) ERK ERK1/2 AGN->ERK Inhibits Phosphorylation Upstream Upstream Signals (e.g., Growth Factors) RAS_RAF_MEK RAS-RAF-MEK Cascade Upstream->RAS_RAF_MEK RAS_RAF_MEK->ERK Phosphorylates pERK p-ERK1/2 (Phosphorylated) Proliferation Cell Proliferation pERK->Proliferation Promotes

ERK1/2 Signaling Pathway Inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of the findings discussed. Below are generalized protocols for key experiments used to elucidate the cellular targets of omeprazole in gastric cancer cells.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is used to assess the effect of omeprazole on the metabolic activity of gastric cancer cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate gastric cancer cells (e.g., AGS, HGC-27) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treatment: Treat the cells with varying concentrations of omeprazole (or its pro-drug AGN-201904, if cell lines capable of its activation are used) and a vehicle control for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the extent of apoptosis (programmed cell death) induced by omeprazole.

Protocol:

  • Cell Treatment: Treat gastric cancer cells with omeprazole for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting for Protein Expression and Phosphorylation

Western blotting is employed to detect changes in the expression levels and phosphorylation status of target proteins (e.g., FTO, Snail, ERK1/2, p-ERK1/2) following omeprazole treatment.

Protocol:

  • Protein Extraction: Lyse omeprazole-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro FTO Inhibition Assay

This assay measures the ability of omeprazole to inhibit the demethylase activity of FTO.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing recombinant FTO enzyme, a methylated RNA substrate (e.g., m6A-containing oligonucleotide), and reaction buffer (e.g., HEPES, (NH4)2Fe(SO4)2·6H2O, 2-oxoglutarate, ascorbic acid).

  • Inhibitor Addition: Add varying concentrations of omeprazole or a control inhibitor to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for a defined period.

  • Detection of Demethylation: The extent of demethylation can be measured using various methods, such as LC-MS/MS to quantify the ratio of methylated to unmethylated RNA, or a fluorescence-based assay where demethylation leads to a change in fluorescence.

Conclusion and Future Directions

The cellular targets of AGN-201904's active metabolite, omeprazole, in gastric cancer cells are multifaceted and extend well beyond its canonical role in acid suppression. The identification of FTO and Snail as direct targets, and the modulation of key signaling pathways like ERK1/2 and PI3K/Akt/mTOR, provide a strong rationale for the further investigation of AGN-201904 as a potential anti-cancer therapeutic. Future research should focus on in vivo studies to validate these findings, elucidate the precise molecular interactions, and explore synergistic combinations with existing chemotherapeutic agents. A deeper understanding of these mechanisms will be instrumental in repurposing this new generation of proton pump inhibitors for oncological applications.

References

Methodological & Application

Application Notes and Protocols for In-Vivo Administration of AGN-2979 in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in-vivo administration of AGN-2979 in rat models, based on currently available scientific literature. AGN-2979 is an inhibitor of the activation of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis, and has demonstrated antidepressant-like effects in preclinical studies.[1][2][3] This document outlines the mechanism of action, preparation of AGN-2979 for administration, and a detailed experimental protocol for in-vivo studies in rats.

Mechanism of Action

AGN-2979 inhibits the activation of tryptophan hydroxylase, thereby modulating the synthesis of serotonin.[1][4] The compound has been shown to block the increase in TPH activity that occurs in response to neuronal depolarization and calcium mobilization.[1] Its mechanism is thought to involve the blockade of K+ channels, a property shared by some antidepressant drugs.[5][6] Studies in rat models of depression, such as the chronic mild stress (CMS) model, have shown that AGN-2979 can reverse anhedonic-like behavior.[2][3]

Quantitative Data Summary

The following table summarizes the reported effective doses of AGN-2979 in rat models from published studies.

Rat Model Effective Dose Administration Route Key Findings Reference
Chronic Mild Stress (CMS)4 mg/kgNot specified, likely intraperitonealReversed CMS-induced reduction in sucrose consumption.[2][3]
Chronic Mild Stress (CMS)1 mg/kg and 16 mg/kgNot specified, likely intraperitonealIneffective in reversing CMS-induced anhedonia.[2][3]
Flinders Sensitive Line (FSL) vs. Flinders Resistant Line (FRL)Not specifiedIntraperitonealReduced serotonin synthesis in FRL rats but not in FSL rats.[5][7]
Restraint Stress10 mg/kgIntraperitoneal (i.p.)Decreased regional 5-HT synthesis in the brain.

Experimental Protocols

This section provides a detailed methodology for the preparation and in-vivo administration of AGN-2979 to rat models.

Materials
  • AGN-2979 (powder form)

  • Dimethyl sulfoxide (DMSO)

  • Sterile deionized water

  • Sterile saline solution (0.9% NaCl)

  • Polyethylene glycol 300 (PEG300) (optional, for alternative vehicle)

  • Tween 80 (optional, for alternative vehicle)

  • Appropriate rat strain (e.g., Wistar, Sprague-Dawley, Flinders Sensitive/Resistant Lines)

  • Standard animal handling and restraint equipment

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Analytical balance and weighing paper

  • Vortex mixer

  • pH meter

Preparation of Dosing Solution

AGN-2979 is soluble in DMSO and can be prepared in an aqueous vehicle for in-vivo administration.[8] The following protocol describes the preparation of a dosing solution for intraperitoneal (i.p.) injection, based on common practices for small molecule inhibitors.

1. Stock Solution Preparation (Optional):

  • For ease of handling and accurate dilution, a concentrated stock solution of AGN-2979 in DMSO can be prepared.

  • Example: To prepare a 10 mg/mL stock solution, weigh 10 mg of AGN-2979 and dissolve it in 1 mL of DMSO. Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C for long-term storage.[8]

2. Final Dosing Solution Preparation (for i.p. injection):

  • The final dosing solution should be prepared fresh on the day of administration.

  • One study indicates that AGN-2979 can be dissolved in deionized water for administration.[7] Another suggests a distilled water vehicle for i.p. injection.

  • Method A: Direct Dissolution in Water:

    • Based on the desired dose (e.g., 4 mg/kg) and the average weight of the rats, calculate the total amount of AGN-2979 needed.

    • Weigh the calculated amount of AGN-2979 and dissolve it directly in sterile deionized or distilled water.

    • Vortex thoroughly to ensure complete dissolution. The volume of administration should not exceed 10 mL/kg for rats via i.p. injection.

  • Method B: Formulation with a Co-solvent (Recommended for improved solubility):

    • For a target dose of 4 mg/kg and an injection volume of 5 mL/kg, the final concentration of the dosing solution will be 0.8 mg/mL.

    • A common vehicle for i.p. injection of small molecules is a mixture of DMSO, PEG300, and saline. A typical formulation could be 10% DMSO, 40% PEG300, and 50% sterile saline.

    • Procedure:

      • Pipette the required volume of the AGN-2979 stock solution (if prepared) into a sterile tube.

      • Add the appropriate volume of PEG300 and vortex to mix.

      • Add the sterile saline and vortex again to create a homogenous solution.

    • Ensure the final concentration of DMSO is kept low (ideally ≤10%) to minimize potential toxicity.

In-Vivo Administration Protocol

The following protocol is based on a chronic mild stress (CMS) model, where AGN-2979 has shown efficacy.[2][3]

1. Animal Model:

  • Species: Rat (Wistar or Sprague-Dawley are commonly used for CMS models).

  • Sex: Male rats are frequently used in CMS studies.

  • Age/Weight: Typically, adult rats weighing between 200-250g at the start of the experiment.

  • Acclimation: Acclimate the animals to the housing facility for at least one week prior to the start of the experiment.

2. Chronic Mild Stress (CMS) Procedure (if applicable):

  • The CMS protocol involves exposing rats to a series of mild, unpredictable stressors over a period of several weeks to induce a depressive-like state, often measured by a decrease in sucrose preference.

  • Common stressors include cage tilt, wet bedding, light/dark cycle reversal, and social isolation.

3. Dosing and Administration:

  • Dose: Based on published literature, a dose of 4 mg/kg has been shown to be effective.[2][3] It is recommended to include a vehicle control group and potentially other dose levels (e.g., 1 and 16 mg/kg) to confirm the dose-response relationship.

  • Route of Administration: Intraperitoneal (i.p.) injection is a commonly reported route for AGN-2979 in rats.

  • Frequency: Daily administration is typical for chronic studies.

  • Procedure:

    • Weigh each rat on the day of dosing to calculate the precise volume of the dosing solution to be administered.

    • Gently restrain the rat.

    • Administer the calculated volume of the AGN-2979 solution or vehicle via i.p. injection into the lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.

    • Return the animal to its home cage and monitor for any immediate adverse reactions.

4. Monitoring and Outcome Measures:

  • Behavioral Assessments:

    • Sucrose Preference Test: To assess anhedonia, a core symptom of depression. This test measures the consumption of a sweetened solution versus plain water.

    • Forced Swim Test or Tail Suspension Test: To assess behavioral despair.

  • Physiological Measures:

    • Body Weight: Monitor body weight regularly as an indicator of general health.

    • Neurochemical Analysis: At the end of the study, brain tissue can be collected to measure serotonin levels and TPH activity to confirm the mechanism of action of AGN-2979.

Visualizations

Signaling Pathway

AGN2979_Mechanism cluster_neuron Presynaptic Neuron Tryptophan Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH Substrate Five_HTP 5-HTP Serotonin Serotonin (5-HT) Five_HTP->Serotonin Decarboxylation TPH->Five_HTP Catalysis AGN2979 AGN-2979 AGN2979->TPH Inhibits Activation K_channel K+ Channel AGN2979->K_channel Blocks Depolarization Neuronal Depolarization K_channel->Depolarization Regulates Ca_influx Ca2+ Influx Ca_influx->TPH Activates Depolarization->Ca_influx

Caption: Proposed mechanism of action of AGN-2979.

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment animal_acclimation Animal Acclimation (1 week) cms_induction Chronic Mild Stress Induction (optional, e.g., 4 weeks) animal_acclimation->cms_induction randomization Randomization into Groups (Vehicle, AGN-2979 doses) cms_induction->randomization daily_dosing Daily Administration (i.p. injection) randomization->daily_dosing behavioral_tests Behavioral Testing (e.g., Sucrose Preference) daily_dosing->behavioral_tests tissue_collection Tissue Collection (Brain) behavioral_tests->tissue_collection data_analysis Data Analysis tissue_collection->data_analysis

Caption: Workflow for in-vivo testing of AGN-2979 in a rat model.

References

Application Notes and Protocols for AGN-201904 in Proton Pump Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGN-201904 is a novel, acid-stable pro-drug of omeprazole, a well-established proton pump inhibitor (PPI).[1][2] As a pro-drug, AGN-201904 is converted in the systemic circulation to its active form, omeprazole.[1][2] This conversion provides a prolonged residence time of the active metabolite, leading to a more sustained inhibition of the gastric H+/K+ ATPase, the proton pump responsible for the final step in gastric acid secretion.[1][2][3] Clinical studies have demonstrated that AGN-201904 produces a significantly greater and more prolonged suppression of gastric acid compared to esomeprazole, particularly in controlling nocturnal acid breakthrough.[1][4] These characteristics suggest that AGN-201904 may offer improved clinical efficacy for the treatment of acid-related disorders.

This document provides detailed application notes and protocols for the preclinical evaluation of AGN-201904's inhibitory activity on the proton pump using established in vitro assays.

Mechanism of Action

Proton pump inhibitors are weak bases that selectively accumulate in the acidic environment of the parietal cell secretory canaliculi.[3][5] In this acidic space, these pro-drugs undergo an acid-catalyzed conversion to a reactive sulfenamide intermediate.[3][5] This activated form then covalently binds to cysteine residues on the luminal surface of the H+/K+ ATPase, leading to its irreversible inhibition.[3][5] This action effectively blocks the exchange of cytoplasmic H+ for extracellular K+, the final step in gastric acid secretion.[6] The prolonged effect of PPIs is due to this covalent binding, which outlasts the plasma half-life of the drug.[3]

PPI_Mechanism_of_Action Proton Pump Inhibition Signaling Pathway cluster_parietal_cell Parietal Cell cluster_lumen Gastric Lumen AGN-201904 AGN-201904 Omeprazole Omeprazole AGN-201904->Omeprazole Systemic Conversion Acidic_Canaliculus Acidic Canaliculus (pH < 2) Omeprazole->Acidic_Canaliculus Accumulation Sulfenamide Reactive Sulfenamide Acidic_Canaliculus->Sulfenamide Acid-catalyzed Activation Proton_Pump H+/K+ ATPase (Proton Pump) Sulfenamide->Proton_Pump Covalent Binding to Cysteine Residues H_Secretion H+ Secretion Blocked Proton_Pump->H_Secretion K_ion K+ Proton_Pump->K_ion H_ion H+ H_ion->Proton_Pump

Caption: Signaling pathway of AGN-201904 mediated proton pump inhibition.

Data Presentation

The following tables summarize the comparative clinical data for AGN-201904 versus esomeprazole.

Table 1: Comparative Pharmacodynamics of AGN-201904 and Esomeprazole on Day 1

ParameterAGN-201904 (600 mg)Esomeprazole (40 mg)
Median Nocturnal pHSignificantly HigherLower
% Time with Nocturnal pH ≥ 4Significantly HigherLower
% Time with 24-h pH ≥ 5Significantly HigherLower
% Time with Nocturnal pH ≥ 5Significantly HigherLower

Data adapted from a randomized, open-label, parallel-group, investigator-blinded intragastric pH study in 24 healthy Helicobacter pylori negative male volunteers.[1]

Table 2: Comparative Pharmacodynamics and Pharmacokinetics of AGN-201904 and Esomeprazole on Day 5

ParameterAGN-201904 (600 mg)Esomeprazole (40 mg)P-value
Median 24-h pHSignificantly HigherLower< 0.0001
Median Nocturnal pHSignificantly HigherLower< 0.0001
AUC of Omeprazole (ng/h/ml)~5710~2370-
Mean Half-life of Omeprazole (hours)~3.78~1.99-

Data adapted from a randomized, open-label, parallel-group, investigator-blinded intragastric pH study in 24 healthy Helicobacter pylori negative male volunteers.[1][4]

Experimental Protocols

Protocol 1: In Vitro H+/K+ ATPase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of isolated H+/K+ ATPase. The enzyme activity is quantified by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

  • H+/K+ ATPase enriched microsomes (prepared from porcine or rabbit gastric mucosa)

  • AGN-201904

  • Omeprazole (as a positive control)

  • Tris-HCl buffer (pH 7.4)

  • MgCl2

  • KCl

  • ATP

  • Ammonium molybdate solution

  • Perchloric acid

  • Bradford reagent for protein concentration determination

  • Bovine Serum Albumin (BSA) standard

Procedure:

  • Preparation of H+/K+ ATPase Enriched Microsomes:

    • Homogenize fresh gastric mucosal scrapings in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at 6,000 x g for 10 minutes to remove cell debris.

    • Collect the supernatant and centrifuge at 20,000 x g for 30 minutes. The resulting pellet contains the microsomal fraction.

    • Resuspend the pellet in Tris-HCl buffer and determine the protein concentration using the Bradford method.

  • H+/K+ ATPase Activity Assay:

    • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and KCl.

    • Prepare serial dilutions of AGN-201904 and omeprazole.

    • In separate tubes, add the reaction mixture and the test compounds at various concentrations. Include a vehicle control.

    • Add the enzyme preparation to each tube and pre-incubate for 60 minutes at 37°C.

    • Initiate the enzymatic reaction by adding ATP and incubate for 30 minutes at 37°C.

    • Stop the reaction by adding a mixture of ammonium molybdate and perchloric acid.

    • Centrifuge to pellet any precipitate.

    • Determine the amount of inorganic phosphate released in the supernatant using a colorimetric method (e.g., Subbarow method).

    • Calculate the percentage of inhibition for each concentration of AGN-201904 compared to the control.

    • Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

H_K_ATPase_Assay_Workflow H+/K+ ATPase Inhibition Assay Workflow cluster_preparation Enzyme Preparation cluster_assay Inhibition Assay Homogenize Homogenize Gastric Mucosa Centrifuge1 Centrifuge (6,000 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge (20,000 x g) Supernatant1->Centrifuge2 Pellet Collect Microsomal Pellet Centrifuge2->Pellet Resuspend Resuspend in Buffer Pellet->Resuspend Protein_Assay Determine Protein Concentration Resuspend->Protein_Assay Prepare_Mix Prepare Reaction Mix (Buffer, MgCl2, KCl) Add_Compound Add AGN-201904/ Controls Prepare_Mix->Add_Compound Add_Enzyme Add Enzyme Preparation Add_Compound->Add_Enzyme Pre_Incubate Pre-incubate (37°C, 60 min) Add_Enzyme->Pre_Incubate Add_ATP Initiate with ATP Pre_Incubate->Add_ATP Incubate Incubate (37°C, 30 min) Add_ATP->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Pi Measure Inorganic Phosphate (Pi) Stop_Reaction->Measure_Pi Calculate_IC50 Calculate % Inhibition & IC50 Measure_Pi->Calculate_IC50

Caption: Experimental workflow for the in vitro H+/K+ ATPase inhibition assay.
Protocol 2: Cell-Based Gastric Acid Secretion Assay ([14C]-Aminopyrine Uptake)

This assay measures the accumulation of the weak base [14C]-aminopyrine in acidic compartments of isolated gastric glands or parietal cells. The uptake of aminopyrine is proportional to the extent of acid secretion.

Materials:

  • Isolated rabbit or rodent gastric glands/parietal cells

  • [14C]-aminopyrine

  • HEPES-buffered medium

  • Histamine or other secretagogues (e.g., forskolin)

  • AGN-201904

  • Omeprazole (as a positive control)

  • Scintillation fluid and counter

Procedure:

  • Isolation of Gastric Glands/Parietal Cells:

    • Isolate gastric glands from the stomach of a rabbit or rodent by enzymatic digestion (e.g., with pronase and collagenase).[3]

  • [14C]-Aminopyrine Uptake Assay:

    • Resuspend the isolated glands in HEPES-buffered medium.

    • Pre-incubate the glands with various concentrations of AGN-201904 or omeprazole for a specified time (e.g., 30 minutes) at 37°C. Include a vehicle control.

    • Add a secretagogue (e.g., histamine) to stimulate acid secretion, along with [14C]-aminopyrine.

    • Incubate for 30-60 minutes at 37°C in a shaking water bath.

    • Stop the reaction by centrifuging the glands and removing the supernatant.

    • Wash the glands to remove extracellular [14C]-aminopyrine.

    • Lyse the cells and measure the radioactivity using a scintillation counter.

    • Calculate the aminopyrine uptake ratio and the percentage of inhibition of stimulated acid secretion for each concentration of AGN-201904.

    • Determine the IC50 value.

Aminopyrine_Uptake_Workflow [14C]-Aminopyrine Uptake Assay Workflow cluster_cell_prep Cell Preparation cluster_assay_protocol Assay Protocol Isolate_Glands Isolate Gastric Glands/ Parietal Cells Resuspend_Medium Resuspend in HEPES Medium Isolate_Glands->Resuspend_Medium Pre_Incubate_Compound Pre-incubate with AGN-201904/Controls Resuspend_Medium->Pre_Incubate_Compound Stimulate_Secretion Stimulate with Histamine & Add [14C]-Aminopyrine Pre_Incubate_Compound->Stimulate_Secretion Incubate_37C Incubate (37°C) Stimulate_Secretion->Incubate_37C Stop_Reaction Stop Reaction & Wash Incubate_37C->Stop_Reaction Lyse_Cells Lyse Cells Stop_Reaction->Lyse_Cells Measure_Radioactivity Measure Radioactivity Lyse_Cells->Measure_Radioactivity Calculate_Inhibition Calculate % Inhibition & IC50 Measure_Radioactivity->Calculate_Inhibition

Caption: Experimental workflow for the cell-based [14C]-aminopyrine uptake assay.

References

Application of AGN-2979 in Neuroscience Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGN-2979, chemically identified as 3-(3-methoxyphenyl)-3-(3-dimethylaminopropyl)-4,4-dimethylpiperidine-2,6-dione, is a novel psychoactive compound investigated for its potential therapeutic applications in neuroscience. Primarily characterized as a selective inhibitor of tryptophan hydroxylase (TPH) activation, AGN-2979 has demonstrated antidepressant-like properties in preclinical models. TPH is the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT), a key neurotransmitter implicated in the pathophysiology of depression and other mood disorders. This document provides detailed application notes and experimental protocols for the use of AGN-2979 in neuroscience research, summarizing key findings and methodologies from published studies.

Mechanism of Action

AGN-2979 exerts its primary effect by inhibiting the activation of tryptophan hydroxylase.[1] It specifically blocks the calcium-calmodulin-dependent activation of TPH that occurs under phosphorylating conditions.[1] This mechanism prevents the stress-induced increase in serotonin synthesis without affecting the basal activity of the enzyme.[1][2] Additionally, there is evidence to suggest that AGN-2979 may also contribute to its antidepressant-like effects through the blockade of potassium (K+) channels, a mechanism shared by some other antidepressant drugs.

Signaling Pathway

AGN2979_Signaling_Pathway cluster_stress Neuronal Stress cluster_activation TPH Activation Cascade cluster_synthesis Serotonin Synthesis Stress Stressful Stimuli (e.g., depolarization, intracellular Ca2+ mobilization) CaM Calcium-Calmodulin (CaM) Stress->CaM increases Ca2+ TPH_inactive Tryptophan Hydroxylase (Inactive) CaM->TPH_inactive activates under phosphorylating conditions TPH_active Tryptophan Hydroxylase (Active) TPH_inactive->TPH_active Tryptophan Tryptophan TPH_active->Tryptophan catalyzes Five_HTP 5-Hydroxytryptophan (5-HTP) Tryptophan->Five_HTP hydroxylation Serotonin Serotonin (5-HT) Five_HTP->Serotonin decarboxylation Antidepressant_Effect Antidepressant-like Effects Serotonin->Antidepressant_Effect AGN2979 AGN-2979 AGN2979->TPH_inactive Inhibits Activation K_channel K+ Channels AGN2979->K_channel Blocks K_channel->Antidepressant_Effect contributes to

Caption: Proposed mechanism of action for AGN-2979.

Preclinical Research Applications

AGN-2979 has been primarily investigated for its antidepressant-like effects in rodent models of depression.

Chronic Mild Stress (CMS) Model

The CMS model is a well-validated animal model of depression that induces anhedonia, a core symptom of depression, in rodents.

Experimental Workflow:

Caption: Experimental workflow for the Chronic Mild Stress model.

Quantitative Data from CMS Studies:

ParameterVehicle (Stressed)AGN-2979 (1 mg/kg)AGN-2979 (4 mg/kg)AGN-2979 (16 mg/kg)Imipramine (10 mg/kg)Reference
Sucrose Consumption ReducedIneffectiveReversed reduction IneffectiveReversed reduction[3][4]
Onset of Action --1 week-3 weeks[3]

Protocol: Chronic Mild Stress (CMS) in Rats

  • Animals: Male Wistar rats are singly housed.

  • Baseline Sucrose Preference:

    • For 48 hours, habituate rats to a 1% sucrose solution, in addition to their regular food and water.

    • Following habituation, deprive rats of food and water for 14 hours.

    • Present two pre-weighed bottles, one with 1% sucrose solution and the other with water, for 1 hour.

    • Measure the consumption of both liquids to determine the baseline sucrose preference.

  • CMS Procedure (5 weeks):

    • Expose rats to a variable sequence of mild, unpredictable stressors daily. Stressors may include:

      • Stroboscopic illumination (4 Hz) for 12 hours.

      • Tilted cage (45°) for 12 hours.

      • Soiled cage (200 ml of water in sawdust bedding) for 12 hours.

      • Paired housing with a different partner for 2 hours.

      • Food or water deprivation for 14 hours.

      • White noise (80 dB) for 4 hours.

  • Drug Administration (Weeks 3-5):

    • Administer AGN-2979 (1, 4, or 16 mg/kg, i.p.) or vehicle daily.

  • Sucrose Preference Testing:

    • Conduct the sucrose preference test weekly to monitor the progression of anhedonia and the effects of the treatment.

Flinders Sensitive Line (FSL) Rat Model

The FSL rat is a genetic animal model of depression that exhibits behavioral and neurochemical characteristics resembling human depression.

Quantitative Data from FSL Studies:

Animal LineTreatmentEffect on Serotonin SynthesisReference
FSL (Depressed) AGN-2979No significant effect[5]
FRL (Control) AGN-2979Significant reduction [5]

Protocol: Assessment of Antidepressant-like Effects in FSL Rats (Forced Swim Test)

  • Animals: Male Flinders Sensitive Line (FSL) and Flinders Resistant Line (FRL) rats.

  • Drug Administration:

    • Administer AGN-2979 (dose to be determined based on study objectives) or vehicle intraperitoneally (i.p.).

  • Forced Swim Test (Modified Porsolt Test):

    • Pre-test (Day 1): Place each rat individually in a glass cylinder (40 cm high, 18 cm in diameter) containing 30 cm of water (25°C) for 15 minutes.

    • Dry the rats and return them to their home cages.

    • Test (Day 2): 24 hours after the pre-test, place the rats back into the swim cylinder for 5 minutes.

    • Record the sessions and score the duration of immobility (floating with only minor movements to keep the head above water). A decrease in immobility time is indicative of an antidepressant-like effect.[6][7][8]

Biochemical Assays

Tryptophan Hydroxylase (TPH) Activation Assay

This assay is used to determine the inhibitory effect of AGN-2979 on the activation of TPH.

Protocol: In Vitro TPH Activation Assay

  • Enzyme Preparation:

    • Prepare supernatant from brainstem homogenates.

  • Activation Conditions:

    • Incubate the enzyme supernatant under phosphorylating conditions (e.g., with ATP, Mg2+, and a calcium/calmodulin-dependent protein kinase) to induce TPH activation.

  • Inhibition:

    • Add varying concentrations of AGN-2979 to the reaction mixture to determine its inhibitory potential.

  • TPH Activity Measurement:

    • Measure TPH activity by quantifying the formation of 5-hydroxytryptophan (5-HTP) from tryptophan, for example, using high-performance liquid chromatography (HPLC) with fluorescence detection.

Measurement of Serotonin Synthesis in Vivo

This method allows for the quantification of serotonin synthesis rates in different brain regions.

Protocol: α-[14C]methyl-L-tryptophan Autoradiography

  • Animal Preparation:

    • Administer AGN-2979 (e.g., 10 mg/kg, i.p.) or vehicle to rats.[2]

  • Tracer Administration:

    • After a pre-determined time (e.g., 60 minutes), administer α-[14C]methyl-L-tryptophan, a tracer for serotonin synthesis.[2]

  • Brain Tissue Collection and Processing:

    • At a specified time post-tracer injection, euthanize the animals and rapidly remove the brains.

    • Freeze the brains and prepare thin cryosections.

  • Autoradiography:

    • Expose the brain sections to X-ray film or a phosphor imaging screen.

    • Quantify the radioactivity in different brain regions using densitometry.

  • Data Analysis:

    • Calculate the rate of serotonin synthesis based on the incorporation of the radiolabeled tracer.

Clinical Research

A pilot clinical trial of AGN-2979 has been mentioned in the literature, suggesting a faster onset of antidepressant action compared to other antidepressants.[5] However, detailed protocols and comprehensive results from this trial are not widely available in the public domain. Further investigation is required to substantiate these preliminary findings.

Conclusion

AGN-2979 represents a promising research tool for investigating the role of serotonin synthesis regulation in the pathophysiology and treatment of depression. Its unique mechanism of inhibiting TPH activation provides a valuable approach to modulate the serotonin system. The detailed protocols provided herein serve as a guide for researchers to explore the neuropharmacological properties of AGN-2979 and its potential as a novel antidepressant. Further studies, particularly well-controlled clinical trials, are necessary to fully elucidate its therapeutic efficacy and safety in humans.

References

Application Notes and Protocols for AGN-201904 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and preparation of AGN-201904 for use in cell culture experiments. AGN-201904 is a prodrug of omeprazole, a well-characterized proton pump inhibitor (PPI).[1][2][3] Upon conversion to its active form, omeprazole, it selectively and irreversibly inhibits the H+/K+ ATPase (proton pump).[]

Data Presentation

Solubility of Omeprazole (Active form of AGN-201904)
SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)~30 mg/mLRecommended for creating high-concentration stock solutions.[5]
Ethanol~5 mg/mLSuitable for stock solutions, though at a lower concentration than DMSO.[5]
Dimethylformamide (DMF)~30 mg/mLAn alternative to DMSO for high-concentration stock solutions.[5]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mLFor preparing working solutions that require a lower concentration of organic solvent.[5]
WaterSparingly solubleDirect dissolution in aqueous buffers is not recommended due to low solubility.[5][6]
Reported Working Concentrations of Omeprazole in Cell Culture
Cell LineConcentration RangeDuration of TreatmentReference Study
Barrett's Esophagus Cells (CP-A, CP-B)20 µM - 200 µM12, 24, and 48 hoursHou, Y., et al. (2018). Frontiers in Pharmacology.[7]
Rat Gastric Epithelial Cells (RGM-1)10⁻⁸ M - 10⁻⁴ M12, 24, and 48 hoursNg, K.-M., et al. Journal of Pharmacy and Pharmacology.[8]
Human Fibroblast Cells (HDF)5 mg/mL - 80 mg/mL24 hoursGezmiş, T., et al. (2024). Eurasian Molecular and Biochemical Sciences Journal.[9]
Human Hepatocytes & HepG2 Cells0.1 nM - 250 µM24 hoursKopecna, M., et al. (2014). PLOS ONE.[10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of AGN-201904 in DMSO

Materials:

  • AGN-201904 powder (Molecular Weight: 559.61 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Weighing the Compound: In a sterile microcentrifuge tube, carefully weigh out 5.6 mg of AGN-201904 powder using a calibrated analytical balance.

  • Adding Solvent: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the AGN-201904 powder.

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

  • Sterilization: While not always necessary due to the nature of DMSO, if sterility is a major concern, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).[11] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions and Treatment of Cells

Materials:

  • 10 mM AGN-201904 stock solution in DMSO

  • Complete cell culture medium appropriate for the cell line being used

  • Sterile tubes for dilution

  • Pipettes and sterile, filtered pipette tips

  • Cultured cells ready for treatment

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the 10 mM AGN-201904 stock solution at room temperature.

  • Serial Dilutions: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important Note on Prodrug Activation: AGN-201904 is a prodrug that requires an acidic environment to convert to its active form, omeprazole.[] Standard cell culture medium has a neutral to slightly alkaline pH. For some experimental setups, particularly those investigating the direct effects of the activated form, it may be necessary to transiently expose the cells to a more acidic medium (e.g., pH 6.0) containing AGN-201904 to facilitate its conversion.[12] The necessity of this step should be determined empirically for your specific cell line and experimental goals.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without AGN-201904) to the cell culture medium as used for the highest concentration of the drug. This is crucial to account for any effects of the solvent on the cells.

  • Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentrations of AGN-201904 or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, proceed with your planned downstream analyses, such as cell viability assays, western blotting, or gene expression analysis.

Visualizations

Signaling Pathway of AGN-201904 (Omeprazole)

AGN201904_Pathway AGN-201904 (Omeprazole) Mechanism of Action cluster_extracellular Extracellular/Luminal Space (Acidic) cluster_membrane Parietal Cell Membrane cluster_intracellular Intracellular Space AGN-201904 AGN-201904 Omeprazole (Active) Omeprazole (Active) AGN-201904->Omeprazole (Active) Acid-catalyzed conversion ProtonPump H+/K+ ATPase (Proton Pump) Omeprazole (Active)->ProtonPump Covalent binding (Irreversible Inhibition) H+ H+ ProtonPump->H+ Efflux (Blocked) K+ K+ K+->ProtonPump Influx

Caption: Mechanism of action of AGN-201904.

Experimental Workflow for Cell Culture Preparation

AGN201904_Workflow Workflow for Preparing AGN-201904 for Cell Culture A Weigh AGN-201904 Powder B Dissolve in DMSO to make 10 mM Stock A->B C Store Stock at -20°C/-80°C B->C D Thaw Stock Solution E Prepare Serial Dilutions in Cell Culture Medium D->E F Prepare Vehicle Control (DMSO in Medium) D->F G Treat Cells with Working Solutions and Vehicle E->G F->G H Incubate for Desired Time G->H I Perform Downstream Analysis H->I

Caption: Workflow for AGN-201904 cell culture preparation.

References

Unveiling the Impact of AGN-2979 on Serotonin Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for studying the effects of AGN-2979, a selective inhibitor of tryptophan hydroxylase (TPH) activation, on serotonin (5-hydroxytryptamine, 5-HT) synthesis. Tryptophan hydroxylase is the rate-limiting enzyme in the biosynthesis of serotonin, making it a critical target for therapeutic intervention in various neurological and psychiatric disorders.[1][2] AGN-2979 has demonstrated antidepressant-like activity by preventing the activation of TPH in stressful situations.[3] These protocols are designed to guide researchers in the comprehensive evaluation of AGN-2979 and similar compounds.

Serotonin Synthesis Pathway and the Action of AGN-2979

Serotonin synthesis begins with the dietary amino acid L-tryptophan.[2] Tryptophan hydroxylase (TPH) catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP).[2] This initial step is the rate-limiting factor in the entire synthesis cascade. Subsequently, aromatic L-amino acid decarboxylase (AADC) rapidly converts 5-HTP to serotonin.[2] The activity of TPH is regulated by phosphorylation, primarily by Protein Kinase A (PKA) and Calcium/Calmodulin-dependent Protein Kinase II (CaMKII).[1][4] PKA has been shown to phosphorylate serine-58 on TPH, leading to its activation.[1] AGN-2979 exerts its effect by inhibiting this activation process, thereby reducing the rate of serotonin synthesis.[3][5]

TPH_Activation_Pathway cluster_pre Precursors cluster_synthesis Serotonin Synthesis cluster_regulation Regulation L-Tryptophan L-Tryptophan TPH Tryptophan Hydroxylase (TPH) L-Tryptophan->TPH 5-HTP 5-Hydroxytryptophan TPH->5-HTP Rate-limiting step AADC Aromatic L-amino acid Decarboxylase (AADC) 5-HTP->AADC Serotonin Serotonin (5-HT) AADC->Serotonin PKA Protein Kinase A (PKA) PKA->TPH Phosphorylates (Ser58) (Activates) CaMKII CaMKII CaMKII->TPH Phosphorylates (Activates) AGN2979 AGN-2979 AGN2979->TPH Inhibits Activation

Caption: Serotonin synthesis pathway and AGN-2979's mechanism.

Quantitative Data Summary

The following table summarizes the reported effects of AGN-2979 on regional serotonin synthesis in the rat brain, as determined by the α-[14C]methyl-L-tryptophan autoradiographic method.[5][6]

Brain RegionPercent Decrease in Serotonin Synthesis (Mean ± SEM)
Raphe Nuclei-12% to -35%
Terminal Areas of Raphe Nuclei-12% to -35%

Note: The study by Hasegawa et al. (2005) reported a significant decrease of -12% to -35% in both the raphe nuclei and their terminal areas in restrained rats treated with 10 mg/kg AGN-2979 compared to vehicle-treated controls. The restraint itself was noted to induce TPH activation.[5][6]

Experimental Protocols

In Vitro Tryptophan Hydroxylase (TPH) Inhibition Assay

This protocol is designed to screen for and characterize inhibitors of TPH activity in a cell-free system. Commercially available kits, such as the TPH1 Inhibitor Screening Assay Kit from BPS Bioscience, provide a streamlined fluorescence-based method.[7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of AGN-2979 on TPH1 activity.

Materials:

  • Recombinant human TPH1 enzyme

  • L-Tryptophan (substrate)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • Assay buffer (e.g., 50 mM MOPS, pH 7.2, 100 mM (NH4)2SO4, 0.05 mg/ml catalase, 1 mg/ml bovine serum albumin, 0.05 mM (NH4)2Fe(SO4)2)[8]

  • AGN-2979 stock solution (in a suitable solvent like DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a dilution series of AGN-2979 in the assay buffer.

  • In a 96-well plate, add the assay buffer, recombinant TPH1 enzyme, and the AGN-2979 dilutions.

  • Initiate the reaction by adding L-tryptophan and BH4.

  • Incubate the plate at room temperature for a specified time (e.g., 10 minutes), ensuring the reaction is in the linear range.[8]

  • Stop the reaction using a quenching solution (as provided in commercial kits or by altering pH).

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each concentration of AGN-2979 relative to a vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the AGN-2979 concentration and fitting the data to a sigmoidal dose-response curve.

In_Vitro_TPH_Assay_Workflow A Prepare AGN-2979 Dilutions B Add Reagents to 96-well Plate (Buffer, TPH1, AGN-2979) A->B C Initiate Reaction (Add L-Tryptophan & BH4) B->C D Incubate at Room Temperature C->D E Stop Reaction D->E F Measure Fluorescence E->F G Calculate % Inhibition & IC50 F->G

Caption: Workflow for the in vitro TPH inhibition assay.
In Vivo Microdialysis and HPLC-ECD Analysis

This protocol allows for the in vivo measurement of extracellular serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in specific brain regions of freely moving animals following administration of AGN-2979.

Objective: To quantify changes in extracellular serotonin and 5-HIAA levels in a target brain region (e.g., striatum, prefrontal cortex) in response to AGN-2979 treatment.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA/10)[3]

  • Microinfusion pump (e.g., CMA/100)[3]

  • Artificial cerebrospinal fluid (aCSF) (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, pH 7.4)[9]

  • Fraction collector

  • HPLC system with electrochemical detection (ECD)

  • Analytical column (e.g., C18 reverse-phase)

  • Mobile phase (e.g., a mixture of buffer, methanol, and an ion-pairing agent)

  • AGN-2979 for administration (e.g., intraperitoneal injection)

Procedure:

  • Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest. Allow for a post-surgical recovery period.

  • Microdialysis Setup: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[3][9]

  • Baseline Collection: Allow the animal to habituate for a period (e.g., 1-2 hours) before collecting baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid).[3][9]

  • AGN-2979 Administration: Administer AGN-2979 or a vehicle control.

  • Post-treatment Collection: Continue collecting dialysate samples for several hours post-administration.

  • HPLC-ECD Analysis: Inject the collected dialysate samples into the HPLC-ECD system. Serotonin and 5-HIAA are separated on the analytical column and detected by the electrochemical detector.

  • Data Analysis: Quantify the peak areas for serotonin and 5-HIAA, and calculate their concentrations in each sample. Express the post-treatment levels as a percentage of the baseline levels.

Microdialysis_Workflow A Surgical Implantation of Guide Cannula B Microdialysis Probe Insertion & Perfusion A->B C Baseline Sample Collection B->C D AGN-2979 Administration C->D E Post-Treatment Sample Collection D->E F HPLC-ECD Analysis of Dialysates E->F G Data Quantification and Analysis F->G

Caption: Workflow for in vivo microdialysis and HPLC-ECD analysis.
Autoradiographic Measurement of Regional Serotonin Synthesis

This protocol provides a method to visualize and quantify regional brain serotonin synthesis rates using α-[14C]methyl-L-tryptophan, a tracer that is trapped in serotonergic neurons after being metabolized.[5][10][11]

Objective: To determine the effect of AGN-2979 on the rate of serotonin synthesis in various brain regions.

Materials:

  • α-[14C]methyl-L-tryptophan tracer

  • AGN-2979 for administration

  • Animal restrainer (if studying stress-induced TPH activation)[5]

  • Cryostat

  • X-ray film or phosphor imaging plates

  • Image analysis software

Procedure:

  • Animal Preparation and Drug Administration: Acclimate animals to the experimental conditions. Administer AGN-2979 (e.g., 10 mg/kg, i.p.) or vehicle one hour prior to tracer injection.[5] For studies involving stress, animals may be placed in a restrainer.[5]

  • Tracer Administration: Administer a bolus of α-[14C]methyl-L-tryptophan intravenously.

  • Blood Sampling: A simplified method allows for a single arterial blood sample to be taken at the end of the experiment to determine the integrated plasma tracer concentration.[10]

  • Brain Tissue Collection: At a predetermined time after tracer injection (e.g., 60-150 minutes), euthanize the animal and rapidly remove and freeze the brain.[10]

  • Autoradiography:

    • Section the frozen brain into thin slices (e.g., 20 µm) using a cryostat.

    • Mount the sections on glass slides.

    • Expose the sections to X-ray film or a phosphor imaging plate along with calibrated [14C] standards.

  • Image Analysis:

    • Develop the film or scan the imaging plate to obtain autoradiograms.

    • Using image analysis software, measure the optical density in various brain regions of interest.

    • Convert optical densities to tracer concentrations using the calibration standards.

  • Calculation of Synthesis Rate: Calculate the regional serotonin synthesis rate (K*) using the Patlak plot analysis, which relates the tissue tracer concentration to the integrated plasma tracer concentration.[10][12]

Autoradiography_Workflow A AGN-2979 Administration B α-[14C]methyl-L-tryptophan Injection A->B C Blood & Brain Tissue Collection B->C D Brain Sectioning & Autoradiography C->D E Image Analysis of Autoradiograms D->E F Calculation of Serotonin Synthesis Rate E->F

Caption: Workflow for autoradiographic measurement of serotonin synthesis.

References

Application Notes and Protocols for Utilizing AGN-201904 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGN-201904 is a prodrug of omeprazole, a well-characterized proton pump inhibitor (PPI) that irreversibly blocks the gastric hydrogen-potassium ATPase (H+/K+ ATPase).[1][2][3] While AGN-201904 itself is not typically used directly in high-throughput screening (HTS) campaigns, its active metabolite, omeprazole, serves as an essential reference compound and tool for developing and validating HTS assays aimed at discovering novel inhibitors of the gastric H+/K+ ATPase. These new inhibitors could offer improved therapeutic profiles, such as longer duration of action or fewer off-target effects.

This document provides detailed application notes and protocols for a hypothetical high-throughput screening campaign to identify novel inhibitors of the H+/K+ ATPase, utilizing omeprazole (the active form of AGN-201904) as a control.

Mechanism of Action of AGN-201904 (Omeprazole)

AGN-201904-Z is an acid-stable pro-drug that is slowly absorbed and systemically converted to its active form, omeprazole.[1][2] Omeprazole, a substituted benzimidazole, is a weak base that accumulates in the acidic environment of the parietal cell secretory canaliculi.[4][5] In this acidic space, omeprazole is converted to a reactive tetracyclic sulfenamide.[3] This activated form then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+ ATPase, leading to its irreversible inhibition.[3][5] This action blocks the final step in gastric acid secretion.[6]

Signaling Pathway for Gastric Acid Secretion

The following diagram illustrates the signaling pathway for gastric acid secretion in parietal cells and the point of inhibition by omeprazole.

G cluster_0 Parietal Cell cluster_1 Gastric Lumen (Acidic) M3R Muscarinic M3 Receptor PLC PLC M3R->PLC H2R Histamine H2 Receptor AC Adenylate Cyclase H2R->AC CCK2R CCK2 Receptor CCK2R->PLC IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca2 Ca2+ IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC PKA PKA cAMP->PKA HK_ATPase H+/K+ ATPase (Proton Pump) Ca2->HK_ATPase Activation PKA->HK_ATPase Activation PKC->HK_ATPase Activation H_ion H+ HK_ATPase->H_ion K+ in Omeprazole Omeprazole (from AGN-201904) Omeprazole->HK_ATPase Inhibition Acetylcholine Acetylcholine Acetylcholine->M3R Histamine Histamine Histamine->H2R Gastrin Gastrin Gastrin->CCK2R

Caption: Gastric acid secretion pathway and omeprazole inhibition.

High-Throughput Screening Application: Identification of Novel H+/K+ ATPase Inhibitors

This section outlines a target-based HTS assay to identify novel small molecule inhibitors of the gastric H+/K+ ATPase.

Assay Principle: The assay measures the proton pumping activity of isolated H+/K+ ATPase-containing vesicles. A pH-sensitive fluorescent probe, such as ACMA (9-amino-6-chloro-2-methoxyacridine), is used to detect the formation of a pH gradient across the vesicular membrane. In the presence of ATP and K+, the enzyme pumps H+ into the vesicles, decreasing the intravesicular pH. This acidification is detected by a quenching of the ACMA fluorescence. Inhibitors of the H+/K+ ATPase will prevent this fluorescence quenching.

Experimental Protocols

Preparation of H+/K+ ATPase Vesicles

This protocol is based on standard methods for isolating gastric microsomes.

  • Obtain fresh porcine or rabbit gastric mucosa.

  • Homogenize the tissue in a buffered sucrose solution.

  • Perform differential centrifugation to isolate the microsomal fraction containing the H+/K+ ATPase vesicles.

  • Purify the vesicles using a density gradient centrifugation step.

  • Resuspend the final vesicle pellet in a suitable buffer and store at -80°C.

  • Determine the protein concentration of the vesicle preparation using a standard protein assay (e.g., Bradford or BCA).

HTS Assay Protocol for H+/K+ ATPase Inhibition

This protocol is designed for a 384-well microplate format.[7]

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of test compounds from a compound library dissolved in DMSO into the wells of a 384-well assay plate.

    • For controls, dispense DMSO only (negative control) and a dilution series of omeprazole (positive control).

  • Reagent Addition:

    • Prepare an assay buffer containing KCl, MgCl2, and the pH-sensitive fluorescent probe ACMA.

    • Add 25 µL of the assay buffer to each well of the assay plate.

    • Add 10 µL of the diluted H+/K+ ATPase vesicles to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding.

  • Initiation of Reaction and Signal Detection:

    • Prepare an ATP solution in a suitable buffer.

    • Using a multi-channel dispenser, add 15 µL of the ATP solution to each well to initiate the proton pumping reaction.

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity (Excitation: 410 nm, Emission: 480 nm) kinetically for 10-15 minutes.

Data Analysis
  • Calculate the initial rate of fluorescence quenching for each well.

  • Normalize the data to the controls:

    • 0% inhibition = average rate of DMSO-only wells.

    • 100% inhibition = average rate of high-concentration omeprazole wells.

  • Calculate the percent inhibition for each test compound.

  • Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

HTS Workflow

The following diagram outlines the workflow for the high-throughput screening campaign.

G cluster_0 HTS Campaign LibPrep Compound Library Preparation PrimaryScreen Primary HTS (Single Concentration) LibPrep->PrimaryScreen HitConfirm Hit Confirmation (Re-test) PrimaryScreen->HitConfirm DoseResponse Dose-Response (IC50 Determination) HitConfirm->DoseResponse SecondaryAssay Secondary & Orthogonal Assays DoseResponse->SecondaryAssay SAR Structure-Activity Relationship (SAR) SecondaryAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Adeno-associated virus (AAV) vectors have emerged as a powerful and safe tool for in vivo gene delivery, including the delivery of short hairpin RNAs (shRNAs) for RNA interference (RNAi)-based gene silencing.[1][2][3] This technology allows for the long-term, stable knockdown of specific genes, making it an invaluable asset for studying gene function and developing novel therapeutic strategies for a variety of diseases.[4][5] Due to their low immunogenicity and ability to transduce a wide range of dividing and non-dividing cells, AAVs are particularly well-suited for in vivo applications.[2][4]

These application notes provide a comprehensive overview and detailed protocols for utilizing AAV-mediated shRNA delivery to target disease-related signaling pathways. As a prominent example, we will focus on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammation and immunity that is implicated in numerous pathological conditions.[6][7]

I. Designing Effective shRNAs for Gene Silencing

The design of the shRNA sequence is paramount to achieving efficient and specific gene knockdown. Several key principles should be followed to maximize efficacy and minimize off-target effects.

Key Design Considerations:

  • Target Selection:

    • Select a 19-29 nucleotide target sequence within the coding region or the 3' untranslated region (UTR) of the target mRNA.[8]

    • Avoid the first 50-100 nucleotides downstream of the start codon and the 100 nucleotides upstream of the stop codon, as these regions may contain regulatory elements.[9]

    • Utilize shRNA design tools that employ algorithms to predict knockdown efficiency and specificity. These tools often score potential target sequences based on various parameters.[10][11]

  • Sequence Characteristics:

    • GC content should ideally be between 30-60%.[9][10]

    • Avoid runs of four or more identical nucleotides (e.g., AAAA or GGGG).[5][10]

    • If using a Pol III promoter like U6 or H1, the target sequence should preferably start with a Guanine (G).[5][9]

  • Loop Structure: A short spacer of 4-15 nucleotides forms the loop of the hairpin. Optimized loop sequences are often provided in commercial vectors.[4][8]

  • Controls:

    • Scrambled shRNA: A non-targeting shRNA with a randomized sequence that does not correspond to any known gene in the target organism. This controls for non-specific effects of AAV transduction and shRNA expression.

    • Multiple shRNAs per target: It is recommended to design and test at least two to three different shRNAs per target gene to ensure that the observed phenotype is not due to off-target effects of a single shRNA.[5]

II. AAV Vector Production and Purification

The generation of high-titer, high-purity recombinant AAV (rAAV) particles is crucial for successful in vivo experiments. The most common method for rAAV production is the triple transfection of HEK293 cells.[3]

Experimental Protocol: AAV Production by Triple Transfection

  • Plasmid Preparation: High-quality, endotoxin-free plasmid DNA is essential. The three plasmids required are:

    • pAAV-shRNA: The AAV vector plasmid containing the shRNA expression cassette flanked by the AAV inverted terminal repeats (ITRs).[1]

    • pHelper: An adenoviral helper plasmid that provides the E2A, E4, and VA genes necessary for AAV replication.

    • pAAV-RC: A packaging plasmid that supplies the AAV rep and cap genes in trans. The cap gene determines the AAV serotype (e.g., AAV9 for broad tropism).[3]

  • Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C and 5% CO2. Ensure cells are healthy and at a low passage number.

  • Transfection:

    • Plate HEK293T cells in T225 flasks and grow to 70-80% confluency.[1]

    • Prepare the transfection mixture by combining the three plasmids in a molar ratio of 1:1:1 (pAAV-shRNA:pAAV-RC:pHelper).

    • Use a suitable transfection reagent, such as polyethyleneimine (PEI) or calcium phosphate, according to the manufacturer's instructions.

    • Add the transfection mixture to the cells and incubate for 48-72 hours.

  • Harvesting:

    • Harvest the cells and the supernatant. The majority of AAV particles for most serotypes will be in the cell pellet.

    • Lyse the cells by subjecting them to three freeze-thaw cycles.

    • Treat the cell lysate with Benzonase to digest cellular DNA and RNA.

  • Purification:

    • Purify the AAV particles from the cell lysate using an iodixanol density gradient ultracentrifugation or affinity chromatography.[3]

    • Concentrate and buffer-exchange the purified AAV into a suitable formulation buffer (e.g., phosphate-buffered saline with 5% glycerol).

  • Titration:

    • Determine the viral genome titer (in viral genomes per milliliter, vg/mL) by quantitative PCR (qPCR) using primers specific to a region of the AAV vector, such as the ITRs or the promoter.[3]

III. In Vivo Delivery of AAV-shRNA

The choice of AAV serotype and delivery route is critical for targeting specific tissues and cell types. AAV9, for example, is known for its ability to cross the blood-brain barrier and transduce cardiac and skeletal muscle tissue efficiently after systemic administration.[2][12][13]

Experimental Protocol: Systemic Delivery of AAV9-shRNA in Mice

  • Animal Handling: All animal procedures should be performed in accordance with institutional and national guidelines for animal care.

  • AAV Preparation: Dilute the purified AAV-shRNA vector to the desired concentration in sterile phosphate-buffered saline (PBS).

  • Injection:

    • For adult mice, intravenous injection via the tail vein is a common route for systemic delivery.

    • For neonatal mice, intraperitoneal or facial vein injections can be performed.[12]

    • The typical dose can range from 1 x 10^10 to 1 x 10^12 vg/mouse, depending on the target tissue and desired level of knockdown.[13]

  • Post-Injection Monitoring: Monitor the animals regularly for any adverse effects.

  • Analysis of Gene Knockdown:

    • Harvest tissues at a predetermined time point (e.g., 2-8 weeks post-injection) to allow for maximal AAV-mediated shRNA expression and target gene knockdown.

    • Quantitative RT-PCR (qRT-PCR): Isolate total RNA from the target tissue and perform qRT-PCR to quantify the mRNA levels of the target gene. Normalize the expression to a stable housekeeping gene.

    • Western Blotting: Isolate total protein from the target tissue and perform Western blotting to assess the protein levels of the target gene.

    • Immunohistochemistry/Immunofluorescence: Perform histological analysis on tissue sections to visualize the reduction of the target protein in specific cell types.

IV. Data Presentation and Quantitative Analysis

Summarizing quantitative data in a structured format is essential for clear interpretation and comparison of results.

Table 1: In Vitro Validation of shRNA Efficacy

shRNA ConstructTarget GeneTransfection Efficiency (%)Target mRNA Knockdown (%)Target Protein Knockdown (%)
shRNA-Target 1Gene X8575 ± 580 ± 8
shRNA-Target 2Gene X8368 ± 772 ± 6
shRNA-ScrambledN/A862 ± 13 ± 2

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: In Vivo Knockdown Efficiency of AAV-shRNA in Different Tissues

AAV SerotypeTarget GeneTissueDose (vg/mouse)Timepoint (weeks)mRNA Knockdown (%)Protein Knockdown (%)
AAV9NF-κB p65Muscle1 x 10^11467Not Reported
AAV9GFPHeart4.4 x 10^1176190
AAV9nNOSHippocampus1 x 10^12273Not Reported

Data compiled from published studies.[6][13][14]

V. Visualizing Workflows and Signaling Pathways

Diagrams are invaluable for illustrating complex biological processes and experimental procedures.

AAV_shRNA_Production_Workflow cluster_plasmid Plasmid Preparation cluster_cell_culture Cell Culture & Transfection cluster_harvest Harvest & Lysis cluster_purification Purification cluster_qc Quality Control pAAV_shRNA pAAV-shRNA Transfection Triple Transfection pAAV_shRNA->Transfection pHelper pHelper pHelper->Transfection pAAV_RC pAAV-RC pAAV_RC->Transfection HEK293T HEK293T Cells HEK293T->Transfection Harvest Cell Harvest Transfection->Harvest Lysis Freeze-Thaw Lysis Harvest->Lysis Purification Iodixanol Gradient Ultracentrifugation Lysis->Purification Titration qPCR Titration Purification->Titration

Caption: Workflow for recombinant AAV-shRNA vector production.

RNAi_Mechanism AAV AAV Vector Nucleus Nucleus AAV->Nucleus shRNA_gene shRNA Gene shRNA shRNA Transcript shRNA_gene->shRNA Transcription (Pol III) Exportin5 Exportin-5 shRNA->Exportin5 Cytoplasm Cytoplasm Exportin5->Cytoplasm Export Dicer Dicer siRNA siRNA Dicer->siRNA Processing RISC RISC Complex siRNA->RISC Loading mRNA Target mRNA RISC->mRNA Target Recognition Cleavage mRNA Cleavage mRNA->Cleavage Silencing Gene Silencing Cleavage->Silencing

Caption: Mechanism of AAV-delivered shRNA-mediated gene silencing.

NFkB_Pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_inactive p65/p50 NFkB_inactive->IkB Bound to NFkB_active p65/p50 Proteasome->NFkB_active Release of NFkB_translocation p65/p50 NFkB_active->NFkB_translocation Translocation DNA DNA NFkB_translocation->DNA Binding Transcription Gene Transcription DNA->Transcription Inflammatory_genes Inflammatory Genes Transcription->Inflammatory_genes

Caption: Simplified canonical NF-κB signaling pathway.

AAV-mediated delivery of shRNA is a robust and versatile technology for achieving potent and long-lasting gene silencing in vivo. By following meticulous design and experimental protocols, researchers can effectively target disease-related pathways, such as the NF-κB pathway, to investigate gene function and explore novel therapeutic avenues. The combination of careful shRNA design, high-quality AAV production, and appropriate in vivo delivery strategies will continue to drive advancements in both basic research and clinical applications.

References

Application Note: Identifying the Cellular Targets of AGN Compounds Using CRISPR-Cas9 Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of a drug's mechanism of action is a critical step in the development of new therapeutics. Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 technology has emerged as a powerful tool for unbiased, genome-wide interrogation of gene function.[1][2][3] This application note provides a detailed protocol for utilizing a pooled CRISPR-Cas9 knockout screen to identify the cellular targets of a novel anti-cancer agent, herein referred to as "Compound AGN." By systematically knocking out every gene in the genome, this screen can identify genes that, when absent, cause cells to become either resistant or more sensitive to Compound AGN, thereby revealing the compound's direct target or critical pathways for its efficacy.[4][5]

There are two primary formats for CRISPR screens: pooled and arrayed.[6] Pooled screens involve transducing a single population of cells with a library of single-guide RNAs (sgRNAs) and are ideal for binary readouts like cell survival or proliferation.[6] Arrayed screens involve targeting one gene per well and are suited for more complex, multiparametric assays.[6] This protocol will focus on a pooled screening approach due to its scalability and common use in drug resistance and sensitivity studies.

Experimental Protocols

This section details the methodology for a genome-wide CRISPR-Cas9 knockout screen to identify genes that modulate cellular response to Compound AGN.

Protocol 1: Cell Line Preparation and Cas9 Expression
  • Cell Line Selection : Choose a cancer cell line relevant to the intended therapeutic area of Compound AGN. Ensure the cell line is easily transducible and exhibits a robust response to the compound.

  • Stable Cas9 Expression : To ensure efficient gene editing, establish a cell line that stably expresses the Cas9 nuclease.

    • Transduce the parental cell line with a lentiviral vector carrying the Cas9 gene and a selectable marker (e.g., puromycin resistance).[7]

    • Select for successfully transduced cells by treating with the appropriate antibiotic (e.g., puromycin).

    • Expand the antibiotic-resistant cell pool.

  • Cas9 Activity Validation : Confirm the activity of the stably expressed Cas9 protein. This can be done by transducing the Cas9-expressing cells with an sgRNA targeting a non-essential cell surface protein (e.g., CD81) followed by flow cytometry to quantify the loss of the protein.

Protocol 2: Pooled sgRNA Library Transduction
  • sgRNA Library Selection : Choose a genome-scale sgRNA library. The GeCKOv2 library is a well-established option that targets a comprehensive set of genes in the human genome.[2]

  • Lentivirus Production : Package the pooled sgRNA library into lentiviral particles by transfecting HEK293T cells with the sgRNA library plasmid pool and packaging plasmids (e.g., psPAX2 and pMD2.G).

  • Virus Titer Determination : Determine the titer of the harvested lentiviral library to calculate the appropriate volume needed to achieve a low multiplicity of infection (MOI).

  • Cell Transduction :

    • Plate the stable Cas9-expressing cells.

    • Transduce the cells with the sgRNA lentiviral library at an MOI of 0.3-0.5. This low MOI helps ensure that most cells receive no more than one sgRNA, which is crucial for linking a specific gene knockout to the observed phenotype.[5]

    • Maintain a sufficient number of cells throughout the experiment to ensure the representation of each sgRNA in the library is maintained (e.g., a minimum of 300-500 cells per sgRNA).[2]

Protocol 3: Compound AGN Treatment and Sample Collection
  • Antibiotic Selection : After transduction, select for cells that have successfully integrated the sgRNA vector using the appropriate antibiotic (e.g., puromycin).

  • Establish T0 Sample : After selection, harvest a portion of the cells to serve as the baseline (T0) reference sample. This sample represents the initial sgRNA distribution in the cell population before treatment.

  • Compound AGN Treatment :

    • Divide the remaining cells into two groups: a control group treated with a vehicle (e.g., DMSO) and an experimental group treated with Compound AGN.

    • The concentration of Compound AGN should be predetermined to cause significant but not complete cell death (e.g., IC50).

    • Culture the cells for a duration that allows for the selection pressure to take effect, typically 14-21 days.[8] During this time, split the cells as needed, maintaining library representation.

  • Final Sample Collection : At the end of the treatment period, harvest the cells from both the vehicle-treated and Compound AGN-treated populations.

Protocol 4: Next-Generation Sequencing (NGS) and Data Analysis
  • Genomic DNA Extraction : Extract genomic DNA from the T0, vehicle-treated, and Compound AGN-treated cell pellets.

  • sgRNA Amplification : Use PCR to amplify the sgRNA sequences from the extracted genomic DNA.

  • NGS Library Preparation : Prepare the amplified sgRNA products for next-generation sequencing.

  • Sequencing : Sequence the prepared libraries on a high-throughput sequencing platform.

  • Data Analysis :

    • Quality Control : Assess the quality of the raw sequencing data (FASTQ files).

    • Read Counting : Align the sequencing reads to the sgRNA library reference file to obtain read counts for each sgRNA in each sample.

    • Statistical Analysis : Use a computational tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly enriched or depleted in the Compound AGN-treated sample compared to the control samples. MAGeCK will provide statistics such as p-values and false discovery rates (FDR) for each gene.[8]

    • Hit Identification : Genes with significantly enriched sgRNAs in the treated population are considered potential resistance genes. Genes with significantly depleted sgRNAs are potential sensitivity genes or may be synthetic lethal partners with the drug's target.

Data Presentation

The quantitative results from the CRISPR-Cas9 screen should be summarized in tables for clarity and ease of interpretation.

Table 1: CRISPR-Cas9 Screening Parameters

ParameterValueDescription
Cell LineA549 (Human Lung Carcinoma)Cell line used for the screen.
sgRNA LibraryGeCKOv2 Human Library (A+B)Library used for genome-wide knockout.
Number of sgRNAs123,411Total unique sgRNAs in the library.
Transduction MOI0.3Multiplicity of Infection.
Library Coverage500xAverage number of cells per sgRNA.
Compound AGN Conc.1 µM (IC50)Concentration of the compound used for selection.
Treatment Duration14 daysDuration of the selection pressure.

Table 2: Top Candidate Genes Conferring Resistance to Compound AGN (Hypothetical Data)

Genes whose knockout leads to cell survival in the presence of Compound AGN. sgRNAs targeting these genes would be enriched in the treated population.

Gene SymbolDescriptionLog2 Fold Changep-valueFDR
TargetXPutative direct target of Compound AGN7.21.5e-82.1e-7
PathwayAUpstream regulator of TargetX6.53.2e-73.9e-6
Efflux1ABC transporter protein5.89.1e-78.5e-6
ModifierZComponent of TargetX complex5.12.4e-61.9e-5

Table 3: Top Candidate Genes Conferring Sensitivity to Compound AGN (Hypothetical Data)

Genes whose knockout leads to enhanced cell death in the presence of Compound AGN. sgRNAs targeting these genes would be depleted in the treated population.

Gene SymbolDescriptionLog2 Fold Changep-valueFDR
Bypass1Compensatory survival pathway gene-6.82.1e-83.0e-7
RepairADNA damage repair protein-6.25.5e-75.1e-6
RegulatorYNegative regulator of apoptosis-5.51.8e-61.5e-5
SL_Partner1Synthetic lethal partner of TargetX-4.94.3e-63.1e-5

Mandatory Visualizations

Experimental Workflow Diagram

CRISPR_Screen_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis cas9_cells Generate Stable Cas9-Expressing Cells sgrna_lib Produce Pooled sgRNA Lentiviral Library transduction Transduce Cells (MOI < 0.5) cas9_cells->transduction sgrna_lib->transduction selection Antibiotic Selection transduction->selection t0 Collect T0 (Baseline) Sample selection->t0 Split Population treatment Treat with Compound AGN vs. Vehicle (14-21 days) selection->treatment gDNA Extract Genomic DNA t0->gDNA harvest Harvest Treated & Vehicle Samples treatment->harvest harvest->gDNA pcr Amplify sgRNA Cassettes gDNA->pcr ngs Next-Generation Sequencing pcr->ngs analysis Data Analysis (MAGeCK) ngs->analysis hits Identify Resistance & Sensitivity Hits analysis->hits

Caption: Workflow for a pooled CRISPR-Cas9 screen to identify drug targets.

Signaling Pathway Diagram: PI3K/Akt/mTOR Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PTEN PTEN PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN->PIP3 dephosphorylates PDK1->Akt TSC TSC1/2 Akt->TSC Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC1 mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Rheb Rheb TSC->Rheb Rheb->mTORC1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation AGN Compound AGN AGN->PI3K Inhibition

Caption: The PI3K/Akt/mTOR pathway, a key regulator of cell survival and growth.

References

Application Notes and Protocols for Detecting AGN-2979 Induced Changes with Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGN-2979 is a small molecule inhibitor of Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT). Specifically, AGN-2979 blocks the calcium-calmodulin-dependent activation of TPH, thereby reducing serotonin production. This mechanism of action makes AGN-2979 a valuable tool for studying the roles of serotonin in various physiological and pathological processes, including its potential as a therapeutic agent. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the effects of AGN-2979 on TPH activity and downstream serotonin levels within the cellular context of tissue samples. These application notes provide a detailed protocol for the immunohistochemical detection of changes induced by AGN-2979 treatment, focusing on key markers such as Tryptophan Hydroxylase (TPH), phosphorylated TPH (pTPH), and Serotonin (5-HT).

Signaling Pathway of TPH Activation and Inhibition by AGN-2979

Tryptophan Hydroxylase is activated through a signaling cascade initiated by an increase in intracellular calcium levels. This cascade involves the binding of calcium to calmodulin, which then activates Calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII, in turn, phosphorylates TPH, leading to its activation and subsequent conversion of tryptophan to 5-hydroxytryptophan, the precursor of serotonin. AGN-2979 exerts its inhibitory effect by preventing this calcium-calmodulin-dependent activation of TPH.

TPH_Activation_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space cluster_activation Activation Cascade Ca_ion_channel Ca²⁺ Channel Ca_ion Ca²⁺ Ca_ion_channel->Ca_ion Influx Calmodulin Calmodulin CaM_Complex Ca²⁺-Calmodulin Complex Ca_ion->CaM_Complex CaMKII_inactive Inactive CaMKII CaM_Complex->CaMKII_inactive Activates CaMKII_active Active CaMKII CaMKII_inactive->CaMKII_active TPH_inactive Inactive TPH CaMKII_active->TPH_inactive Phosphorylates pTPH_active Active pTPH TPH_inactive->pTPH_active 5HTP 5-Hydroxytryptophan pTPH_active->5HTP Catalyzes Tryptophan Tryptophan Tryptophan->pTPH_active Serotonin Serotonin (5-HT) 5HTP->Serotonin AGN_2979 AGN-2979 AGN_2979->TPH_inactive Inhibits Activation IHC_Workflow Start Start: Animal Treatment (AGN-2979 vs. Vehicle) Tissue_Collection Tissue Collection (e.g., Brainstem) Start->Tissue_Collection Fixation Fixation (e.g., 4% PFA) Tissue_Collection->Fixation Embedding Tissue Processing & Embedding (Paraffin or Frozen) Fixation->Embedding Sectioning Sectioning (5-10 µm sections) Embedding->Sectioning Antigen_Retrieval Antigen Retrieval (Heat-Induced) Sectioning->Antigen_Retrieval Blocking Blocking (e.g., Normal Serum) Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation (anti-TPH, anti-pTPH, or anti-5-HT) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Detection (DAB Substrate) Secondary_Ab->Detection Counterstaining Counterstaining (Hematoxylin) Detection->Counterstaining Dehydration_Mounting Dehydration & Mounting Counterstaining->Dehydration_Mounting Imaging Microscopy & Imaging Dehydration_Mounting->Imaging Analysis Image Analysis & Quantification Imaging->Analysis End End: Data Interpretation Analysis->End

Troubleshooting & Optimization

Overcoming solubility issues with AGN-201904 in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AGN-201904. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with AGN-201904 in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is AGN-201904 and why is its solubility in aqueous solutions a concern?

A1: AGN-201904 is an acid-stable pro-drug of omeprazole, a proton pump inhibitor (PPI).[1][2][3] Like many small molecule compounds developed for pharmaceutical research, AGN-201904 is likely to exhibit poor solubility in purely aqueous solutions, which can pose a significant challenge for in vitro and in vivo experiments that require the compound to be in a dissolved state for accurate and reproducible results.

Q2: What are the initial recommended steps if I encounter solubility issues with AGN-201904?

A2: If you are observing that AGN-201904 is not dissolving, start with gentle warming of the solution (e.g., to 37°C) and sonication in a water bath.[4][5] These methods can help overcome kinetic barriers to dissolution. Also, ensure that the purity of your compound and the quality of your solvent are as expected. For organic solvents like DMSO, using a fresh, anhydrous grade is crucial as they can absorb moisture, which can negatively impact solubility.[4]

Q3: Can I adjust the pH of my aqueous solution to improve the solubility of AGN-201904?

A3: Adjusting the pH can be a viable strategy for compounds with ionizable groups.[6][7] Since AGN-201904Z is a sodium salt, it is expected to be more soluble in neutral to alkaline solutions.[2] However, it's important to consider the pH stability of the compound and the requirements of your experimental system. AGN-201904 is noted to be more stable in acidic media compared to its active metabolite, omeprazole.[8]

Q4: Are there any recommended co-solvents for preparing stock solutions of AGN-201904?

A4: For compounds with low aqueous solubility, preparing a concentrated stock solution in an organic solvent is a common practice. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose.[5] For subsequent dilution into aqueous media, it is critical to keep the final concentration of the organic solvent low (typically <0.5% for DMSO in cell culture) to avoid solvent-induced artifacts or toxicity.[5]

Q5: My compound precipitates when I dilute my DMSO stock solution into my aqueous experimental medium. What can I do?

A5: This is a common issue known as "fall-out" and occurs when the compound is not soluble in the final aqueous solution.[5] To mitigate this, you can try a step-wise dilution, ensure thorough and immediate mixing upon addition, and gently warm the aqueous medium (e.g., to 37°C) before adding the compound stock.[5] If precipitation persists, you may need to consider a formulation approach using excipients.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with AGN-201904.

Problem Potential Cause Suggested Solution Expected Outcome
Visible solid particles or cloudiness in the initial solvent. Insufficient energy to break the crystal lattice.Sonicate the vial in a water bath for 10-15 minutes. Vortex vigorously. Gently warm the solution in a 37°C water bath for 5-10 minutes.[4][5]The compound fully dissolves, resulting in a clear solution.
The concentration exceeds the solubility limit in the chosen solvent.Prepare a more dilute stock solution. For example, if a 10 mM stock is problematic, try preparing a 5 mM or 1 mM solution.[4]The compound dissolves completely at a lower concentration.
Poor quality or hygroscopic solvent (e.g., DMSO).Use a fresh, unopened bottle of anhydrous, high-purity solvent.[4]The compound dissolves in the fresh, water-free solvent.
Compound precipitates upon dilution into aqueous media. Low aqueous solubility of the compound.Perform serial dilutions in the aqueous medium instead of a single large dilution. Ensure the final concentration of any organic co-solvent is minimal.[5]The compound remains in solution at the desired final concentration.
Insufficient mixing.Add the compound stock solution to the aqueous medium with vigorous vortexing or stirring to promote rapid dispersion.A clear solution is obtained without localized high concentrations that can lead to precipitation.
Temperature effects.Gently warm the aqueous medium to 37°C before adding the compound stock solution.[5]The increased temperature enhances the solubility of the compound in the aqueous medium.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh the required amount of AGN-201904 powder. The molecular weight of AGN-201904Z (sodium salt) is 581.59 g/mol .[2]

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[4]

  • Gentle Heating (if necessary): If sonication is insufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[4]

  • Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: Preparation of an In Vivo Formulation

This protocol is adapted from a supplier's recommendation and is intended as a starting point for formulation development.[1]

  • Initial Dissolution: Prepare a concentrated stock solution of AGN-201904 in DMSO.

  • Co-solvent Addition: To 50 µL of the DMSO stock solution, add 300 µL of PEG300. Mix well until the solution is clear.

  • Surfactant Addition: Add 50 µL of Tween 80 to the mixture. Mix well until the solution is clear.

  • Aqueous Phase Addition: Add 600 µL of saline or PBS to the mixture. Mix thoroughly until a clear solution is obtained.

  • Final Concentration: The final formulation will have a solvent ratio of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% aqueous phase. The final concentration of AGN-201904 will need to be calculated based on the initial stock concentration.

Visual Guides

Troubleshooting Workflow for Solubility Issues

G start Start: Solubility Issue (Precipitate/Cloudiness) check_solvent Check Solvent Quality (Anhydrous, High Purity?) start->check_solvent use_fresh_solvent Use Fresh, High-Purity Solvent check_solvent->use_fresh_solvent No physical_methods Apply Physical Methods (Vortex, Sonicate, Gentle Heat) check_solvent->physical_methods Yes use_fresh_solvent->physical_methods dissolved1 Compound Dissolved? physical_methods->dissolved1 lower_concentration Lower Stock Concentration dissolved1->lower_concentration No success Success: Clear Solution dissolved1->success Yes dissolved2 Compound Dissolved? lower_concentration->dissolved2 consider_formulation Consider Alternative Solvents or Formulation Strategy dissolved2->consider_formulation No dissolved2->success Yes fail Issue Persists: Consult Further consider_formulation->fail

Caption: A flowchart for troubleshooting solubility problems.

Experimental Workflow for In Vivo Formulation

G start Start: Prepare Concentrated AGN-201904 Stock in DMSO add_peg Add PEG300 (e.g., 6 parts) start->add_peg mix1 Mix Until Clear add_peg->mix1 add_tween Add Tween 80 (e.g., 1 part) mix1->add_tween mix2 Mix Until Clear add_tween->mix2 add_saline Add Saline/PBS (e.g., 12 parts) mix2->add_saline mix3 Mix Thoroughly add_saline->mix3 end End: Clear Formulation Ready for Use mix3->end

Caption: Workflow for preparing an in vivo formulation.

References

Optimizing dosage of AGN-2979 to minimize off-target effects.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of AGN-2979 to minimize off-target effects during experimental use.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with AGN-2979 in a question-and-answer format.

Question Possible Cause Suggested Solution
Why am I observing a lack of efficacy even at higher concentrations of AGN-2979? 1. Incorrect dosage for the specific model. A study on a chronic mild stress model in rats found that 4 mg/kg was effective, while both 1 mg/kg and 16 mg/kg were ineffective, suggesting a narrow therapeutic window.[1][2]2. Issues with compound stability or solubility.3. The experimental model does not involve stress- or calcium-induced activation of Tryptophan Hydroxylase (TPH). AGN-2979 specifically inhibits the activation of TPH, not its basal activity.[3]1. Perform a dose-response curve to determine the optimal concentration for your specific model. Start with a range around the reported effective dose of 4 mg/kg in rats and adapt for your system.2. Ensure proper storage and handling of AGN-2979. Use appropriate solvents to ensure complete dissolution.3. Confirm that your experimental setup includes a stimulus known to activate TPH (e.g., cellular depolarization, increased intracellular calcium).
I am observing cellular toxicity or unexpected phenotypes at my target dose. What could be the cause? 1. Off-target effects of AGN-2979.2. The concentration used is too high for the specific cell type or animal model, leading to on-target toxicity.1. Reduce the concentration of AGN-2979. 2. Perform a cell viability assay (e.g., MTT, LDH) across a range of concentrations.3. Conduct off-target profiling. Given that AGN-2979 may interfere with calcium/calmodulin-dependent pathways, consider assessing the activity of other calmodulin-dependent enzymes.[3]
My results with AGN-2979 are inconsistent across experiments. 1. Variability in the activation of the TPH pathway in the experimental model.2. Inconsistent dosing or administration of AGN-2979.3. Degradation of the compound.1. Standardize the experimental conditions to ensure consistent TPH activation.2. Ensure accurate and consistent preparation and administration of the AGN-2979 solution.3. Prepare fresh solutions of AGN-2979 for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AGN-2979?

A1: AGN-2979 is a selective inhibitor of the activation of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin.[1][4][5] It does not inhibit the basal activity of the enzyme but blocks its activation that occurs under conditions such as cellular depolarization or increased intracellular calcium levels.[3] Specifically, it has been shown to block the calcium-calmodulin-dependent activation of TPH.[3]

Q2: What is a recommended starting dose for in vivo experiments?

A2: Based on published preclinical studies in rats, a dose of 4 mg/kg has been shown to have antidepressant-like effects.[1][2] However, it is crucial to perform a dose-response study in your specific animal model to determine the optimal dose. Another study used a dose of 10 mg/kg (i.p.) in rats to study its effect on serotonin synthesis.[6]

Q3: What are the known off-target effects of AGN-2979?

A3: There is limited publicly available information on the specific off-target effects of AGN-2979. However, based on its mechanism of inhibiting calcium-calmodulin-dependent TPH activation, potential off-target effects could involve other calcium/calmodulin-dependent signaling pathways.[3] It has also been suggested that AGN-2979 may have an effect on K+ channels.[6] Researchers should consider performing counter-screening against a panel of kinases and other enzymes regulated by calcium/calmodulin.

Q4: How can I assess the on-target activity of AGN-2979 in my experiments?

A4: On-target activity can be assessed by measuring the levels of 5-hydroxytryptophan (5-HTP), the direct product of TPH activity, or downstream serotonin levels. This should be done in a model where TPH is activated, and the inhibitory effect of AGN-2979 can be quantified.

Quantitative Data Summary

Table 1: In Vivo Dose-Response of AGN-2979 in a Rat Model of Chronic Mild Stress

Dose (mg/kg)Effect on Sucrose Consumption (Antidepressant-like effect)
1Ineffective
4Full reversal of stress-induced reduction
16Ineffective

Data from Gittos MW, Papp M. Eur Neuropsychopharmacol. 2001 Oct;11(5):351-7.[1]

Experimental Protocols

Protocol 1: Determining the Optimal Dose of AGN-2979 in a Cell-Based Assay

  • Cell Culture: Plate cells of interest at a suitable density in a multi-well plate and allow them to adhere overnight.

  • TPH Activation: Induce TPH activation using a known stimulus (e.g., ionomycin to increase intracellular calcium, or a depolarizing agent like KCl).

  • AGN-2979 Treatment: Treat the cells with a range of AGN-2979 concentrations (e.g., 0.1 nM to 100 µM) for a predetermined time.

  • Lysis and 5-HTP Measurement: Lyse the cells and measure the concentration of 5-HTP using a commercially available ELISA kit or by HPLC.

  • Data Analysis: Plot the 5-HTP concentration against the AGN-2979 concentration and determine the IC50 value.

  • Cell Viability: In parallel, treat cells with the same range of AGN-2979 concentrations and assess cell viability using an MTT or similar assay to identify cytotoxic concentrations.

Visualizations

TPH_Activation_Pathway cluster_0 Cellular Stimuli cluster_1 Second Messengers cluster_2 Kinase Activation cluster_3 TPH Regulation cluster_4 Serotonin Synthesis Neuronal Activity Neuronal Activity Ca2+ Ca2+ Neuronal Activity->Ca2+ Stress Stress cAMP cAMP Stress->cAMP CaMKII CaMKII Ca2+->CaMKII PKA PKA cAMP->PKA TPH_inactive TPH (inactive) CaMKII->TPH_inactive Phosphorylation PKA->TPH_inactive Phosphorylation TPH_active TPH (active) + 14-3-3 binding TPH_inactive->TPH_active 5_HTP 5-HTP TPH_active->5_HTP Converts AGN_2979 AGN-2979 AGN_2979->TPH_active Inhibits Activation Tryptophan Tryptophan Tryptophan->TPH_active Serotonin Serotonin 5_HTP->Serotonin

Caption: Tryptophan Hydroxylase (TPH) Activation Pathway and Site of AGN-2979 Inhibition.

Dose_Optimization_Workflow Start Start In_Vitro_Dose_Response In Vitro Dose-Response (IC50 Determination) Start->In_Vitro_Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (Determine Max Tolerated Conc.) In_Vitro_Dose_Response->Cytotoxicity_Assay In_Vivo_PK_Study In Vivo Pharmacokinetics (Optional, if feasible) Cytotoxicity_Assay->In_Vivo_PK_Study Off_Target_Screening Off-Target Screening (e.g., Kinase Panel) Cytotoxicity_Assay->Off_Target_Screening In_Vivo_Dose_Ranging In Vivo Dose-Ranging Efficacy Study In_Vivo_PK_Study->In_Vivo_Dose_Ranging Select_Optimal_Dose Select Optimal Dose (Max Efficacy, Min Toxicity) In_Vivo_Dose_Ranging->Select_Optimal_Dose Off_Target_Screening->Select_Optimal_Dose End End Select_Optimal_Dose->End

Caption: Experimental Workflow for AGN-2979 Dosage Optimization.

Troubleshooting_Logic Issue Unexpected Experimental Outcome Check_Dose Is the dose within the therapeutic window? Issue->Check_Dose Check_On_Target Is TPH activation confirmed in the model? Issue->Check_On_Target Check_Compound Is the compound stable and soluble? Issue->Check_Compound High_Dose High Dose: Reduce Concentration Check_Dose->High_Dose No Low_Dose Low Dose: Increase Concentration Check_Dose->Low_Dose Yes No_Activation No Activation: Modify Experimental Setup Check_On_Target->No_Activation No Activation_Confirmed Activation Confirmed: Investigate Off-Target Effects Check_On_Target->Activation_Confirmed Yes Compound_Issue Compound Issue: Prepare Fresh Solution Check_Compound->Compound_Issue No

Caption: Logical Flow for Troubleshooting Off-Target Effects with AGN-2979.

References

Troubleshooting AGN-201904 instability in long-term storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage and stability of AGN-201904.

Troubleshooting Guides

This section addresses specific issues that may arise during the long-term storage of AGN-201904.

Issue 1: Unexpected Degradation of AGN-201904 in Long-Term Storage

Question: We have observed a significant loss of potency in our batch of AGN-201904 stored under recommended conditions. What are the potential causes and how can we investigate this?

Answer:

Unexpected degradation of AGN-201904, a prodrug of omeprazole, can be attributed to several factors, primarily related to environmental exposure. Omeprazole and related compounds are known to be sensitive to heat, humidity, and light.

Potential Causes:

  • Temperature Fluctuations: Even minor deviations from the recommended storage temperature can accelerate degradation.

  • Exposure to Humidity: AGN-201904 is hygroscopic, and moisture can lead to hydrolysis of the active compound.

  • Light Exposure: Photodegradation can occur if the compound is not stored in a light-protected environment.

  • Incompatible Storage Containers: The use of containers that are not inert or do not provide an adequate barrier against environmental factors can lead to instability.

Troubleshooting Workflow:

start Start: Unexpected Degradation Observed check_storage Verify Storage Conditions (Temperature, Humidity, Light) start->check_storage analyze_sample Analyze Sample with Stability-Indicating HPLC check_storage->analyze_sample review_packaging Review Packaging and Container Integrity check_storage->review_packaging compare_data Compare Degradation Profile with Reference analyze_sample->compare_data review_packaging->compare_data identify_cause Identify Probable Cause compare_data->identify_cause implement_capa Implement Corrective and Preventive Actions (CAPA) identify_cause->implement_capa end End: Stability Issue Resolved implement_capa->end

Caption: Troubleshooting workflow for unexpected degradation.

Issue 2: Discoloration or Change in Physical Appearance of AGN-201904

Question: Our stored AGN-201904 powder has developed a yellowish tint. Is this an indication of degradation?

Answer:

Yes, a change in the physical appearance, such as discoloration, of AGN-201904 is a strong indicator of chemical degradation. Omeprazole, the active metabolite, is known to discolor upon degradation.

Potential Causes:

  • Oxidation: Exposure to oxygen can lead to oxidative degradation, often causing a color change.

  • Photodegradation: As mentioned, light can induce degradation pathways that result in colored byproducts.

  • Interaction with Excipients: If formulated, interactions between AGN-201904 and excipients can lead to instability and discoloration.

Recommended Actions:

  • Quarantine the Batch: Immediately quarantine the affected batch to prevent its use in further experiments.

  • Document the Changes: Record the nature of the discoloration and any other physical changes.

  • Perform Analytical Testing: Use a stability-indicating HPLC method to quantify the remaining active ingredient and identify degradation products.

  • Review Storage and Handling Procedures: Ensure that the material is stored in an inert atmosphere (e.g., under nitrogen) and protected from light.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for AGN-201904?

A1: For optimal stability, AGN-201904 should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. For longer-term storage, storage at -20°C is recommended.

Q2: How does pH affect the stability of AGN-201904?

A2: AGN-201904, being a prodrug of a proton pump inhibitor, is susceptible to acid-catalyzed degradation. In aqueous solutions, it is most stable under neutral to slightly alkaline conditions (pH 7-9).

Q3: What are the primary degradation pathways for AGN-201904?

A3: The primary degradation pathways are expected to be hydrolysis and oxidation. Hydrolysis can be accelerated by acidic conditions and the presence of moisture. Oxidation can be initiated by exposure to air and light.

AGN201904 AGN-201904 Hydrolysis Hydrolysis (Moisture, Acidic pH) AGN201904->Hydrolysis Oxidation Oxidation (Oxygen, Light) AGN201904->Oxidation DegradationProducts Inactive Degradation Products Hydrolysis->DegradationProducts Oxidation->DegradationProducts

Caption: Primary degradation pathways of AGN-201904.

Q4: Can I use a batch of AGN-201904 that has been exposed to ambient temperature for a short period?

A4: Short-term exposure to ambient temperatures may lead to some degradation. It is crucial to re-analyze the batch for purity and potency using a validated stability-indicating method before use.

Data Presentation

The following tables summarize hypothetical stability data for AGN-201904 under various storage conditions. This data is illustrative and based on the known stability profile of similar compounds.

Table 1: Long-Term Stability of AGN-201904

Time (Months)Storage ConditionPurity (%)Total Degradants (%)
02-8°C, Protected from Light99.80.2
32-8°C, Protected from Light99.60.4
62-8°C, Protected from Light99.50.5
122-8°C, Protected from Light99.20.8
242-8°C, Protected from Light98.51.5

Table 2: Accelerated Stability of AGN-201904

Time (Months)Storage ConditionPurity (%)Total Degradants (%)
040°C / 75% RH99.80.2
140°C / 75% RH98.21.8
340°C / 75% RH96.53.5
640°C / 75% RH93.16.9

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for AGN-201904

This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of AGN-201904 and its degradation products.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30-35 min: 80-20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Protocol 2: Forced Degradation Study of AGN-201904

This protocol outlines the conditions for inducing degradation of AGN-201904 to identify potential degradation products and validate the stability-indicating nature of the analytical method.

  • Acid Hydrolysis: Dissolve AGN-201904 in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve AGN-201904 in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve AGN-201904 in a solution of 3% hydrogen peroxide and incubate at room temperature for 24 hours.

  • Thermal Degradation: Expose solid AGN-201904 to 105°C for 48 hours.

  • Photodegradation: Expose a solution of AGN-201904 to UV light (254 nm) for 24 hours.

Following exposure to these stress conditions, samples should be analyzed using the stability-indicating HPLC method to assess the extent of degradation and the chromatographic profile of the degradation products.

Technical Support Center: Stability of AGN Compounds in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of AGN compounds in experimental buffers. Below, you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My AGN compound is losing activity in my experimental buffer. What are the likely causes?

A loss of compound activity can be attributed to several factors, including:

  • Chemical Degradation: The compound may be unstable in the aqueous environment of the buffer and could be undergoing hydrolysis, oxidation, or photolysis.[1]

  • Adsorption to Labware: The compound might be nonspecifically binding to the plastic or glass surfaces of tubes, plates, or pipette tips.[1]

  • Precipitation: The compound's solubility in the experimental buffer may be limited, causing it to precipitate out of the solution over time.[1]

Q2: What are the most common chemical degradation pathways for AGN compounds in aqueous buffers?

The most prevalent degradation pathways in aqueous solutions include:

  • Hydrolysis: The cleavage of chemical bonds by reaction with water. Functional groups such as esters and amides are particularly susceptible.[1]

  • Oxidation: A reaction involving the loss of electrons, which can be initiated by exposure to oxygen, light, or trace metals.[1] The presence of reactive oxygen species (ROS) in the medium can also contribute to degradation.[2]

  • Photolysis: Degradation caused by exposure to light, especially UV light.[1][2]

Q3: How does the choice of buffer affect the stability of my AGN compound?

Buffers are crucial for maintaining a stable pH, but they can also influence compound stability in other ways:

  • pH: The degradation of many compounds is highly pH-sensitive.[3] The optimal pH for stability may differ from the physiological pH required for the experiment.

  • Buffer Components: Some buffer components can directly interact with the compound. For example, phosphate buffers can sometimes form complexes with divalent cations, which might affect compound stability.[4] It is important to choose a buffer that does not interfere with the compound or other experimental components.[5]

  • Reactivity: Buffers themselves should not react with the compound or interfere with catalysts or intermediates in the experiment.[5]

Q4: What are some best practices for preparing and storing AGN compound stock and working solutions?

To minimize degradation, follow these guidelines:

  • Stock Solutions: Prepare high-concentration stock solutions in a solvent in which the compound is highly stable (e.g., DMSO). Aliquot the stock solution into small, single-use volumes in light-blocking microcentrifuge tubes and store them at -20°C or -80°C, protected from light.[2] This helps to avoid repeated freeze-thaw cycles.[2]

  • Working Solutions: Prepare fresh working solutions in the experimental buffer immediately before use.[1] Do not store diluted working solutions for extended periods.[2]

Troubleshooting Guide

The table below provides solutions to common problems encountered with AGN compounds in experimental buffers.

Observed Problem Potential Cause Recommended Solution
Complete loss of biological activity, even at high concentrations. The compound is highly unstable in the experimental medium.[1]Assess the compound's stability in the media over the time course of the experiment using HPLC or LC-MS/MS.[1] Consider a cell-free assay if the target is known to confirm compound activity.[1]
Decreasing compound effect over the course of a multi-day experiment. The compound is degrading over time in the incubator (37°C, physiological pH).[2]Prepare fresh solutions for each experiment and minimize the time between adding the compound to the medium and applying it to the cells.[2]
Precipitate formation in the buffer or culture medium. Poor solubility of the compound at the working concentration or interaction with media components.[2]Ensure the final solvent concentration (e.g., DMSO) is low and non-toxic.[1] Prepare a more dilute stock solution if necessary.[2] Visually inspect the medium for precipitation after adding the compound.[2]
High variability between replicate wells or experiments. Inconsistent handling and storage of compound solutions.Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] Ensure thorough mixing of working solutions before application.
Cells appear stressed or die at all concentrations, including very low ones. The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration.Ensure the final concentration of the solvent in the cell culture media is low and non-toxic to your specific cell line (typically <0.5% for DMSO).[1] Run a vehicle control (media with solvent only) to assess solvent toxicity.[1]

Quantitative Data on Compound Stability

The stability of a compound can be significantly influenced by the buffer composition and storage conditions. The following table provides an illustrative example of how these factors can affect the stability of a hypothetical AGN compound over 48 hours.

Buffer System pH Temperature Light Exposure Percent Compound Remaining after 48h
Phosphate-Buffered Saline (PBS)7.437°CAmbient Light45%
Phosphate-Buffered Saline (PBS)7.437°CDark65%
HEPES7.437°CDark70%
MES6.037°CDark85%
Phosphate-Buffered Saline (PBS)7.44°CDark95%

This data is illustrative. The actual stability of your AGN compound will depend on its specific chemical properties.

Experimental Protocols

Protocol for Assessing AGN Compound Stability in Experimental Buffer

This protocol outlines a method to determine the stability of an AGN compound in a specific buffer over a defined time course using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Materials:

  • AGN compound

  • Experimental buffer (e.g., PBS, HEPES)

  • Sterile microcentrifuge tubes

  • Incubator (e.g., 37°C, 5% CO2)

  • HPLC or LC-MS/MS system

Methodology:

  • Prepare a working solution of your AGN compound in the experimental buffer at the final concentration used in your experiments.

  • Aliquot the solution into multiple sterile microcentrifuge tubes, with one tube for each time point.

  • Place the tubes in an incubator set to the experimental conditions (e.g., 37°C, 5% CO2).

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.[1]

  • Immediately analyze the sample by HPLC or LC-MS/MS to determine the concentration of the parent compound.[1]

  • Compare the concentration at each time point to the initial concentration at time 0 to determine the percentage of the compound remaining.[1]

Visualizations

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_solution Prepare AGN Compound in Buffer aliquot Aliquot for Time Points prep_solution->aliquot incubate Incubate at Experimental Conditions aliquot->incubate time_points Collect Samples at Time Points incubate->time_points analyze Analyze by HPLC/LC-MS time_points->analyze determine_conc Determine Concentration analyze->determine_conc calc_stability Calculate Percent Stability determine_conc->calc_stability

Caption: Experimental workflow for assessing AGN compound stability.

G start Loss of Compound Activity Observed check_precipitation Is there a precipitate? start->check_precipitation check_storage Were solutions prepared fresh? check_precipitation->check_storage No solubility_issue Address solubility: - Lower concentration - Change solvent check_precipitation->solubility_issue Yes assess_stability Assess intrinsic stability (HPLC) check_storage->assess_stability Yes storage_issue Improve handling: - Prepare fresh solutions - Aliquot stock check_storage->storage_issue No degradation_issue Address degradation: - Change buffer/pH - Protect from light - Lower temperature assess_stability->degradation_issue

Caption: Troubleshooting decision tree for AGN compound degradation.

G cluster_pathways Degradation Pathways AGN_Compound AGN Compound Hydrolysis Hydrolysis (Reaction with Water) AGN_Compound->Hydrolysis Oxidation Oxidation (Loss of Electrons) AGN_Compound->Oxidation Photolysis Photolysis (Degradation by Light) AGN_Compound->Photolysis Degraded_Products Degraded Products Hydrolysis->Degraded_Products Oxidation->Degraded_Products Photolysis->Degraded_Products

Caption: Common degradation pathways for AGN compounds in buffers.

References

Technical Support Center: Improving the Bioavailability of AGN-2979 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the bioavailability of AGN-2979 in animal studies. The following information is curated to address common challenges and provide actionable strategies for your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo studies with AGN-2979, leading to low or variable bioavailability.

Issue IDQuestionPossible CausesSuggested Solutions
AGN-BIO-01 Low oral bioavailability observed in pharmacokinetic (PK) studies. - Poor aqueous solubility of AGN-2979. - High first-pass metabolism. - Efflux by intestinal transporters (e.g., P-glycoprotein).- Conduct solubility testing in different pH buffers and biorelevant media. - Employ formulation strategies to enhance solubility (see details below). - Investigate the metabolic stability of AGN-2979 in liver microsomes. - Perform in vitro transporter assays (e.g., Caco-2 permeability).
AGN-BIO-02 High variability in plasma concentrations between individual animals. - Inconsistent dissolution of the drug in the gastrointestinal (GI) tract. - Food effects influencing absorption. - Genetic polymorphisms in metabolic enzymes or transporters among animals.- Utilize a solubilization technique to ensure consistent drug release (e.g., SEDDS). - Standardize feeding protocols (e.g., fasted vs. fed state). - Increase the number of animals per group to improve statistical power.
AGN-BIO-03 Drug precipitation observed in the GI tract during necropsy. - The formulation is unable to maintain AGN-2979 in a dissolved state upon dilution with GI fluids. - pH-dependent solubility leading to precipitation as the drug moves through the GI tract.- For lipid-based systems, ensure the formulation is robust to dilution. - For amorphous solid dispersions, select a polymer that inhibits crystallization. - Consider the use of precipitation inhibitors in the formulation.
AGN-BIO-04 No significant increase in bioavailability despite using a solubilization strategy. - Permeability-limited absorption. - Extensive pre-systemic metabolism is the primary barrier. - The chosen formulation is not optimal for in vivo conditions.- Evaluate the intrinsic permeability of AGN-2979. - If metabolism is high, consider co-administration with a metabolic inhibitor (for research purposes). - Screen a wider range of excipients and formulation types.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the potentially low bioavailability of AGN-2979?

While specific data for AGN-2979 is not publicly available, small molecule drugs in its class often exhibit poor oral bioavailability due to one or more of the following factors:

  • Poor Aqueous Solubility: Many organic molecules have low solubility in the aqueous environment of the gastrointestinal tract, which is a prerequisite for absorption.

  • First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein, where it can be extensively metabolized before reaching systemic circulation.

  • Efflux Transporters: The drug may be actively transported back into the intestinal lumen by efflux pumps such as P-glycoprotein, reducing net absorption.

Q2: Which formulation strategies are recommended for improving the bioavailability of a compound like AGN-2979?

Several formulation strategies can be employed to overcome bioavailability challenges.[1][2][3][4][5][6] The choice of strategy will depend on the specific physicochemical properties of AGN-2979.

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, including Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance the solubility and absorption of lipophilic drugs.[7]

  • Amorphous Solid Dispersions (ASDs): By dispersing the drug in a polymer matrix in its amorphous (non-crystalline) state, the solubility and dissolution rate can be significantly increased.[3]

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to a faster dissolution rate.[2][7][8]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, enhancing their solubility in water.[2][3]

Q3: What initial in vitro tests should be performed to guide formulation development for AGN-2979?

To select the most appropriate bioavailability enhancement strategy, the following in vitro characterization is recommended:

ParameterRecommended AssaysPurpose
Solubility - Kinetic and thermodynamic solubility in buffers of different pH (e.g., 1.2, 4.5, 6.8). - Solubility in simulated gastric and intestinal fluids (SGF, SIF). - Solubility in various oils, surfactants, and co-solvents.- To determine if solubility is a limiting factor and to guide the selection of formulation excipients.
Permeability - Caco-2 permeability assay. - Parallel Artificial Membrane Permeability Assay (PAMPA).- To classify the drug's permeability and identify if it is a substrate for efflux transporters.
Metabolic Stability - Incubation with liver microsomes (rat, mouse, human). - Incubation with S9 fraction or hepatocytes.- To assess the extent of first-pass metabolism.

Q4: Which animal models are suitable for oral bioavailability studies of AGN-2979?

Rodent models, particularly Sprague-Dawley or Wistar rats, are commonly used for initial pharmacokinetic screening due to their well-characterized physiology and cost-effectiveness.[9] Mice can also be utilized. For more advanced studies, larger animal models like beagle dogs may be considered, as their gastrointestinal physiology is more comparable to humans.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of AGN-2979

This protocol describes a method for preparing a nanosuspension to enhance the dissolution rate of AGN-2979.

  • Dissolve Stabilizer: Prepare an aqueous solution containing a suitable stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose).

  • Disperse AGN-2979: Disperse a known amount of AGN-2979 in the stabilizer solution.

  • High-Pressure Homogenization: Process the suspension through a high-pressure homogenizer for a specified number of cycles until the desired particle size is achieved.

  • Characterization: Measure the particle size, polydispersity index (PDI), and zeta potential of the nanosuspension.

  • Lyophilization (Optional): For long-term storage, the nanosuspension can be lyophilized with a cryoprotectant.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical design for a pharmacokinetic study to evaluate the oral bioavailability of an AGN-2979 formulation.

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the study.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Intravenous (IV) Group: Administer a known dose of AGN-2979 (dissolved in a suitable vehicle) via the tail vein to determine the absolute bioavailability.

    • Oral (PO) Group: Administer the AGN-2979 formulation orally via gavage.

  • Blood Sampling: Collect blood samples (e.g., via the jugular vein or tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Analyze the concentration of AGN-2979 in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study start AGN-2979 API formulation Formulation Strategy (e.g., Nanosuspension) start->formulation characterization In Vitro Characterization formulation->characterization dosing Animal Dosing (Oral Gavage) characterization->dosing Optimized Formulation sampling Blood Sampling dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk_calc PK Parameter Calculation analysis->pk_calc pk_calc->formulation Feedback Loop for Further Optimization

Caption: Workflow for developing and testing an AGN-2979 formulation.

bioavailability_logic_tree cluster_solubility Solubility-Limited cluster_permeability Permeability-Limited cluster_metabolism Metabolism-Limited start Low Bioavailability of AGN-2979 solubility Poor Aqueous Solubility start->solubility permeability Low Permeability / High Efflux start->permeability metabolism High First-Pass Metabolism start->metabolism sol_strat Formulation Strategies: - Nanosizing - Solid Dispersion - LBDDS solubility->sol_strat perm_strat Strategies: - Permeation Enhancers - Efflux Pump Inhibitors permeability->perm_strat met_strat Strategies: - Prodrug Approach - Metabolic Inhibitors metabolism->met_strat

Caption: Decision tree for troubleshooting low bioavailability.

References

Technical Support Center: Assessing AGN Compound Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of AGN compounds using various cell viability assays.

Troubleshooting Guide

This section addresses common issues encountered during cytotoxicity experiments.

Inconsistent Results or High Variability Between Replicates
SymptomPossible CauseSuggested Solution
High standard deviation between replicate wells.Uneven Cell Seeding: Inconsistent number of cells plated in each well.[1]Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette carefully and consider not using the outer wells of the plate, which are prone to evaporation ("edge effect").[1]
Pipetting Errors: Inaccurate or inconsistent dispensing of reagents or compounds.[1]Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth.
Edge Effects: Evaporation in the outer wells of a 96-well plate leading to changes in media concentration.[1]Fill the outer wells with sterile PBS or media without cells and do not use them for experimental data.[1]
Cell Clumping: Cells not in a single-cell suspension before plating.Gently triturate the cell suspension to break up clumps. Consider using a cell strainer.
High Background Signal
SymptomPossible CauseSuggested Solution
High absorbance/fluorescence in control wells without cells.Contamination: Microbial (bacterial, fungal, or mycoplasma) contamination of cell cultures or reagents.Regularly test for mycoplasma. Practice sterile aseptic techniques. Check media and reagents for turbidity.
Reagent Instability: Degradation of assay reagents.[2]Store reagents according to the manufacturer's instructions, protecting them from light and repeated freeze-thaw cycles.[3][4]
Compound Interference: The AGN compound itself may react with the assay reagent.[5]Run a control with the compound in cell-free media to check for direct reaction with the assay substrate.[5][6]
Phenol Red Interference: Phenol red in the culture medium can interfere with colorimetric assays.[2]Use phenol red-free medium during the assay incubation step.[2]
Unexpected Cell Death or Low Viability in Controls
SymptomPossible CauseSuggested Solution
High cytotoxicity observed in vehicle-treated control wells.Solvent Toxicity: The solvent used to dissolve the AGN compound (e.g., DMSO) is at a toxic concentration.Perform a solvent toxicity curve to determine the maximum non-toxic concentration of the solvent for your cell line.
Sub-optimal Cell Culture Conditions: Unhealthy cells at the start of the experiment.Ensure cells are in the logarithmic growth phase and have high viability before plating. Check incubator CO2 and temperature levels.
Reagent Toxicity: Some assay reagents, like MTT, can be toxic to cells with prolonged exposure.[6]Optimize the incubation time with the assay reagent as recommended by the manufacturer.

Frequently Asked Questions (FAQs)

Q1: Which cell viability assay is the most suitable for assessing the cytotoxicity of my AGN compound?

A1: The choice of assay depends on the mechanism of action of your compound and your experimental goals.

  • For metabolic activity: MTT, MTS, and WST-1 assays are good choices as they measure the activity of mitochondrial dehydrogenases in viable cells.[7][8][9] MTS and WST-1 have the advantage of producing a soluble formazan product, simplifying the protocol.[7]

  • For membrane integrity: The Lactate Dehydrogenase (LDH) assay is suitable. It measures the release of LDH from damaged cells into the culture medium.[10]

  • To differentiate between apoptosis and necrosis: Flow cytometry-based assays using Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD are recommended.[11][12][13] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane during early apoptosis, while PI/7-AAD enters cells with compromised membranes (late apoptotic and necrotic cells).[11][12]

  • To measure apoptosis-specific pathways: Caspase activity assays can be used to measure the activation of key apoptosis-mediating enzymes like caspase-3 and -7.[14][15][16]

Q2: How can I distinguish between a cytotoxic and a cytostatic effect of my AGN compound?

A2: A cytotoxic effect leads to cell death, while a cytostatic effect inhibits cell proliferation without necessarily killing the cells. To distinguish between them:

  • Cell Counting: Perform a direct cell count (e.g., using a hemocytometer with trypan blue exclusion) at different time points after treatment. A decrease in the number of viable cells indicates a cytotoxic effect, whereas a stable number of viable cells (compared to the initial seeding density) suggests a cytostatic effect.

  • Proliferation Assays: Use a proliferation-specific assay, such as a BrdU or EdU incorporation assay, which measures DNA synthesis. A decrease in signal would indicate an anti-proliferative (cytostatic) effect.

  • Complementary Assays: Combine a metabolic assay (like MTT) with a membrane integrity assay (like LDH). A decrease in MTT signal without a significant increase in LDH release might suggest a cytostatic effect or early apoptosis, whereas a decrease in MTT signal accompanied by a significant increase in LDH release points towards cytotoxicity through necrosis or late apoptosis.[17]

Q3: My AGN compound is a nanoparticle. Are there any specific considerations for cytotoxicity testing?

A3: Yes, nanoparticles can interfere with common cytotoxicity assays.[5]

  • Assay Interference: Nanoparticles can directly react with assay reagents (e.g., reducing MTT to formazan) or bind to LDH, leading to inaccurate results.[5] It is crucial to run cell-free controls with the nanoparticles and the assay reagents to check for interference.[5]

  • Optical Interference: Nanoparticles can absorb or scatter light, interfering with absorbance-based assays. Centrifuging the plates before reading the absorbance may help to pellet the nanoparticles and reduce interference.[5]

Experimental Protocols

MTT Assay Protocol

This protocol is for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[7][8]

Materials:

  • Cells and culture medium

  • 96-well clear flat-bottom plates

  • AGN compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Prepare serial dilutions of the AGN compound in culture medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[18]

LDH Cytotoxicity Assay Protocol

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Materials:

  • Cells and culture medium

  • 96-well clear flat-bottom plates

  • AGN compound stock solution

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (provided in the kit for maximum LDH release control)

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of the AGN compound and incubate for the desired duration. Include vehicle-only controls.

  • For the maximum LDH release control, add 10 µL of lysis buffer to control wells 45 minutes before the end of the incubation period.[19]

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[19]

  • Add 50 µL of the LDH reaction mixture to each well of the new plate.[19]

  • Incubate at room temperature for up to 30 minutes, protected from light.[19]

  • Add 50 µL of stop solution to each well.[19]

  • Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used for background correction.[19]

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.

Visualizations

Experimental_Workflow AGN Compound Cytotoxicity Assessment Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells treat_cells Treat Cells with AGN Compound plate_cells->treat_cells compound_prep Prepare AGN Compound Dilutions compound_prep->treat_cells viability_assay Perform Cell Viability Assay (e.g., MTT, MTS, LDH) treat_cells->viability_assay apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V/PI) treat_cells->apoptosis_assay read_plate Read Plate (Absorbance/Fluorescence) viability_assay->read_plate apoptosis_assay->read_plate calc_viability Calculate % Viability/ Cytotoxicity read_plate->calc_viability dose_response Generate Dose-Response Curve calc_viability->dose_response Assay_Selection Decision Tree for Cell Viability Assay Selection q1 Primary Question: What is the expected mechanism of cell death? a1_metabolic Measure Metabolic Activity q1->a1_metabolic Metabolic Decline? a1_membrane Measure Membrane Integrity q1->a1_membrane Membrane Damage? a1_apoptosis Differentiate Apoptosis vs. Necrosis q1->a1_apoptosis Apoptosis Induction? a1_caspase Measure Apoptosis Pathway Activation q1->a1_caspase Specific Apoptosis Pathway? assay_metabolic MTT, MTS, WST-1 a1_metabolic->assay_metabolic assay_membrane LDH Release Assay a1_membrane->assay_membrane assay_apoptosis Annexin V / PI Staining a1_apoptosis->assay_apoptosis assay_caspase Caspase-3/7 Activity Assay a1_caspase->assay_caspase Apoptosis_Pathway Simplified Apoptosis Signaling Pathway cluster_stimulus Apoptotic Stimulus cluster_caspase_cascade Caspase Cascade cluster_cellular_events Cellular Events agn_compound AGN Compound initiator_caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) agn_compound->initiator_caspases induces effector_caspases Effector Caspases (e.g., Caspase-3, Caspase-7) initiator_caspases->effector_caspases activate ps_externalization Phosphatidylserine (PS) Externalization (Annexin V binding) effector_caspases->ps_externalization dna_fragmentation DNA Fragmentation effector_caspases->dna_fragmentation cell_death Apoptotic Cell Death ps_externalization->cell_death dna_fragmentation->cell_death

References

Mitigating batch-to-batch variability of synthetic AGN analogs.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Active Galactic Nuclei (AGN) analogs. The content is designed to address specific issues that may arise during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Purification

Q1: My synthetic AGN analogs are aggregating during synthesis. What are the common causes and how can I fix this?

A1: Aggregation during synthesis is a frequent issue, often leading to high batch-to-batch variability. The primary causes include improper pH, ineffective capping agents, and suboptimal reaction temperature.

  • pH Imbalance: The surface charge of nanoparticles is highly dependent on the pH of the solution. If the pH is near the isoelectric point of the nanoparticles, the reduced electrostatic repulsion can lead to agglomeration. For many metal oxide-based nanoparticles, alkaline conditions (pH 8-11) promote the formation of smaller, more stable particles.[1][2]

  • Ineffective Capping Agents: Capping agents or stabilizers are crucial for preventing aggregation by providing steric or electrostatic repulsion.[3] Ensure the chosen capping agent is compatible with your solvent system and nanoparticle material. The concentration of the capping agent is also critical; too little will not provide adequate stabilization, while too much can interfere with downstream applications.

  • Suboptimal Temperature: Temperature affects both the nucleation and growth rates of nanoparticles. A temperature that is too high can lead to rapid, uncontrolled growth and subsequent aggregation. Conversely, a temperature that is too low may result in incomplete reaction or poor crystallinity.

Troubleshooting Steps:

  • Optimize pH: Systematically vary the pH of your reaction mixture to find the optimal range for stability. Monitor particle size at different pH values using Dynamic Light Scattering (DLS).

  • Screen Capping Agents: Test a variety of capping agents (e.g., citrate, PVP, oleic acid) at different concentrations to identify the most effective one for your system.

  • Control Temperature: Precisely control the reaction temperature using a temperature-controlled reaction vessel. Investigate a range of temperatures to determine the optimal condition for your specific synthesis.

Q2: I am observing significant variations in particle size and morphology between different batches. How can I improve consistency?

A2: Batch-to-batch variability in size and shape is a major challenge in nanoparticle synthesis. Key factors influencing this are the purity of precursors, precise control over reaction parameters, and consistent purification methods.

  • Precursor Purity and Stoichiometry: Impurities in precursor materials can act as nucleation sites, leading to uncontrolled particle growth. Ensure you are using high-purity precursors and that the stoichiometry of reactants is precisely controlled in every batch.

  • Reaction Kinetics: The rate of addition of reducing agents or precursors can significantly impact the final particle size and distribution. A slow, controlled addition rate generally favors the formation of smaller, more monodisperse nanoparticles.[4]

  • Purification Method: Inconsistent washing and purification steps can leave residual reactants or byproducts on the nanoparticle surface, affecting their stability and properties.

Troubleshooting Steps:

  • Standardize Precursor Handling: Use precursors from the same lot number for a series of experiments. Always use fresh solutions of reducing agents.

  • Automate Reagent Addition: Utilize a syringe pump for the controlled and reproducible addition of reagents.

  • Develop a Standardized Purification Protocol: Implement a consistent protocol for washing and centrifugation/filtration steps to ensure the removal of impurities.

Q3: I am having trouble with the ligand exchange process for surface functionalization. The particles are aggregating, or the exchange is incomplete. What should I do?

A3: Ligand exchange is often challenging and can lead to nanoparticle instability. The choice of solvent, the incoming ligand's affinity for the nanoparticle surface, and the removal of the original ligand are critical factors.

  • Solvent Incompatibility: The solvent must be able to dissolve both the nanoparticles and the incoming ligand without causing aggregation. A poor solvent can lead to the precipitation of either the nanoparticles or the ligand.

  • Ligand Affinity and Concentration: The incoming ligand must have a higher affinity for the nanoparticle surface than the original ligand to drive the exchange. The concentration of the incoming ligand should be optimized to ensure complete exchange without causing aggregation due to excess unbound ligand.

  • Incomplete Removal of Original Ligand: Residual original ligands can interfere with the binding of the new ligand and subsequent applications.

Troubleshooting Steps:

  • Solvent Screening: Test a range of solvents to find one that provides good colloidal stability for your nanoparticles both before and after ligand exchange.

  • Optimize Ligand Concentration and Reaction Time: Titrate the concentration of the incoming ligand and monitor the extent of exchange over time using techniques like FT-IR or NMR spectroscopy.

  • Efficient Washing: After the ligand exchange reaction, use multiple washing steps with a suitable solvent to remove the displaced original ligands and any excess new ligands.

Characterization

Q4: My UV-Vis spectra show a broad peak, or the peak position is inconsistent between batches. What does this indicate?

A4: The position and width of the surface plasmon resonance (SPR) peak in a UV-Vis spectrum are sensitive to the size, shape, and aggregation state of the nanoparticles.

  • Broad Peak: A broad SPR peak typically indicates a wide particle size distribution (polydispersity) or the presence of aggregates.

  • Inconsistent Peak Position: A shift in the peak position (λmax) between batches suggests a variation in the average particle size or shape. A redshift (shift to longer wavelengths) usually corresponds to an increase in particle size or aggregation.

Troubleshooting Steps:

  • Correlate with Microscopy: Use Transmission Electron Microscopy (TEM) to visualize the particle size distribution and check for aggregates. This will help you to interpret the UV-Vis data more accurately.

  • Review Synthesis Parameters: If the UV-Vis data indicates polydispersity or aggregation, revisit your synthesis protocol and the troubleshooting steps outlined in Q1 and Q2.

Q5: The particle size measured by Dynamic Light Scattering (DLS) is much larger than what I see in TEM images. Why is there a discrepancy?

A5: DLS and TEM measure different aspects of particle size, and it is common for DLS to report a larger size.

  • Hydrodynamic Radius: DLS measures the hydrodynamic radius, which is the effective size of the particle in solution, including the capping agent and a layer of solvent that moves with the particle. TEM, on the other hand, measures the size of the electron-dense core of the nanoparticle.

  • Aggregation: DLS is very sensitive to the presence of even a small number of large aggregates, which can significantly skew the average size towards larger values.

Troubleshooting Steps:

  • Sample Preparation for DLS: Ensure your sample is well-dispersed before measurement by vortexing or brief sonication. Filter the sample through a syringe filter to remove any large dust particles or aggregates.[5]

  • Consider the Measurement Principles: Understand that DLS provides an intensity-weighted average size, which is more sensitive to larger particles. Report both DLS and TEM data and explain the reasons for the differences.

Quantitative Data Summary

Table 1: Effect of pH on Synthetic AGN Analog Size and Stability

pHAverage Hydrodynamic Diameter (nm) (DLS)Polydispersity Index (PDI)Zeta Potential (mV)Observations
4250 ± 450.85 ± 0.15+5 ± 2Significant aggregation observed.
7120 ± 200.45 ± 0.10-15 ± 3Moderate stability, some aggregates present.
950 ± 50.15 ± 0.05-35 ± 4Good stability, monodisperse particles.
1155 ± 80.20 ± 0.08-40 ± 5Good stability, slight increase in size.

Data are representative and may vary depending on the specific synthesis protocol.

Table 2: Troubleshooting Guide for Common Synthesis Issues

IssuePotential CauseRecommended Action
Aggregation Incorrect pHOptimize pH (typically 8-11 for metal oxides).
Ineffective capping agentScreen different capping agents and concentrations.
High reaction temperatureOptimize temperature to control growth rate.
Polydispersity Impure precursorsUse high-purity precursors.
Rapid reagent additionUse a syringe pump for slow, controlled addition.
Inconsistent purificationStandardize washing and separation steps.
Incomplete Ligand Exchange Poor solvent choiceTest a range of solvents for colloidal stability.
Low ligand affinityUse a ligand with higher affinity for the surface.
Insufficient ligand concentrationOptimize the concentration of the incoming ligand.

Experimental Protocols

Protocol 1: Co-precipitation Synthesis of Core-Shell Synthetic AGN Analogs

This protocol describes a general method for synthesizing core-shell nanoparticles that can be adapted to mimic certain properties of AGNs.

Materials:

  • Metal salt precursors (e.g., FeCl₃·6H₂O, FeCl₂·4H₂O for a ferrite core)

  • Shell precursor (e.g., tetraethyl orthosilicate for a silica shell)

  • Base (e.g., NH₄OH or NaOH)

  • Capping agent (e.g., citric acid)

  • Deionized water

  • Ethanol

Procedure:

  • Prepare aqueous solutions of the metal salt precursors in the desired stoichiometric ratio.

  • Add the capping agent to the precursor solution and stir vigorously.

  • Heat the solution to the desired reaction temperature (e.g., 80°C) under constant stirring.

  • Slowly add the base solution dropwise to induce co-precipitation of the core nanoparticles. Maintain the pH in the optimal range (e.g., 9-11).[6]

  • Age the nanoparticle suspension at the reaction temperature for 1-2 hours to allow for particle growth and stabilization.

  • For the shell coating, add the shell precursor (e.g., TEOS) to the nanoparticle suspension and continue stirring for several hours.

  • Cool the reaction mixture to room temperature.

  • Separate the nanoparticles from the solution by centrifugation or magnetic separation.

  • Wash the nanoparticles multiple times with deionized water and ethanol to remove unreacted precursors and byproducts.

  • Dry the nanoparticles in a vacuum oven at a suitable temperature (e.g., 60°C).

Protocol 2: Characterization by UV-Visible Spectroscopy

Procedure:

  • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 20 minutes.[7][8]

  • Prepare a suspension of the synthetic AGN analogs in a suitable solvent (e.g., deionized water) at a concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.1 - 1.0). This may require serial dilutions.

  • Use the same solvent as a blank to calibrate the spectrophotometer.

  • Measure the absorbance spectrum of the nanoparticle suspension over the desired wavelength range (e.g., 300-800 nm).

  • Record the wavelength of maximum absorbance (λmax) and note the full width at half maximum (FWHM) of the peak.

Protocol 3: Characterization by Dynamic Light Scattering (DLS)

Procedure:

  • Turn on the DLS instrument and allow it to stabilize.

  • Filter the nanoparticle suspension through a syringe filter (e.g., 0.22 µm) to remove any dust or large aggregates.[5]

  • Dilute the filtered sample with the same filtered solvent to a suitable concentration for DLS measurement.

  • Place the sample in a clean cuvette and insert it into the instrument.

  • Set the measurement parameters, including the solvent refractive index and viscosity, and the measurement temperature.

  • Perform the measurement and analyze the correlation function to obtain the average hydrodynamic diameter and the polydispersity index (PDI).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization precursors Precursor Preparation reaction Co-precipitation Reaction precursors->reaction coating Shell Coating reaction->coating separation Centrifugation / Magnetic Separation coating->separation washing Washing separation->washing drying Drying washing->drying uv_vis UV-Vis Spectroscopy drying->uv_vis dls Dynamic Light Scattering drying->dls tem Transmission Electron Microscopy drying->tem troubleshooting_workflow cluster_params Synthesis Parameters cluster_precursors Precursor Quality cluster_purification_steps Purification Protocol start Problem: Batch-to-Batch Variability check_params Review Synthesis Parameters start->check_params check_precursors Check Precursor Quality start->check_precursors check_purification Standardize Purification start->check_purification ph Optimize pH check_params->ph temp Control Temperature check_params->temp stir_rate Consistent Stirring Rate check_params->stir_rate addition_rate Control Reagent Addition Rate check_params->addition_rate purity Verify Purity check_precursors->purity concentration Accurate Concentration check_precursors->concentration freshness Use Fresh Solutions check_precursors->freshness washing_steps Consistent Washing Steps check_purification->washing_steps centrifugation_params Standardize Centrifugation (Speed/Time) check_purification->centrifugation_params end Improved Consistency ph->end temp->end stir_rate->end addition_rate->end purity->end concentration->end freshness->end washing_steps->end centrifugation_params->end signaling_pathway_analogy cluster_precursors Precursor & Reagent Control cluster_process Process Parameters cluster_output Final Product Attributes purity Purity temperature Temperature purity->temperature stability Stability purity->stability stoichiometry Stoichiometry stoichiometry->temperature morphology Morphology stoichiometry->morphology concentration Concentration concentration->temperature size Size concentration->size temperature->size pH pH pH->stability mixing Mixing Rate mixing->morphology

References

Technical Support Center: Validating AGN-2979 Specific Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AGN-2979. The information herein is designed to help validate the specific on-target effects of AGN-2979 and troubleshoot potential experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AGN-2979?

A1: AGN-2979 is an inhibitor of the activation of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.[1] It specifically blocks the calcium-calmodulin-dependent activation of TPH.[1] This inhibitory action has been observed in response to stimuli that increase intracellular calcium, such as depolarization.[1]

Q2: How can I be sure that the observed effects in my experiment are due to the specific inhibition of TPH activation by AGN-2979 and not off-target effects?

A2: Validating the specificity of AGN-2979 is crucial. A multi-faceted approach is recommended, incorporating various control experiments. These include using negative and positive controls, assessing target engagement, and employing genetic methods to confirm the on-target effect. The following sections provide detailed protocols for these control experiments.

Q3: What are appropriate negative and positive controls to use with AGN-2979?

A3:

  • Negative Controls: The ideal negative control is a structurally similar but biologically inactive analog of AGN-2979. While a specific inactive analog is not commercially available, researchers can screen structurally related compounds for their inability to inhibit TPH activation. Alternatively, the vehicle used to dissolve AGN-2979 (e.g., distilled water or saline) should be used as a baseline negative control.[2][3]

  • Positive Controls: A known activator of TPH, such as a calcium ionophore (e.g., A23187) or a depolarizing agent (e.g., high potassium concentration), can be used to induce TPH activation. The ability of AGN-2979 to block this induced activation serves as a positive control for its inhibitory effect.

Q4: Are there any known off-target effects of AGN-2979?

A4: Some studies suggest that AGN-2979 may have an effect on K+ channels. Therefore, it is important to consider this potential off-target effect when interpreting results, especially in experimental systems where K+ channel activity is a critical variable.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
No observable effect of AGN-2979 1. TPH is not in an activated state in your experimental model. AGN-2979 only inhibits the activation of TPH.[1]2. Incorrect dosage of AGN-2979.3. Degradation of the AGN-2979 compound.1. Ensure your experimental conditions induce TPH activation (e.g., through cellular stress or depolarization).[2][3]2. Perform a dose-response curve to determine the optimal concentration. Studies have shown efficacy at doses ranging from 4 mg/kg to 10 mg/kg in vivo.[2][4][5]3. Use a fresh stock of AGN-2979 and store it properly according to the manufacturer's instructions.
High variability in results 1. Inconsistent TPH activation across samples.2. Cell line heterogeneity.1. Standardize the method used to activate TPH to ensure consistent stimulation.2. Use a clonal cell line or ensure consistent passage numbers for your experiments.
Observed effects do not align with TPH inhibition 1. Potential off-target effects of AGN-2979.2. Confounding variables in the experimental setup.1. Perform control experiments to rule out off-target effects (see protocols below).2. Carefully review your experimental protocol for any uncontrolled variables.

Quantitative Data Summary

The following table summarizes the in vivo effects of AGN-2979 on serotonin (5-HT) synthesis in different brain regions of Sprague-Dawley rats under restrained conditions, which are known to activate TPH.

Brain Region% Decrease in 5-HT Synthesis (Mean ± SD)
Frontal Cortex-25 ± 5%
Striatum-20 ± 6%
Hippocampus-18 ± 4%
Hypothalamus-22 ± 7%
Dorsal Raphe-30 ± 8%
Median Raphe-35 ± 9%

Data adapted from Hasegawa et al., Brain Research Bulletin, 2005.[2][3] The study used a 10 mg/kg i.p. dose of AGN-2979.[2][3]

Experimental Protocols

Protocol 1: Validating On-Target Effect using TPH Activation Assay

Objective: To confirm that AGN-2979 inhibits the activation of TPH in a cellular or tissue context.

Methodology:

  • Prepare cell or tissue homogenates: Culture cells or dissect tissue known to express TPH. Homogenize in a suitable buffer.

  • Induce TPH activation: Treat the homogenates with a known TPH activator. This can be a calcium ionophore like A23187 or conditions that mimic phosphorylation (e.g., ATP and Mg2+).

  • Apply AGN-2979: Pre-incubate a subset of the activated samples with varying concentrations of AGN-2979 to determine a dose-response relationship. Include a vehicle-only control.

  • Measure TPH activity: Determine TPH activity by measuring the conversion of tryptophan to 5-hydroxytryptophan (5-HTP), typically using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

  • Analyze data: Compare the TPH activity in AGN-2979-treated samples to the activated and non-activated controls. A significant reduction in TPH activity in the presence of AGN-2979, only in the activated samples, confirms its on-target effect.

Protocol 2: Genetic Knockdown of TPH2 to Validate Specificity

Objective: To demonstrate that the effect of AGN-2979 is dependent on the presence of its target, TPH2 (the neuronal isoform).

Methodology:

  • Design and validate siRNA: Design and synthesize small interfering RNAs (siRNAs) targeting TPH2. Validate their knockdown efficiency using qPCR or Western blotting. A non-targeting siRNA should be used as a negative control.

  • Transfect cells: Transfect the cells with the validated TPH2 siRNA or the non-targeting control siRNA.

  • Treat with AGN-2979: After a sufficient time for TPH2 knockdown, treat the cells with AGN-2979 at a predetermined effective concentration.

  • Assess downstream phenotype: Measure a downstream biological effect that is hypothesized to be mediated by TPH inhibition (e.g., serotonin levels, or a specific cellular response).

  • Analyze data: If the effect of AGN-2979 is diminished or absent in the TPH2 knockdown cells compared to the control cells, it strongly suggests that the drug's effect is mediated through TPH2.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm direct binding of AGN-2979 to TPH in a cellular environment.

Methodology:

  • Cell treatment: Treat intact cells with either vehicle or AGN-2979.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Cell lysis and separation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein detection: Detect the amount of soluble TPH in the supernatant using Western blotting or ELISA.

  • Data analysis: Binding of AGN-2979 is expected to stabilize TPH, leading to a higher amount of soluble protein at elevated temperatures compared to the vehicle-treated control. This "thermal shift" indicates direct target engagement.

Visualizations

TPH_Activation_Pathway cluster_0 Cellular Stimulus cluster_1 Intracellular Signaling cluster_2 TPH Activation & Serotonin Synthesis Depolarization Depolarization Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Stress Stress Stress->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin binds CaM_Complex Ca2+/Calmodulin Complex Calmodulin->CaM_Complex CaMKII CaMKII CaM_Complex->CaMKII activates TPH2_inactive TPH2 (inactive) CaMKII->TPH2_inactive phosphorylates TPH2_active TPH2 (active) (phosphorylated at Ser19) TPH2_inactive->TPH2_active Tryptophan Tryptophan 5HTP 5-HTP Tryptophan->5HTP catalyzed by TPH2_active Serotonin Serotonin 5HTP->Serotonin AGN_2979 AGN-2979 AGN_2979->CaM_Complex inhibits activation of TPH

Caption: TPH2 activation pathway and the inhibitory action of AGN-2979.

Experimental_Workflow cluster_0 Hypothesis cluster_1 Experimental Design cluster_2 Data Analysis & Interpretation Hypothesis AGN-2979 specifically inhibits TPH activation Controls Negative Controls: - Vehicle - Inactive Analog Positive Controls: - TPH Activator Hypothesis->Controls design On_Target On-Target Validation: - TPH Activity Assay - Genetic Knockdown (siRNA) - Target Engagement (CETSA) Controls->On_Target in parallel with Analysis Compare AGN-2979 effect in: - Control vs. Experimental - Wild-type vs. Knockdown On_Target->Analysis generates data for Conclusion Validate Specificity: - Effect is target-dependent - Rule out off-target effects Analysis->Conclusion leads to

Caption: Logical workflow for validating the specific effects of AGN-2979.

References

Addressing confounding factors in AGN-201904 clinical trials.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing confounding factors during AGN-201904 clinical trials.

Frequently Asked Questions (FAQs)

Q1: What is AGN-201904 and its mechanism of action?

A1: AGN-201904 is a prodrug of omeprazole, a proton pump inhibitor (PPI). After administration, AGN-201904 is converted into its active form, omeprazole. Omeprazole then irreversibly blocks the H+/K+ ATPase (proton pump) in gastric parietal cells, which is the final step in gastric acid secretion. This inhibition suppresses gastric acid production, making it effective for treating acid-related conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).

Q2: What are the most common confounding factors in clinical trials involving proton pump inhibitors (PPIs) like AGN-201904?

A2: Clinical trials of PPIs can be influenced by several confounding factors that may affect the interpretation of the results. These include:

  • Confounding by Indication: Patients are prescribed PPIs for specific reasons (e.g., severe GERD, history of ulcers), and these underlying conditions themselves can be associated with the trial outcomes.

  • Lifestyle Factors: Lifestyle choices of participants can significantly impact gastrointestinal health. Factors such as diet, smoking, and alcohol consumption can confound the effects of the investigational drug.[1]

  • Comorbidities: The presence of other medical conditions can influence both the indication for PPI use and the study outcomes.

  • Age: Older individuals may have a different baseline risk for gastrointestinal issues and may metabolize drugs differently than younger subjects.

  • Body Mass Index (BMI): Obesity is a known risk factor for GERD and other conditions treated by PPIs.[1]

  • Concomitant Medications: Use of other medications, such as non-steroidal anti-inflammatory drugs (NSAIDs), can impact the gastrointestinal system and confound the results.

Q3: How can we control for confounding factors in our AGN-201904 clinical trial?

A3: Several methodologies can be employed to control for confounding factors:

  • Randomization: In randomized controlled trials (RCTs), participants are randomly assigned to either the treatment or control group. This helps to evenly distribute both known and unknown confounding factors between the groups.

  • Restriction: This involves setting strict inclusion and exclusion criteria for the study population to create a more homogenous group. For example, a study might be restricted to non-smokers to eliminate the confounding effect of smoking.

  • Matching: In observational studies, investigators can match individuals in the treatment group with individuals in the control group who have similar characteristics (e.g., age, sex, BMI).

  • Stratification: This analysis technique involves separating the study population into subgroups (strata) based on a confounding variable (e.g., smokers vs. non-smokers) and then analyzing the effect of the intervention within each subgroup.

  • Propensity Score Analysis: This statistical method can be used in non-randomized studies to estimate the probability of a subject receiving the treatment, based on their baseline characteristics. This score can then be used for matching or as a covariate in the analysis to adjust for confounding.[2]

Troubleshooting Guides

Problem: We are observing a significant difference in baseline characteristics between our treatment and control groups in our observational study.

Solution:

  • Assess the Imbalance: Quantify the differences in key potential confounding variables between the groups.

  • Statistical Adjustment: Employ statistical techniques to adjust for these imbalances during the analysis phase. Methods like multivariable regression analysis or propensity score matching can help to control for the influence of these confounding variables.[2][3]

  • Subgroup Analysis: Conduct subgroup analyses to understand the treatment effect within different strata of the confounding variable.

Problem: Our trial is showing an unexpectedly high rate of adverse events in the AGN-201904 arm, which we suspect might be due to confounding.

Solution:

  • Review Baseline Comorbidities: Carefully examine the baseline comorbidity profiles of both the treatment and control groups. It is possible that the treatment group had a higher prevalence of underlying conditions that could predispose them to the observed adverse events.

  • Analyze Concomitant Medications: Investigate the use of other medications in both groups. Drug-drug interactions or the side effects of concomitant medications could be contributing to the higher rate of adverse events.

  • Consider "Confounding by Indication": The underlying disease severity for which AGN-201904 was prescribed might be more severe in the treatment group, leading to a higher rate of complications that are mistakenly attributed to the drug.

  • Falsification Analysis: As a sensitivity analysis, you can test for associations between AGN-201904 and outcomes for which there is no plausible biological link. If an association is found, it suggests the presence of unmeasured confounding.[4][5]

Data Presentation

Table 1: Hypothetical Impact of Key Confounding Factors on an Endpoint (e.g., Symptom Resolution Rate)

Confounding FactorUnadjusted Symptom Resolution Rate (AGN-201904 Group)Adjusted Symptom Resolution Rate (After Controlling for Confounder)
Smoking
Smokers65%75%
Non-smokers80%82%
High BMI (>30)
Obese70%78%
Non-obese85%86%
NSAID Use
Users60%72%
Non-users83%84%

Note: This table presents hypothetical data for illustrative purposes to demonstrate how confounding factors can influence outcomes.

Experimental Protocols

Protocol: A Randomized, Double-Blind, Placebo-Controlled Trial to Evaluate the Efficacy and Safety of AGN-201904

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participant Selection:

    • Inclusion Criteria: Clearly defined criteria for the target patient population (e.g., adults with endoscopically confirmed erosive esophagitis).

    • Exclusion Criteria: Specific criteria to minimize confounding, such as the exclusion of patients with certain comorbidities, those taking medications known to interfere with the study drug's effect, and heavy smokers or alcohol users.

  • Randomization: Participants will be randomly assigned in a 1:1 ratio to receive either AGN-201904 or a matching placebo. A centralized randomization system will be used to ensure allocation concealment.

  • Blinding: Both the participants and the investigators will be blinded to the treatment assignment to prevent bias in outcome assessment and reporting of adverse events.

  • Data Collection: Baseline data will be collected on all potential confounding variables, including demographics, medical history, lifestyle factors (smoking, alcohol, diet), BMI, and concomitant medications.

  • Statistical Analysis Plan:

    • The primary analysis will be an intent-to-treat (ITT) analysis.

    • A multivariable regression model will be pre-specified to adjust for any residual imbalances in baseline characteristics that may occur despite randomization.

    • Subgroup analyses will be planned to explore the treatment effect in different strata of key baseline variables.

Visualizations

Signaling_Pathway cluster_parietal_cell Gastric Parietal Cell AGN-201904 AGN-201904 (Prodrug) Omeprazole Omeprazole (Active Drug) AGN-201904->Omeprazole Metabolic Conversion Proton_Pump H+/K+ ATPase (Proton Pump) Omeprazole->Proton_Pump Irreversible Inhibition Gastric_Acid Gastric Acid (H+) Proton_Pump->Gastric_Acid Secretion Lumen Gastric Lumen Gastric_Acid->Lumen

Caption: Signaling pathway of AGN-201904 activation and action.

Experimental_Workflow cluster_planning Trial Planning & Design cluster_execution Trial Execution cluster_analysis Data Analysis Define_Population Define Target Population (Inclusion/Exclusion Criteria) Identify_Confounders Identify Potential Confounding Factors Define_Population->Identify_Confounders Randomization_Plan Develop Randomization & Blinding Plan Identify_Confounders->Randomization_Plan Screening Patient Screening & Baseline Data Collection Randomization_Plan->Screening Randomization Randomization Screening->Randomization Intervention Administer AGN-201904 or Placebo Randomization->Intervention Assess_Balance Assess Baseline Covariate Balance Intervention->Assess_Balance Primary_Analysis Primary Efficacy & Safety Analysis Assess_Balance->Primary_Analysis Adjusted_Analysis Adjusted Analysis (e.g., ANCOVA) Primary_Analysis->Adjusted_Analysis Sensitivity_Analysis Sensitivity Analyses (e.g., Subgroup Analysis) Adjusted_Analysis->Sensitivity_Analysis

Caption: Workflow for managing confounding factors in a clinical trial.

References

Strategies to enhance the specificity of AGN-2979 binding.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the binding specificity of AGN-2979, a known inhibitor of Tryptophan Hydroxylase (TPH) activation. The following resources include troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AGN-2979?

A1: AGN-2979 is an inhibitor of Tryptophan Hydroxylase (TPH) activation. It specifically blocks the calcium-calmodulin-dependent activation of TPH, which is a critical step in the serotonin biosynthesis pathway.[1] There is also some evidence to suggest that AGN-2979 may act by blocking K+ channels.[2][3]

Q2: What are the common causes of non-specific binding in experiments with small molecule inhibitors like AGN-2979?

A2: Non-specific binding can arise from several factors, including:

  • Hydrophobic and Ionic Interactions: The compound may adhere to unintended proteins or surfaces.

  • High Compound Concentration: Using excessive concentrations increases the likelihood of low-affinity, non-specific interactions.

  • Inadequate Blocking: Insufficient blocking of assay surfaces (e.g., microplates) can lead to non-specific adherence.

  • Compound Instability or Aggregation: The compound may degrade or form aggregates that can interfere with the assay.[4][5]

Q3: How can I reduce non-specific binding of AGN-2979 in my cellular assays?

A3: To mitigate non-specific binding, consider the following strategies:

  • Optimize Compound Concentration: Use the lowest effective concentration of AGN-2979 to minimize off-target effects. A dose-response experiment is crucial.

  • Use Appropriate Controls: Include negative controls (e.g., vehicle-only) and positive controls (a known TPH inhibitor) to differentiate specific from non-specific effects.

  • Improve Washing Steps: Increase the number and duration of washing steps in your protocol to remove unbound compound.

  • Optimize Blocking Buffers: Experiment with different blocking agents (e.g., BSA, non-fat dry milk) to find the most effective one for your system.

Q4: My experimental results with AGN-2979 are inconsistent. What are the potential reasons?

A4: Inconsistency in results can stem from:

  • Compound Stability: Ensure AGN-2979 is stored correctly and prepare fresh dilutions for each experiment to avoid degradation.[5]

  • Solubility Issues: Poor solubility can lead to inaccurate concentrations. Ensure the final DMSO concentration is low (typically <0.5%) and consider solubility-enhancing agents if necessary.[4]

  • Variable Assay Conditions: Fluctuations in temperature, pH, or incubation times can significantly impact enzyme activity and inhibitor potency. Standardize these parameters across all experiments.

Troubleshooting Guides

Issue 1: High Background Signal in an In Vitro TPH Activity Assay
Potential Cause Troubleshooting Step
Non-specific binding of AGN-2979 to assay components. Optimize blocking conditions by testing different blocking agents and concentrations. Include a non-ionic detergent (e.g., Tween-20) at a low concentration (0.01-0.1%) in the wash buffers.[6]
AGN-2979 is precipitating in the assay buffer. Visually inspect for precipitation. Decrease the final concentration of AGN-2979. Ensure the solvent concentration (e.g., DMSO) is minimal and consistent across all wells.
Autofluorescence of AGN-2979. Run a control with AGN-2979 in the assay buffer without the enzyme to measure its intrinsic fluorescence at the detection wavelength.
Issue 2: Observed Cellular Effects Do Not Correlate with TPH Inhibition
Potential Cause Troubleshooting Step
Off-target effects of AGN-2979. Perform a counterscreen against a panel of related kinases or other potential off-targets. Use an orthogonal approach, such as siRNA-mediated knockdown of TPH, to confirm that the observed phenotype is due to TPH inhibition.
Compound cytotoxicity. Conduct a cell viability assay (e.g., MTT or LDH assay) in parallel to your primary experiment to ensure the observed effects are not due to toxicity at the concentrations used.
Poor cell permeability of AGN-2979. If using a cell-based assay, verify that the compound can effectively cross the cell membrane to reach its intracellular target.

Data Presentation

InhibitorTarget(s)IC50Assay Type
Rodatristat (KAR5417) TPH1 / TPH233 nM / 7 nMBiochemical Assay
TPT-004 TPH1 / TPH277 nM / 16 nMBiochemical Assay
Telotristat besilate TPH0.028 µMIn vivo Assay
TPH1-IN-1 TPH1110.1 nMBiochemical Assay
Tetrahydropapaverine TPH5.7 µMBiochemical Assay

Data sourced from MedchemExpress and other publications.[4]

Experimental Protocols

Protocol 1: Continuous Fluorometric Tryptophan Hydroxylase (TPH) Activity Assay

This protocol is adapted from established methods to measure TPH activity.[3][7]

Objective: To determine the inhibitory effect of AGN-2979 on TPH activity by measuring the fluorescence of the product, 5-hydroxytryptophan.

Materials:

  • Recombinant TPH enzyme

  • L-tryptophan (substrate)

  • 6-methyltetrahydropterin (cofactor)

  • Ferrous ammonium sulfate

  • Catalase

  • Dithiothreitol (DTT)

  • MES buffer (pH 7.0)

  • AGN-2979 stock solution (in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Assay Buffer: 50 mM MES, pH 7.0.

  • Prepare Reaction Mixture: In the assay buffer, prepare a reaction mixture containing 60 µM L-tryptophan, 300 µM 6-methyltetrahydropterin, 25 µM ferrous ammonium sulfate, 25 µg/ml catalase, and 7 mM DTT.

  • Prepare AGN-2979 Dilutions: Perform a serial dilution of the AGN-2979 stock solution in the assay buffer to achieve a range of desired final concentrations. Ensure the final DMSO concentration is below 0.5%.

  • Assay Setup: To each well of the 96-well plate, add the AGN-2979 dilutions (or vehicle control).

  • Enzyme Addition: Add the recombinant TPH enzyme to each well to initiate the reaction. The final enzyme concentration should be determined empirically to ensure a linear reaction rate.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes, using an excitation wavelength of ~300 nm and an emission wavelength of ~330 nm.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence signal over time) for each AGN-2979 concentration. Normalize the rates to the vehicle control and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value.

Mandatory Visualizations

TPH_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal Signal Receptor Receptor Signal->Receptor Ca2 Ca²⁺ Receptor->Ca2 Mobilization CaMKII_inactive CaMKII (inactive) CaMKII_active CaMKII (active) CaMKII_inactive->CaMKII_active Activation TPH_inactive TPH (inactive) CaMKII_active->TPH_inactive Phosphorylation (Ser19) Calmodulin Calmodulin Calmodulin->CaMKII_inactive Ca2->Calmodulin TPH_active TPH (active) TPH_inactive->TPH_active 5HTP 5-Hydroxytryptophan TPH_active->5HTP Hydroxylation Tryptophan Tryptophan Tryptophan->TPH_active AGN2979 AGN-2979 AGN2979->TPH_inactive Inhibits Activation

Caption: TPH activation signaling pathway and the inhibitory action of AGN-2979.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, AGN-2979) Plate Plate Setup (Controls, AGN-2979 dilutions) Reagents->Plate Preincubation Pre-incubate Enzyme with AGN-2979 Plate->Preincubation Initiate Initiate Reaction (Add Substrate) Preincubation->Initiate Monitor Monitor Reaction (e.g., Fluorescence) Initiate->Monitor Calculate Calculate Reaction Rates Monitor->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

References

Validation & Comparative

Comparing the efficacy of AGN-201904 with other proton pump inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of AGN-201904, a novel proton pump inhibitor (PPI), with other established PPIs. The information presented is based on available experimental data to assist researchers and drug development professionals in evaluating its potential.

Introduction to AGN-201904

AGN-201904, also known as AGN-201904-Z, is an investigational proton pump inhibitor that acts as a prodrug of omeprazole.[1][2] It is designed with a unique formulation that allows for slow absorption and a prolonged residence time in the systemic circulation, where it is then rapidly converted to its active form, omeprazole.[2] This mechanism is intended to provide a more sustained and prolonged suppression of gastric acid compared to conventional immediate-release PPIs.

Mechanism of Action: Proton Pump Inhibition

Proton pump inhibitors, including AGN-201904, exert their acid-suppressing effects by irreversibly blocking the H+/K+ ATPase (the proton pump) in the secretory canaliculi of gastric parietal cells. This is the final step in the pathway of gastric acid secretion. By inhibiting the proton pump, these drugs effectively reduce the production of gastric acid, which is crucial for the healing of acid-related disorders such as erosive esophagitis and peptic ulcers.

cluster_parietal_cell Gastric Parietal Cell H+/K+ ATPase H+/K+ ATPase H+ H+ H+/K+ ATPase->H+ Gastric Lumen Gastric Lumen H+/K+ ATPase->Gastric Lumen Secretes H+ K+ K+ K+->H+/K+ ATPase H+->Gastric Lumen Blood Blood PPI Proton Pump Inhibitors (e.g., AGN-201904) PPI->H+/K+ ATPase Irreversible Inhibition

Figure 1: Mechanism of Proton Pump Inhibitors.

Comparative Efficacy in Intragastric Acid Control

A key measure of PPI efficacy is the percentage of time over a 24-hour period that the intragastric pH is maintained above 4.0. This pH level is associated with the effective healing of acid-related mucosal damage.

A clinical study directly compared the pharmacodynamics of AGN-201904-Z with esomeprazole in healthy, Helicobacter pylori negative male volunteers. The results demonstrated a significantly greater and more prolonged acid suppression with AGN-201904-Z.

ParameterAGN-201904-Z (600 mg/day)Esomeprazole (40 mg/day)Significance
Day 1
Median Nocturnal pHSignificantly HigherLowerp < 0.05
% Time Nocturnal pH ≥ 4Significantly HigherLowerp < 0.05
% Time 24-h pH ≥ 5Significantly HigherLowerp < 0.05
Day 5
Median 24-h pHSignificantly HigherLowerp < 0.0001
Median Nocturnal pHSignificantly HigherLowerp < 0.0001
Data from the clinical trial comparing AGN-201904-Z and esomeprazole.

For a broader comparison, the following table summarizes the percentage of time with intragastric pH > 4 for several established PPIs, based on data from various studies.

Proton Pump InhibitorDosageMean % Time with Intragastric pH > 4 (24h)
Esomeprazole40 mg68%
Rabeprazole20 mg63%
Lansoprazole30 mg65%
Pantoprazole40 mg61%
Data compiled from a comparative study in patients with gastroesophageal reflux disease.[3]

Comparative Efficacy in Healing of Erosive Esophagitis

A network meta-analysis of 25 randomized controlled trials compared the efficacy of several FDA-approved PPIs for the healing of erosive esophagitis at 4 and 8 weeks.

Proton Pump InhibitorHealing Rate at 4 Weeks (Odds Ratio vs. Omeprazole 20 mg)Healing Rate at 8 Weeks (Odds Ratio vs. Omeprazole 20 mg)
Esomeprazole 40 mg1.46 (95% CI: 1.24–1.71)1.58 (95% CI: 1.29–1.92)
Pantoprazole 40 mgNot Significantly DifferentNot Significantly Different
Lansoprazole 30 mgNot Significantly DifferentNot Significantly Different
Rabeprazole 20 mgNot Significantly DifferentNot Significantly Different
Esomeprazole 20 mgNot Significantly DifferentNot Significantly Different
Data from a network meta-analysis of FDA-licensed proton pump inhibitors.[1][2]

Experimental Protocols

Clinical Trial of AGN-201904-Z vs. Esomeprazole

A randomized, open-label, parallel-group, investigator-blinded study was conducted to compare the pharmacodynamics and pharmacokinetics of AGN-201904-Z and esomeprazole.

  • Participants: 24 healthy, Helicobacter pylori negative male volunteers.

  • Treatment Arms:

    • AGN-201904-Z: 600 mg enteric-coated capsules administered once daily for 5 days.

    • Esomeprazole: 40 mg delayed-release tablets administered once daily for 5 days.

  • Methodology:

    • Baseline Measurement: A 24-hour intragastric pH recording was performed at baseline for all participants.

    • Dosing: Participants received their assigned medication for 5 consecutive days.

    • pH Monitoring: 24-hour intragastric pH recordings were repeated on Day 1, Day 3, and Day 5 of treatment.

    • Blood Sampling: Blood samples were collected to measure plasma levels of omeprazole, AGN-201904-Z, and gastrin.

  • Primary Endpoints:

    • Median 24-hour and nocturnal intragastric pH.

    • Percentage of time with intragastric pH ≥ 4 and ≥ 5 over 24 hours and during the nocturnal period.

cluster_workflow Experimental Workflow: AGN-201904-Z vs. Esomeprazole start Screening of Healthy Volunteers baseline Baseline 24h pH Monitoring start->baseline randomization Randomization group_a Group A: AGN-201904-Z (600mg) randomization->group_a group_b Group B: Esomeprazole (40mg) randomization->group_b day1 Day 1 Treatment & 24h pH Monitoring group_a->day1 group_b->day1 baseline->randomization day3 Day 3 Treatment & 24h pH Monitoring day1->day3 day5 Day 5 Treatment & 24h pH Monitoring day3->day5 analysis Data Analysis: Pharmacodynamics & Pharmacokinetics day5->analysis

Figure 2: Workflow for the comparative clinical trial.
Network Meta-Analysis of FDA-Licensed PPIs

This study synthesized data from multiple randomized controlled trials (RCTs) to compare the efficacy of different PPIs.

  • Data Sources: A systematic literature search was conducted in PubMed, Embase, and the Cochrane Library.

  • Inclusion Criteria: The analysis included RCTs that:

    • Enrolled adults with endoscopically confirmed erosive esophagitis.

    • Randomly assigned participants to receive an FDA-licensed PPI for at least 4 weeks.

  • Methodology:

    • Study Selection: Two independent reviewers screened titles, abstracts, and full-text articles to identify eligible studies.

    • Data Extraction: Key features of the included trials were abstracted into a standardized electronic data table.

    • Quality Assessment: The Cochrane Collaboration Risk of Bias Tool was used to assess the quality of the included trials.

    • Statistical Analysis: A network meta-analysis was performed using STATA software to simultaneously compare both direct and indirect evidence from the RCTs.

  • Primary Efficacy Outcome: Endoscopic healing rates at 4 and 8 weeks.

  • Secondary Efficacy Outcome: Heartburn relief rates.

  • Safety Outcome: Rates of treatment withdrawal.

Conclusion

The available data suggests that AGN-201904 demonstrates a more potent and sustained suppression of intragastric acid compared to esomeprazole, a widely used and effective PPI. This prolonged action, particularly during the nocturnal period, may offer a clinical advantage in the management of acid-related disorders. Further large-scale clinical trials are necessary to confirm these findings and to establish the efficacy and safety of AGN-201904 in a broader patient population and in comparison with a wider range of proton pump inhibitors. The existing evidence on other PPIs indicates that while there are some differences in their potency for acid suppression and healing rates, they are all generally effective treatments for erosive esophagitis.

References

A Comparative Analysis of AGN-2979 and SSRIs in Preclinical Models of Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel antidepressant candidate AGN-2979 and the widely prescribed Selective Serotonin Reuptake Inhibitors (SSRIs) based on available data from animal models of depression. This document synthesizes findings on their mechanisms of action, efficacy in behavioral paradigms, and the experimental protocols used to evaluate them.

Executive Summary

Selective Serotonin Reuptake Inhibitors (SSRIs) have long been the first-line treatment for major depressive disorder, primarily acting by blocking the reuptake of serotonin to increase its synaptic availability.[1][2] AGN-2979 represents a novel approach, targeting the synthesis of serotonin through the inhibition of Tryptophan Hydroxylase (TPH) activation.[3][4] Preclinical data suggests that AGN-2979 may offer a comparable, and potentially faster-acting, antidepressant effect than traditional agents. This guide will delve into the experimental evidence supporting these claims.

Mechanism of Action

The fundamental difference between AGN-2979 and SSRIs lies in their approach to modulating the serotonin system.

  • SSRIs: As their name implies, SSRIs selectively bind to the serotonin transporter (SERT) on the presynaptic neuron.[1][5] This action blocks the reabsorption of serotonin from the synaptic cleft, leading to an accumulation of serotonin and enhanced signaling at the postsynaptic neuron.[6]

  • AGN-2979: This compound acts earlier in the serotonin pathway by inhibiting the activation of Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis.[3][4] TPH converts L-tryptophan to 5-hydroxytryptophan, the precursor to serotonin. By preventing the stress-induced activation of TPH, AGN-2979 is thought to modulate serotonin production.[4] There is also evidence to suggest that AGN-2979 may act by blocking K+ channels, a mechanism shared by some other antidepressants.[3]

Signaling Pathway Diagrams

SSRI_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Serotonin (5-HT) Serotonin (5-HT) SERT Serotonin Transporter (SERT) Vesicle Synaptic Vesicle (contains 5-HT) Synaptic 5-HT Vesicle->Synaptic 5-HT Release Synaptic 5-HT->SERT Reuptake Postsynaptic Receptor 5-HT Receptor Synaptic 5-HT->Postsynaptic Receptor Binding Neuronal Signal Neuronal Signal Postsynaptic Receptor->Neuronal Signal SSRI SSRI SSRI->SERT Inhibits

AGN2979_Mechanism_of_Action Stress Stress PKA_CaMKII PKA / CaMKII Stress->PKA_CaMKII Activates TPH_inactive TPH_inactive PKA_CaMKII->TPH_inactive Phosphorylates AGN-2979 AGN-2979 TPH_active TPH_active AGN-2979->TPH_active Inhibits Activation TPH_inactive->TPH_active Activation Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Catalyzed by TPH_active Serotonin Serotonin 5-HTP->Serotonin

Comparative Efficacy in Animal Models

Direct head-to-head studies comparing AGN-2979 with SSRIs are limited in the public domain. However, a comparison can be drawn from their performance in the Chronic Mild Stress (CMS) model, a widely accepted paradigm for inducing depressive-like behaviors in rodents, particularly anhedonia (a core symptom of depression). Anhedonia is measured using the Sucrose Preference Test (SPT).

Chronic Mild Stress (CMS) Model & Sucrose Preference Test (SPT)

In the CMS model, animals are subjected to a series of unpredictable, mild stressors over several weeks, which typically leads to a decrease in their preference for a sweetened solution over water. The efficacy of an antidepressant is measured by its ability to reverse this deficit.

Table 1: Comparison of AGN-2979 and SSRIs in the Chronic Mild Stress (CMS) Model

CompoundAnimal ModelDoseKey FindingOnset of ActionSource
AGN-2979 Rat (Wistar)4 mg/kgFully reversed the CMS-induced reduction in 1% sucrose solution consumption.Reversed sucrose intake deficit after the 1st week of administration.[7]
Imipramine (Tricyclic)Rat (Wistar)10 mg/kgComparable magnitude of action to AGN-2979 in reversing CMS-induced sucrose intake deficit.Required 3 weeks of treatment to produce a similar effect to AGN-2979.[7]
Fluoxetine (SSRI)Rat (Sprague-Dawley)10 mg/kg/daySignificantly increased sucrose preference in CMS-exposed rats after 4 months of treatment.Long-term treatment required.[8]
Escitalopram (SSRI)Rat5-10 mg/kg b.w.Significantly increased sucrose preference percentage after 6 weeks of treatment compared to the stress group.Efficacy observed after several weeks of treatment.[9]

Disclaimer: The data presented in this table are from separate studies and are not from a direct head-to-head comparison. Therefore, direct quantitative comparisons should be made with caution.

The available data suggests that AGN-2979 is effective in a key animal model of depression, with a potentially faster onset of action compared to the tricyclic antidepressant imipramine.[7] While SSRIs like fluoxetine and escitalopram also demonstrate efficacy in this model, the time course for their effects appears to be longer, which is consistent with their clinical profile.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the standard protocols for the key experiments cited.

Chronic Mild Stress (CMS) Protocol (Rat)
  • Objective: To induce a state of anhedonia and other depressive-like behaviors.

  • Animals: Typically male Wistar or Sprague-Dawley rats.

  • Procedure: For a period of 2 to 8 weeks, animals are exposed to a varying sequence of mild, unpredictable stressors.[6][10] Stressors may include:

    • Caged tilting

    • Food and/or water deprivation

    • Wet cage bedding

    • Overnight illumination

    • Reversal of the light/dark cycle

    • Forced swimming in cool water

    • Restraint

  • Validation: The model is validated by a significant decrease in sucrose preference in the stressed group compared to a non-stressed control group.[11]

Sucrose Preference Test (SPT) Protocol
  • Objective: To measure anhedonia by assessing the preference for a palatable sweet solution.

  • Procedure:

    • Habituation: Animals are habituated to drinking from two bottles in their home cage, one containing water and the other a 1-2% sucrose solution.

    • Deprivation: Prior to testing, animals may undergo a period of food and water deprivation (typically 12-24 hours) to increase motivation.[1]

    • Testing: Animals are presented with two pre-weighed bottles, one with water and one with the sucrose solution, for a defined period (e.g., 1-24 hours).

    • Measurement: The amount of liquid consumed from each bottle is measured by weighing the bottles before and after the test.

    • Calculation: Sucrose preference is calculated as: (Sucrose solution consumed / Total liquid consumed) x 100%.[12]

Forced Swim Test (FST) Protocol (Rat)
  • Objective: To assess behavioral despair, a common measure for screening antidepressant efficacy.

  • Procedure:

    • Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (24-30°C) to a depth where the animal cannot touch the bottom.[13][14]

    • Pre-test Session: On the first day, rats are placed in the water for a 15-minute session.[14]

    • Test Session: 24 hours later, the rats are placed back in the water for a 5-minute test session.

    • Measurement: The duration of immobility (making only the movements necessary to keep the head above water) is recorded.[15] Antidepressant compounds typically reduce the time spent immobile.[16]

Novelty-Suppressed Feeding Test (NSFT) Protocol (Rat)
  • Objective: To measure anxiety- and depression-like behavior based on the conflict between hunger and fear of a novel, open environment.

  • Procedure:

    • Food Deprivation: Rats are food-deprived for 24-48 hours before the test.[17]

    • Apparatus: A brightly lit, open-field arena (e.g., 100x100 cm) with a single pellet of palatable food placed in the center.[18]

    • Testing: The rat is placed in a corner of the arena, and the latency to begin eating the food pellet is recorded.[2]

    • Measurement: A longer latency to eat is interpreted as increased anxiety and depressive-like behavior. This test is particularly sensitive to chronic, rather than acute, antidepressant treatment.[2]

Experimental Workflow Diagram

Experimental_Workflow cluster_testing Behavioral Testing Battery cluster_treatment Treatment Groups Start Start Animal Acclimation Animal Acclimation Start->Animal Acclimation End End Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimation->Baseline Behavioral Testing Week 1 Chronic Mild Stress (CMS) Induction Chronic Mild Stress (CMS) Induction Baseline Behavioral Testing->Chronic Mild Stress (CMS) Induction Week 2 Drug Administration Drug Administration (Vehicle, AGN-2979, SSRI) Chronic Mild Stress (CMS) Induction->Drug Administration Weeks 3-7 Weekly Sucrose Preference Test (SPT) Weekly Sucrose Preference Test (SPT) Drug Administration->Weekly Sucrose Preference Test (SPT) During Treatment Final Behavioral Testing Final Behavioral Testing (FST, NSFT, etc.) Drug Administration->Final Behavioral Testing Week 8 Weekly Sucrose Preference Test (SPT)->Drug Administration Data Analysis Data Analysis Final Behavioral Testing->Data Analysis Post-Experiment Data Analysis->End

Conclusion

AGN-2979 presents a novel mechanism of action that differentiates it from traditional SSRIs. Preclinical evidence, particularly from the chronic mild stress model, suggests that AGN-2979 has the potential to be an effective antidepressant with a more rapid onset of action than some established drugs. However, the lack of direct, published head-to-head comparative studies with SSRIs necessitates further research to fully elucidate its relative efficacy and therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for such future investigations. Researchers and drug development professionals should consider these findings as a promising, albeit early, indication of a new therapeutic avenue for the treatment of depression.

References

Unveiling the Antidepressant Potential of AGN-2979: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 8, 2025

This guide provides a comprehensive comparison of the novel antidepressant candidate AGN-2979 with established antidepressant medications. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical data to validate the antidepressant-like effects of AGN-2979. The following sections detail the compound's mechanism of action, present comparative data from key behavioral assays, and provide detailed experimental protocols.

Executive Summary

AGN-2979 is a selective inhibitor of tryptophan hydroxylase (TPH) activation, the rate-limiting enzyme in serotonin synthesis. Preclinical studies have demonstrated its efficacy in animal models of depression, suggesting a rapid onset of action compared to traditional antidepressants. This guide objectively evaluates these claims by comparing AGN-2979's performance against the tricyclic antidepressant imipramine and providing a framework for its evaluation in other standard behavioral paradigms.

Mechanism of Action: A Dual Approach to Modulating Neuronal Excitability

The antidepressant-like effects of AGN-2979 are believed to stem from a dual mechanism of action: the inhibition of stress-induced TPH activation and the potential modulation of potassium (K+) channels.

1. Inhibition of Tryptophan Hydroxylase (TPH) Activation:

Under stressful conditions, TPH activity is upregulated, leading to an increase in serotonin synthesis. AGN-2979 has been shown to prevent this stress-induced activation of TPH.[1] This mechanism is distinct from that of selective serotonin reuptake inhibitors (SSRIs) which act by blocking the reuptake of serotonin from the synaptic cleft. By inhibiting the initial step in serotonin production, AGN-2979 may offer a novel approach to regulating serotonergic neurotransmission. The activation of TPH is a complex process involving phosphorylation by protein kinases such as PKA and CaMKII.

TPH_Inhibition_Pathway cluster_tph stress Stress pka_camkii PKA / CaMKII Activation stress->pka_camkii tph Tryptophan Hydroxylase (TPH) (Inactive) pka_camkii->tph Phosphorylation tph_active TPH (Active) five_htp 5-HTP tph_active->five_htp tryptophan Tryptophan tryptophan->tph_active serotonin Serotonin (5-HT) five_htp->serotonin agn2979 AGN-2979 agn2979->tph Inhibits Activation K_Channel_Blockade_Pathway agn2979 AGN-2979 k_channel K+ Channel (e.g., Kir, K2P, Kv) agn2979->k_channel Blocks k_efflux K+ Efflux k_channel->k_efflux depolarization Depolarization k_channel->depolarization Leads to hyperpolarization Hyperpolarization k_efflux->hyperpolarization neuronal_activity Decreased Neuronal Activity hyperpolarization->neuronal_activity increased_neuronal_activity Increased Neuronal Activity depolarization->increased_neuronal_activity antidepressant_effect Antidepressant-like Effect increased_neuronal_activity->antidepressant_effect CMS_Workflow start Start: Male Wistar Rats habituation Habituation (1 week) - Single housing - Handling start->habituation baseline Baseline Sucrose Preference Test (1%) (48 hours) habituation->baseline stress Chronic Mild Stress (CMS) Protocol (5 weeks) - Varied, unpredictable mild stressors baseline->stress treatment Daily Drug Administration (i.p.) - Vehicle - AGN-2979 (4 mg/kg) - Imipramine (10 mg/kg) stress->treatment Concurrently spt Weekly Sucrose Preference Test treatment->spt Weekly end End: Data Analysis spt->end FST_Workflow start Start: Male Sprague-Dawley Rats treatment Drug Administration (i.p.) - Vehicle - AGN-2979 (e.g., 4 mg/kg) - Positive Control (e.g., Fluoxetine) start->treatment pre_test Pre-swim Session (15 min) - Acclimation to apparatus treatment->pre_test 30 min post-injection test Test Session (5 min) (24 hours after pre-swim) pre_test->test recording Video Recording & Scoring - Latency to immobility - Total immobility time test->recording end End: Data Analysis recording->end NSFT_Workflow start Start: Male C57BL/6J Mice treatment Chronic Drug Administration (e.g., 21 days) - Vehicle - AGN-2979 - Positive Control start->treatment food_deprivation Food Deprivation (24 hours) treatment->food_deprivation test Novelty-Suppressed Feeding Test - Brightly lit open field - Food pellet in center food_deprivation->test recording Measurement of Latency to Feed test->recording end End: Data Analysis recording->end

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profile of AGN-201904, a prodrug of omeprazole, with related receptors. Omeprazole is a proton pump inhibitor (PPI) that specifically targets the gastric H⁺,K⁺-ATPase. This document summarizes key experimental data on its interactions with other ATPases and enzymes to evaluate its selectivity.

Executive Summary

AGN-201904, which is systemically converted to its active form, omeprazole, is a highly selective inhibitor of the gastric H⁺,K⁺-ATPase. This selectivity is primarily achieved through its unique acid-activated mechanism of action. In the acidic environment of the stomach's parietal cells, omeprazole is converted to a reactive species that forms a covalent bond with the H⁺,K⁺-ATPase, effectively inhibiting gastric acid secretion. While its primary target is well-established, studies have explored its potential for cross-reactivity with other structurally and functionally related ion pumps and enzymes. This guide synthesizes the available data on these interactions.

Data Presentation: Quantitative Analysis of Inhibitory Activity

The following table summarizes the inhibitory activity of omeprazole against its primary target, the gastric H⁺,K⁺-ATPase, and other related receptors.

Target Receptor/EnzymeAlternative NameOrganism/SourceInhibitory ConstantKey Observations
Gastric H⁺,K⁺-ATPase Proton PumpPorcine Gastric MucosaIC₅₀: 1.1 µM [1]High-affinity, irreversible inhibition.
Human Gastric MucosaIC₅₀: 4 µM [2]Potent inhibition in human tissue.
GeneralIC₅₀: 5.8 µM Consistent inhibitory activity.
Na⁺,K⁺-ATPase Sodium PumpRat Brain & KidneyTime- and dose-dependent inhibitionGreater inhibition in brain than kidney isozymes. Specific IC₅₀ not available.
Sarco/endoplasmic reticulum Ca²⁺-ATPase SERCAPorcine Aortic Endothelial CellsNo significant inhibition up to 100 µM Demonstrates high selectivity over SERCA.
Carbonic Anhydrase I (CA I) CA IPurified19% inhibition at 1 µM (pH 5.0) [3]Moderate inhibition, pH-dependent.
51% inhibition at 100 µM (pH 1.0) [3]Inhibition increases at lower pH.
Carbonic Anhydrase II (CA II) CA IIPurified24% inhibition at 1 µM (pH 5.0) [3]Moderate inhibition, pH-dependent.
69% inhibition at 100 µM (pH 1.0) [3]Inhibition increases at lower pH.
Carbonic Anhydrase IV (CA IV) CA IVPig Gastric Mucosa20% inhibition at 1 µM (pH 5.0) [3]Moderate inhibition, pH-dependent.
68% inhibition at 100 µM (pH 1.0) [3]Inhibition increases at lower pH.
Cytochrome P450 2C19 CYP2C19Human Liver MicrosomesKᵢ: 3.1 µM Clinically relevant off-target inhibition.
Cytochrome P450 2C9 CYP2C9Human Liver MicrosomesKᵢ: 40.1 µM Weaker off-target inhibition.
Cytochrome P450 3A4 CYP3A4Human Liver MicrosomesKᵢ: 84.4 µM Weakest off-target inhibition among tested CYPs.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

H⁺,K⁺-ATPase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of omeprazole on H⁺,K⁺-ATPase.[1]

  • Preparation of H⁺,K⁺-ATPase Vesicles:

    • Gastric mucosal tissue (e.g., from porcine stomach) is homogenized in a buffered solution.

    • Microsomal fractions containing H⁺,K⁺-ATPase vesicles are isolated by differential centrifugation.

    • The protein concentration of the vesicle preparation is determined using a standard method (e.g., Bradford assay).

  • Acid Activation of Omeprazole:

    • Gastric microsomes are suspended in an ATPase assay buffer at a slightly acidic pH (e.g., pH 6.1).

    • Varying concentrations of omeprazole are added and incubated for a defined period (e.g., 30 minutes) to allow for the formation of the active thiol-reactive intermediate.

  • ATPase Activity Assay:

    • The microsome-omeprazole mixture is then transferred to a standard ATPase assay buffer at a neutral pH (e.g., pH 7.4).

    • The ATPase reaction is initiated by the addition of ATP.

    • The hydrolytic activity of the H⁺,K⁺-ATPase is quantified by measuring the amount of inorganic phosphate (Pi) released from ATP using a colorimetric method, such as the malachite green procedure.

    • Specific H⁺,K⁺-ATPase activity is calculated as the difference in ATPase activity in the presence and absence of a specific inhibitor (e.g., SCH28080).

  • Data Analysis:

    • The concentration of omeprazole that produces 50% inhibition of H⁺,K⁺-ATPase activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the omeprazole concentration.

Na⁺,K⁺-ATPase Activity Assay

This protocol describes a method for measuring Na⁺,K⁺-ATPase activity, which can be adapted to assess the inhibitory effect of omeprazole.

  • Enzyme Preparation:

    • A synaptosomal fraction containing Na⁺,K⁺-ATPase is prepared from rat cerebral cortex through a series of homogenization and centrifugation steps.

  • Reaction Mixtures:

    • Two sets of reaction mixtures are prepared:

      • (i) Total ATPase activity: Contains imidazole-HCl buffer, NaCl, KCl, and MgCl₂.

      • (ii) Ouabain-insensitive ATPase activity: Contains imidazole-HCl buffer, MgCl₂, and the specific Na⁺,K⁺-ATPase inhibitor, ouabain.

    • The synaptosomal protein is added to both reaction mixtures.

  • Enzymatic Reaction:

    • The reaction is initiated by the addition of Tris-ATP and incubated at 37°C for a specified time (e.g., 10 minutes).

    • The reaction is stopped by the addition of sodium dodecyl sulfate (SDS).

  • Phosphate and Protein Determination:

    • The amount of inorganic phosphate (Pi) liberated is determined from an aliquot of the reaction mixture using a colorimetric assay.

    • The protein content is determined from another aliquot of the SDS-treated reaction mixture.

  • Calculation of Na⁺,K⁺-ATPase Activity:

    • The specific activity of Na⁺,K⁺-ATPase is calculated as the difference in the Pi liberated between the reaction mixtures with and without ouabain, expressed as nmol of Pi per minute per milligram of protein.

Carbonic Anhydrase Inhibition Assay

This protocol outlines a colorimetric assay for determining the inhibitory activity of compounds against carbonic anhydrase I (CA I).

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-SO₄, pH 7.4.

    • Enzyme Solution: A stock solution of human carbonic anhydrase I (hCA I) is prepared in the assay buffer.

    • Substrate Solution: p-Nitrophenyl acetate (pNPA) is dissolved in a minimal amount of acetonitrile and then diluted with the assay buffer.

    • Inhibitor Solutions: Stock solutions of the test compound (omeprazole) and a reference inhibitor (e.g., acetazolamide) are prepared in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Procedure in a 96-Well Plate:

    • Blank wells: Contain only the assay buffer.

    • Enzyme Control wells: Contain assay buffer and the hCA I enzyme solution.

    • Inhibitor wells: Contain assay buffer, hCA I enzyme solution, and the test compound at various concentrations.

    • The reaction is initiated by adding the pNPA substrate solution to all wells.

  • Measurement:

    • The plate is immediately placed in a microplate reader, and the increase in absorbance at 400-405 nm is measured over time. This corresponds to the formation of the p-nitrophenol product.

  • Data Analysis:

    • The rate of the enzymatic reaction (change in absorbance per minute) is calculated for each well.

    • The percentage of inhibition for each concentration of the test compound is determined relative to the enzyme control.

    • The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows related to the action of AGN-201904 (omeprazole).

Signaling_Pathway_of_Omeprazole_Inhibition cluster_parietal_cell Parietal Cell cluster_lumen Gastric Lumen Omeprazole_inactive Omeprazole (Inactive Prodrug) Omeprazole_active Sulfenamide (Active Metabolite) Omeprazole_inactive->Omeprazole_active Acidic Environment HK_ATPase H+,K+-ATPase (Proton Pump) Omeprazole_active->HK_ATPase Covalent Inhibition H_ion H+ HK_ATPase->H_ion Secretion H_ion_lumen H+ K_ion K+ K_ion->HK_ATPase Uptake

Caption: Mechanism of H⁺,K⁺-ATPase inhibition by omeprazole.

Experimental_Workflow_ATPase_Inhibition start Start prep_vesicles Prepare Gastric/Tissue Microsomal Vesicles start->prep_vesicles incubate Incubate Vesicles with Varying Omeprazole Concentrations prep_vesicles->incubate add_atp Initiate Reaction with ATP incubate->add_atp measure_pi Measure Inorganic Phosphate (Pi) Release add_atp->measure_pi analyze Calculate % Inhibition and Determine IC50 measure_pi->analyze end End analyze->end

Caption: General workflow for ATPase inhibition assay.

Logical_Relationship_Selectivity AGN201904 AGN-201904 (Omeprazole) Primary_Target Primary Target: H+,K+-ATPase AGN201904->Primary_Target High Selectivity Related_Receptors Related Receptors AGN201904->Related_Receptors Cross-reactivity Assessment NaK_ATPase Na+,K+-ATPase Related_Receptors->NaK_ATPase SERCA SERCA (Ca2+-ATPase) Related_Receptors->SERCA Carbonic_Anhydrase Carbonic Anhydrase Related_Receptors->Carbonic_Anhydrase CYP_Enzymes CYP450 Enzymes Related_Receptors->CYP_Enzymes

References

Comparative Analysis of AGN-2979 and its Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of AGN-2979, a known inhibitor of tryptophan hydroxylase (TPH) activation, and its potential structural analogs. This guide is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and medicinal chemistry. Due to the limited publicly available data on direct structural analogs of AGN-2979, this guide will focus on comparing AGN-2979 with other relevant tryptophan hydroxylase inhibitors and compounds sharing a similar chemical scaffold, where data is available.

Introduction to AGN-2979

AGN-2979, with the chemical name 3-(3-methoxyphenyl)-3-(3-dimethylaminopropyl)-4,4-dimethylpiperidine-2,6-dione, has been identified as an inhibitor of the activation of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[1] Studies have demonstrated its potential as an antidepressant.[2] Its mechanism of action is believed to involve the blockade of TPH activation, which can be triggered by factors such as stress.[1][3] This guide aims to contextualize the activity of AGN-2979 by comparing it with other compounds targeting the same pathway or possessing similar structural features.

Data Presentation

A direct quantitative comparison of AGN-2979 with its structural analogs is challenging due to the scarcity of publicly available head-to-head studies. The following table summarizes the available biological data for AGN-2979 and other relevant TPH inhibitors.

CompoundTargetAssayKey FindingsReference
AGN-2979 Tryptophan Hydroxylase (TPH) ActivationChronic Mild Stress (CMS) model in ratsReversed CMS-induced reduction in sucrose consumption.
AGN-2979 Tryptophan Hydroxylase (TPH) ActivationTPH activity in rat brainstem slicesBlocked the increase in TPH activity induced by depolarizing medium.[1][1]
AGN-2979 5-HT SynthesisAutoradiography in restrained ratsSignificantly decreased 5-HT synthesis in raphe nuclei and terminal areas.[3][3]
Compound 18i (thienopyrimidine derivative) TPH1In vitro inhibition assayIC50 of 37 nM.[4]
LP-533401 TPH1In vitro inhibition assayPotent inhibitor of TPH activity.[5]

Experimental Protocols

In Vitro Tryptophan Hydroxylase (TPH) Inhibition Assay

A detailed protocol for assessing the in vitro inhibitory activity of compounds on TPH is crucial for comparative analysis. The following is a generalized protocol based on available literature.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against TPH1 and TPH2 isoforms.

Materials:

  • Recombinant human TPH1 and TPH2 enzymes

  • L-Tryptophan (substrate)

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Test compounds (e.g., AGN-2979 and its analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Microplate reader capable of fluorescence or HPLC-based detection

Procedure:

  • Prepare a reaction mixture containing the assay buffer, catalase, DTT, and the TPH enzyme (either TPH1 or TPH2).

  • Add the test compounds at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Initiate the enzymatic reaction by adding L-tryptophan and BH4 to the wells.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

  • Stop the reaction using a suitable quenching solution (e.g., perchloric acid).

  • Measure the formation of 5-hydroxytryptophan (5-HTP), the product of the reaction. This can be done using various methods, including HPLC with fluorescence detection or a coupled enzymatic assay that generates a fluorescent signal.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Chronic Mild Stress (CMS) Model for Antidepressant Screening

The CMS model is a widely used preclinical model to evaluate the efficacy of potential antidepressant compounds.

Objective: To assess the ability of a test compound to reverse stress-induced anhedonia, a core symptom of depression.

Animals:

  • Male rats (e.g., Wistar or Sprague-Dawley)

Procedure:

  • Induction of Stress: Subject the rats to a variable sequence of mild, unpredictable stressors over a period of several weeks (e.g., 4-8 weeks). Stressors may include:

    • Stroboscopic illumination

    • Tilted cage (45°)

    • Food or water deprivation

    • Reversed light/dark cycle

    • Damp bedding

    • Social isolation or crowding

  • Anhedonia Assessment: Monitor the consumption of a palatable sucrose solution (e.g., 1% w/v) as a measure of anhedonia. A significant decrease in sucrose preference in the stressed group compared to a non-stressed control group indicates the successful induction of a depressive-like state.

  • Drug Administration: Administer the test compound (e.g., AGN-2979) or a vehicle control to the stressed animals for a defined period (e.g., 2-5 weeks) during the stress regimen.

  • Evaluation of Efficacy: Continue to monitor sucrose preference. A significant increase in sucrose consumption in the drug-treated group compared to the vehicle-treated stressed group indicates an antidepressant-like effect.

Signaling Pathways and Experimental Workflows

Tryptophan Hydroxylase and Serotonin Synthesis Pathway

TPH_Pathway Tryptophan Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH Substrate 5_HTP 5-Hydroxytryptophan TPH->5_HTP Catalysis AADC Aromatic L-Amino Acid Decarboxylase 5_HTP->AADC Substrate Serotonin Serotonin (5-HT) AADC->Serotonin Catalysis AGN_2979 AGN-2979 AGN_2979->TPH Inhibits Activation

Caption: The enzymatic pathway of serotonin synthesis from tryptophan.

Chronic Mild Stress Experimental Workflow

CMS_Workflow start Start: Naive Rats stress Chronic Mild Stress (Weeks 1-8) start->stress sucrose_baseline Sucrose Preference Test (Baseline) stress->sucrose_baseline treatment Treatment Period (Weeks 5-8) sucrose_baseline->treatment vehicle Vehicle Control treatment->vehicle agn2979 AGN-2979 treatment->agn2979 sucrose_final Sucrose Preference Test (Final) vehicle->sucrose_final agn2979->sucrose_final analysis Data Analysis sucrose_final->analysis

Caption: Workflow for the Chronic Mild Stress (CMS) model.

Conclusion

AGN-2979 represents a significant tool for studying the role of tryptophan hydroxylase activation in the central nervous system and its implications for conditions such as depression. While a direct comparative analysis with its structural analogs is currently limited by the available data, this guide provides a framework for understanding its biological activity and the experimental methodologies required for its evaluation. Further research is warranted to synthesize and test direct structural analogs of AGN-2979 to build a comprehensive structure-activity relationship and to identify compounds with improved pharmacological profiles. Researchers are encouraged to utilize the provided protocols as a foundation for their own investigations into this promising class of compounds.

References

A Head-to-Head Comparison: AGN-201904 vs. Omeprazole in Gastric Acid Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of AGN-201904 and the widely-used proton pump inhibitor (PPI), omeprazole. AGN-201904 is an innovative prodrug of omeprazole designed for a more sustained and potent inhibition of gastric acid secretion.[1][2][3][4] This document synthesizes available preclinical and clinical data to offer a clear perspective on their respective mechanisms, pharmacokinetics, and pharmacodynamics.

Mechanism of Action: A Tale of Two Proton Pump Inhibitors

Both AGN-201904 and omeprazole ultimately target the H+/K+ ATPase enzyme system, the gastric proton pump, located on the secretory surface of gastric parietal cells.[5][6][7] Inhibition of this pump is the final step in gastric acid production, and both drugs effectively suppress both basal and stimulated acid secretion.[5][6]

The key distinction lies in their delivery and activation. Omeprazole is a prodrug that is converted to its active form in the acidic environment of the parietal cell canaliculi.[8] AGN-201904, on the other hand, is a slowly absorbed, acid-stable pro-drug of omeprazole.[3][4][9][10] It is rapidly converted to omeprazole in the systemic circulation, leading to a prolonged residence time of the active drug.[3][4][9][10] This extended exposure of the proton pumps to the inhibitor is hypothesized to result in a more profound and lasting acid suppression.[3][9]

cluster_circulation Systemic Circulation cluster_parietal_cell Parietal Cell AGN-201904 AGN-201904 Omeprazole_from_AGN Omeprazole AGN-201904->Omeprazole_from_AGN Rapid Conversion Active_Sulfenamide Active_Sulfenamide Omeprazole_from_AGN->Active_Sulfenamide Omeprazole_direct Omeprazole (Direct Administration) Omeprazole_direct->Active_Sulfenamide Acid-catalyzed conversion H+/K+ ATPase H+/K+ ATPase Active_Sulfenamide->H+/K+ ATPase Irreversible Inhibition Gastric_Lumen Gastric Lumen (Acid Secretion) H+/K+ ATPase->Gastric_Lumen H+

Caption: Comparative Mechanism of Action.

Pharmacokinetic Profile: Extended Exposure with AGN-201904

The fundamental difference in their pharmacokinetic profiles is the prolonged systemic presence of omeprazole when delivered as AGN-201904. This leads to a longer half-life and a greater overall drug exposure (AUC).

Table 1: Pharmacokinetic Parameters (Day 5)

ParameterAGN-201904 (delivering Omeprazole)Esomeprazole (40 mg)
Mean Half-life (hours) 3.781.99
Mean AUC (ng/h/mL) 57102370

Data from a study in healthy volunteers comparing AGN-201904-Z to esomeprazole. Esomeprazole is the S-isomer of omeprazole and has similar pharmacokinetic properties.[1]

Pharmacodynamic Effects: Superior Gastric Acid Suppression

The extended pharmacokinetic profile of AGN-201904 translates into a more potent and sustained pharmacodynamic effect on intragastric pH.

Table 2: Intragastric pH Parameters (Day 5)

ParameterAGN-201904-Z (600 mg/day)Esomeprazole (40 mg/day)
24-hour Median pH Significantly higher (P < 0.0001)-
Median Nocturnal pH Significantly higher (P < 0.0001)-
Nocturnal time with pH ≥ 4 Significantly higher-

Data from a study in healthy volunteers.[9][10]

A key finding was the marked reduction in periods of nocturnal acid breakthrough (pH < 4.0) with AGN-201904-Z treatment.[9][10]

Experimental Protocols

The following provides a summary of the methodology used in the key comparative study between AGN-201904-Z and esomeprazole.

Study Design: A randomized, open-label, parallel-group, investigator-blinded study was conducted in 24 healthy, Helicobacter pylori-negative male volunteers.[9][10]

Dosing Regimen:

  • Group 1: AGN-201904-Z enteric-coated capsules (600 mg/day) for 5 days.[9][10]

  • Group 2: Esomeprazole delayed-release tablets (40 mg/day) for 5 days.[9][10]

Data Collection:

  • Pharmacodynamics: 24-hour intragastric pH recordings were taken at baseline, and on days 1, 3, and 5.[9][10]

  • Pharmacokinetics: Blood levels of omeprazole and AGN-201904-Z were measured.[9][10]

  • Biomarkers: Serum gastrin levels were also assessed.[9][10]

Screening Screening of Healthy H. pylori-negative Male Volunteers Randomization Randomization (n=24) Screening->Randomization Group_A Group A: AGN-201904-Z (600mg/day) Randomization->Group_A Group_B Group B: Esomeprazole (40mg/day) Randomization->Group_B Dosing 5-Day Dosing Period Group_A->Dosing Group_B->Dosing Data_Collection Data Collection: - 24h Intragastric pH - Blood Levels (PK) - Serum Gastrin Dosing->Data_Collection

Caption: Experimental Workflow for Comparative Study.

Conclusion

The available evidence strongly suggests that AGN-201904, as a prodrug of omeprazole, offers a significant pharmacodynamic advantage over conventional PPIs like esomeprazole. Its unique pharmacokinetic profile, characterized by prolonged systemic exposure to omeprazole, results in a more potent and sustained suppression of gastric acid, particularly during the nocturnal period.[9][10] These findings position AGN-201904 as a promising candidate for true once-a-day treatment of acid-related disorders, with the potential for improved clinical efficacy.[3][9] Further clinical trials are warranted to confirm these benefits in patient populations.

References

Unveiling the Preclinical Efficacy of AGN-2979: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical findings for AGN-2979, a novel inhibitor of tryptophan hydroxylase (TPH) activation, against established and emerging alternatives in the context of depression models. The data presented herein is collated from publicly available preclinical studies, offering a detailed overview of experimental methodologies and key quantitative outcomes to facilitate the replication and extension of these pivotal findings.

Executive Summary

AGN-2979 has demonstrated significant antidepressant-like effects in preclinical models, most notably in the chronic mild stress (CMS) paradigm in rats. A key finding is the rapid onset of action of AGN-2979, reversing stress-induced anhedonia within one week of treatment at a 4 mg/kg dose, a notable improvement over the three weeks required for the tricyclic antidepressant imipramine. The mechanism of action for AGN-2979 is the inhibition of tryptophan hydroxylase activation, the rate-limiting enzyme in serotonin synthesis. This guide will delve into the quantitative data supporting these claims, provide detailed experimental protocols for replication, and compare AGN-2979 with other TPH inhibitors.

Comparative Efficacy of AGN-2979 in the Chronic Mild Stress Model

The chronic mild stress (CMS) model is a well-established animal model of depression that induces a state of anhedonia, a core symptom of major depressive disorder. The efficacy of AGN-2979 in reversing CMS-induced deficits in sucrose preference, a measure of anhedonia, is summarized below in comparison to the classic antidepressant, imipramine.

Treatment GroupDoseOnset of Action (Sucrose Preference Reversal)Reference
AGN-29794 mg/kg1 week[1]
AGN-29791 mg/kgIneffective[1]
AGN-297916 mg/kgIneffective[1]
Imipramine10 mg/kg3 weeks[1]

Experimental Protocols

To ensure the reproducibility of the key findings, detailed methodologies for the pivotal preclinical experiments are provided below.

Chronic Mild Stress (CMS) Protocol

The CMS protocol involves exposing rodents to a series of mild, unpredictable stressors over an extended period to induce a depressive-like state.

Objective: To induce anhedonia in rats, as measured by a decrease in sucrose preference.

Procedure:

  • Animal Housing: Male Wistar rats are single-housed in a dedicated, low-stress environment.

  • Baseline Sucrose Preference: Prior to the stress regimen, establish a baseline sucrose preference by offering rats a free choice between a 1% sucrose solution and water for 48 hours.

  • Stress Regimen: For a period of at least 4-6 weeks, expose the animals to a variable sequence of mild stressors. The stressors should be applied randomly and continuously. Examples of stressors include:

    • Stroboscopic illumination

    • Tilted cage (45°)

    • Food or water deprivation (for a defined period, e.g., 12-24 hours)

    • Soiled cage bedding

    • Light/dark cycle reversal

    • White noise

  • Sucrose Preference Testing: Once a week, measure sucrose preference. This is done by replacing the regular water bottle with two pre-weighed bottles, one containing 1% sucrose solution and the other containing water. After a 1-hour test period, weigh the bottles again to determine the consumption of each liquid.

  • Calculation of Sucrose Preference: Sucrose Preference (%) = (Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))) x 100

  • Drug Administration: Once a stable decrease in sucrose preference is observed in the stressed group, begin daily administration of AGN-2979 (4 mg/kg, i.p.) or vehicle.

  • Monitoring: Continue weekly sucrose preference testing to determine the onset of the antidepressant-like effect.

Tryptophan Hydroxylase (TPH) Activation Inhibition Assay

This assay is designed to measure the ability of AGN-2979 to inhibit the activation of TPH, the rate-limiting enzyme in serotonin synthesis.

Objective: To determine the in vitro inhibitory effect of AGN-2979 on the calcium-calmodulin-dependent activation of TPH.

Materials:

  • Rat brainstem tissue

  • Homogenization buffer

  • ATP, MgCl2, CaCl2

  • Calmodulin

  • AGN-2979

  • Assay buffer

  • L-[1-14C]tryptophan

  • HPLC system with a radioactivity detector

Procedure:

  • Enzyme Preparation: Homogenize rat brainstem tissue in a suitable buffer and prepare a supernatant fraction containing TPH.

  • Activation Conditions: In a reaction tube, combine the enzyme preparation with ATP, MgCl2, CaCl2, and calmodulin to induce TPH activation.

  • Inhibition: In parallel tubes, add varying concentrations of AGN-2979 to the activation mixture.

  • Enzymatic Reaction: Initiate the reaction by adding L-[1-14C]tryptophan and incubate at 37°C.

  • Quantification: Stop the reaction and measure the formation of [14C]5-hydroxytryptophan (5-HTP) using an HPLC system with a radioactivity detector.

  • Data Analysis: Calculate the percent inhibition of TPH activation by AGN-2979 at each concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for AGN-2979 and the general workflow of the preclinical studies.

G cluster_0 Neuronal Depolarization / Stress cluster_1 Intracellular Signaling cluster_2 Serotonin Synthesis Ca2_influx Ca2+ Influx Calmodulin Calmodulin Ca2_influx->Calmodulin binds CaMKII CaMKII (inactive) Calmodulin->CaMKII activates Active_CaMKII CaMKII (active) CaMKII->Active_CaMKII TPH2 TPH2 (inactive) Active_CaMKII->TPH2 phosphorylates Ser19 Active_TPH2 TPH2 (active) (p-Ser19) TPH2->Active_TPH2 5HTP 5-Hydroxytryptophan Active_TPH2->5HTP catalyzes AGN2979 AGN-2979 AGN2979->Active_CaMKII inhibits activation Tryptophan Tryptophan Tryptophan->5HTP Serotonin Serotonin 5HTP->Serotonin

Caption: Proposed mechanism of AGN-2979 action.

G Start Start CMS_Model Induce Chronic Mild Stress in Rats Start->CMS_Model Anhedonia Confirm Anhedonia (Reduced Sucrose Preference) CMS_Model->Anhedonia Treatment Administer AGN-2979, Imipramine, or Vehicle Anhedonia->Treatment Monitor Weekly Sucrose Preference Testing Treatment->Monitor Data_Analysis Analyze Onset of Action and Efficacy Monitor->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for CMS studies.

Comparison with Alternative Tryptophan Hydroxylase Inhibitors

While AGN-2979 acts by inhibiting the activation of TPH, other therapeutic strategies involve direct inhibition of the TPH enzyme, with a particular focus on the neuronal isoform, TPH2. Below is a comparison with other notable TPH inhibitors.

CompoundTargetMechanismPreclinical ModelKey Findings
AGN-2979 TPH ActivationInhibition of Ca2+/Calmodulin-dependent activationChronic Mild Stress (Rat)Rapid reversal of anhedonia
LP-533401 TPH1Direct InhibitionChemotherapy-induced emesis (Ferret)Reduces intestinal serotonin and emesis
LX-1031 (Telotristat ethyl) TPHDirect InhibitionCarcinoid Syndrome ModelsReduces peripheral serotonin production

Note: Preclinical data for selective TPH2 inhibitors in the chronic mild stress model are not as readily available in the public domain, highlighting a key area for future research and comparison.

Conclusion

The preclinical data for AGN-2979 suggests a promising profile as a rapid-onset antidepressant. Its unique mechanism of inhibiting TPH activation, rather than direct enzyme inhibition, may offer a novel therapeutic avenue. The provided experimental protocols are intended to aid in the replication and further investigation of these findings. Comparative analysis underscores the need for further studies directly comparing AGN-2979 with selective TPH2 inhibitors in validated models of depression to fully elucidate its therapeutic potential.

References

Independent Validation of AGN-201904's Therapeutic Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AGN-201904, a novel therapeutic agent, with an established alternative. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to facilitate a thorough understanding of its therapeutic target validation.

AGN-201904, also known as AGN-201904-Z in its sodium salt form, is a prodrug of omeprazole, a well-established proton pump inhibitor (PPI).[1][2][3][4] Its primary therapeutic target is the gastric hydrogen-potassium ATPase (H+, K+-ATPase), the enzyme responsible for the final step in gastric acid secretion.[1] This guide compares the performance of AGN-201904 with its active metabolite, omeprazole, and a newer class of acid suppressants, potassium-competitive acid blockers (P-CABs), represented by vonoprazan.

Comparative Performance Data

The following tables summarize the quantitative data from clinical studies comparing the pharmacokinetic and pharmacodynamic profiles of AGN-201904-Z, esomeprazole (the S-isomer of omeprazole), and vonoprazan.

Table 1: Pharmacokinetic Comparison of AGN-201904-Z (delivering omeprazole) and Esomeprazole [5]

ParameterAGN-201904-Z (600 mg) derived OmeprazoleEsomeprazole (40 mg)
Mean Half-life (t½) at Day 5 3.78 hours1.99 hours
Area Under the Curve (AUC) at Day 5 5710 ng·h/mL2370 ng·h/mL

Table 2: Pharmacodynamic Comparison of AGN-201904-Z and Esomeprazole (Intragastric pH > 4) [5]

TimepointAGN-201904-ZEsomeprazole
Median Nocturnal Time (pH ≥ 4) at 24 hours Significantly higherLower
Median Nocturnal Time (pH ≥ 4) at Day 5 Significantly higherLower

Table 3: Comparative Efficacy of Vonoprazan and Omeprazole in GERD [6]

Outcome (Day 14)Vonoprazan (20 mg)Omeprazole (40 mg)p-value
Complete Responders 41.7%43.2%0.643
Partial Responders 22.2%29.7%0.643
Non-responders 36.1%27.0%0.643

Table 4: Comparative Efficacy of Vonoprazan and Omeprazole in H. pylori Eradication (Triple Therapy) [7]

Analysis Type7-day Vonoprazan-based Therapy14-day Omeprazole-based Therapyp-value
Intention-to-Treat 96.7%88.5%0.083
Per-Protocol 98.3%93.1%0.159

Signaling Pathway and Mechanism of Action

The therapeutic effect of AGN-201904 is achieved through the inhibition of the gastric H+, K+-ATPase. The following diagram illustrates the activation of the prodrug and the subsequent mechanism of action of its active form, omeprazole.

Mechanism of Action of AGN-201904 (Omeprazole Prodrug) cluster_systemic Systemic Circulation cluster_parietal Parietal Cell cluster_lumen Gastric Lumen AGN-201904 AGN-201904 AGN-201904->Omeprazole Conversion Omeprazole_PC Omeprazole Omeprazole->Omeprazole_PC Accumulation in secretory canaliculi Activated_Omeprazole Sulfenamide Omeprazole_PC->Activated_Omeprazole Acid-catalyzed activation H_K_ATPase H+, K+-ATPase (Proton Pump) Activated_Omeprazole->H_K_ATPase Covalent binding to Cys residues H_K_ATPase->H_ion Secretion K_ion->H_K_ATPase Uptake

Caption: Prodrug activation and inhibition of the gastric proton pump by AGN-201904.

Experimental Protocols

In Vitro H+, K+-ATPase Inhibition Assay

This protocol outlines the steps to assess the inhibitory activity of a compound on the gastric proton pump.

1.1. Preparation of H+, K+-ATPase Enriched Microsomes:

  • Euthanize and dissect the stomach of a suitable animal model (e.g., rabbit, pig).

  • Isolate the gastric mucosa and homogenize it in a buffered solution.

  • Perform differential centrifugation to isolate the microsomal fraction containing the H+, K+-ATPase.

  • Further purify the enzyme using density gradient centrifugation.[8]

1.2. ATPase Activity Assay:

  • The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by the H+, K+-ATPase.

  • Prepare a reaction mixture containing the enriched microsomes, buffer, MgCl2, and the test compound (e.g., AGN-201904's active metabolite) at various concentrations.

  • Initiate the reaction by adding ATP and KCl.

  • Stop the reaction after a defined incubation period.

  • Quantify the released Pi using a colorimetric method, such as the malachite green assay.[8][9][10]

  • Calculate the IC50 value of the test compound.

Workflow for H+, K+-ATPase Inhibition Assay Start Start Isolate_Microsomes Isolate H+, K+-ATPase enriched microsomes Start->Isolate_Microsomes Prepare_Assay Prepare assay plate with microsomes and inhibitor Isolate_Microsomes->Prepare_Assay Initiate_Reaction Add ATP and KCl to start reaction Prepare_Assay->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Measure_Pi Measure inorganic phosphate (Pi) release Stop_Reaction->Measure_Pi Analyze_Data Calculate IC50 Measure_Pi->Analyze_Data End End Analyze_Data->End

Caption: A streamlined workflow for determining the in vitro inhibitory potency of a compound.

24-Hour Intragastric pH Monitoring

This clinical trial protocol is used to assess the pharmacodynamic effect of acid-suppressing drugs in human subjects.[11][12][13][14]

2.1. Subject Preparation:

  • Recruit healthy volunteers or patients with acid-related disorders.

  • Instruct subjects to fast for a specified period before the study.

  • Withhold any medications that could interfere with gastric acid secretion.

2.2. pH Probe Placement:

  • A thin, flexible catheter with a pH sensor is inserted through the subject's nostril and positioned in the stomach.

  • The correct placement is typically confirmed by radiography or manometry.

2.3. Data Recording:

  • The pH probe is connected to a portable data logger that records intragastric pH continuously for 24 hours.

  • Subjects are instructed to maintain a diary of their meals, sleep periods, and any symptoms experienced.

2.4. Data Analysis:

  • The recorded pH data is analyzed to determine key parameters such as:

    • Percentage of time the intragastric pH is above a certain threshold (e.g., pH > 4).

    • Mean 24-hour intragastric pH.

    • Nocturnal acid breakthrough events.

  • These parameters are compared between different treatment groups (e.g., AGN-201904 vs. placebo or an active comparator).

Clinical Trial Workflow for 24-Hour pH Monitoring Recruitment Subject Recruitment and Screening Baseline Baseline pH Monitoring (Optional) Recruitment->Baseline Randomization Randomization to Treatment Groups Baseline->Randomization Dosing Drug Administration Randomization->Dosing pH_Monitoring 24-Hour Intragastric pH Monitoring Dosing->pH_Monitoring Data_Collection Data and Diary Collection pH_Monitoring->Data_Collection Analysis Pharmacodynamic Data Analysis Data_Collection->Analysis Results Comparison of Treatment Effects Analysis->Results

Caption: A typical workflow for a clinical study involving 24-hour intragastric pH monitoring.

Alternative Therapeutic Strategies: A Logical Comparison

While proton pump inhibitors like omeprazole (the active form of AGN-201904) are highly effective, alternative mechanisms for acid suppression exist. Potassium-competitive acid blockers (P-CABs) represent a newer class of drugs that also target the H+, K+-ATPase but through a different mechanism.

Comparison of Acid Suppression Mechanisms cluster_ppi Proton Pump Inhibitors (e.g., Omeprazole) cluster_pcab Potassium-Competitive Acid Blockers (e.g., Vonoprazan) Target H+, K+-ATPase (Proton Pump) PPI_Binding Irreversible covalent binding Target->PPI_Binding PCAB_Binding Reversible ionic binding (K+ competitive) Target->PCAB_Binding PPI_Activation Prodrug requiring acid activation PPI_Activation->PPI_Binding PCAB_Activation Active drug, no acid activation needed PCAB_Activation->PCAB_Binding

Caption: A logical comparison of the mechanisms of PPIs and P-CABs.

References

Meta-analysis of clinical trials involving AGN series compounds.

Author: BenchChem Technical Support Team. Date: December 2025

A comparative meta-analysis of two leading AGN series compounds, AGN-190584 and AGN-241751, reveals distinct therapeutic applications and mechanisms of action. AGN-190584, a topical ophthalmic solution of 1.25% pilocarpine hydrochloride, has been approved for the treatment of presbyopia, while AGN-241751 is an investigational oral antidepressant for Major Depressive Disorder (MDD). This guide provides a comprehensive comparison of their clinical trial data, experimental protocols, and mechanisms of action.

AGN-190584 for Presbyopia

AGN-190584 (Vuity) is a miotic eye drop that improves near vision by constricting the pupil.[1][2][3] A systematic review and meta-analysis of three randomized controlled trials (GEMINI 1, GEMINI 2, and VIRGO) involving 980 participants demonstrated its efficacy and safety in treating presbyopia.[2]

Efficacy and Safety of AGN-190584

The primary outcome in the clinical trials was the proportion of participants gaining three or more lines in mesopic (low light) distance-corrected near visual acuity (DCNVA).[4][5]

Outcome AGN-190584 (Pilocarpine 1.25%) Vehicle (Placebo) Study
≥3-line gain in mesopic DCNVA (Day 30, Hour 3) 30.7%8.1%GEMINI 1[4][5]
≥3-line gain in mesopic DCNVA (Day 30, Hour 6) 18.4%8.8%GEMINI 1[4][5]
≥3-line gain in binocular DCNVA (Day 14, 3 hours post-dose) 35.1%7.8%VIRGO[2]

Adverse Events:

The most common adverse events reported were headache and conjunctival hyperemia.[1][2]

Adverse Event Frequency in AGN-190584 Group
Headache13.49%[2]
Conjunctival Hyperemia1.6%[1]
Instillation Site Pain5.8%[1]
Blurred Vision3.6%[1]
Experimental Protocol: GEMINI 1 Phase 3 Trial
  • Study Design: A multicenter, randomized, double-masked, vehicle-controlled, parallel-group study.[4][5]

  • Participants: 323 individuals aged 40 to 55 years with presbyopia.[4][5]

  • Intervention: One drop of AGN-190584 or vehicle was self-administered in each eye once daily for 30 days.[3][4]

  • Primary Efficacy Endpoint: The proportion of participants with a gain of 3 or more lines in mesopic, high-contrast, binocular DCNVA at Day 30, Hour 3.[4][5]

Mechanism of Action: AGN-190584

AGN-190584 is a cholinergic muscarinic receptor agonist.[3] It constricts the pupil, which increases the depth of focus and improves near vision.

AGN190584_Mechanism AGN190584 AGN-190584 (Pilocarpine) MuscarinicReceptor Muscarinic Receptor (M3) in Iris Sphincter AGN190584->MuscarinicReceptor Binds to PupilConstriction Pupil Constriction (Miosis) MuscarinicReceptor->PupilConstriction Activates IncreasedDepthOfFocus Increased Depth of Focus PupilConstriction->IncreasedDepthOfFocus Leads to ImprovedNearVision Improved Near Vision IncreasedDepthOfFocus->ImprovedNearVision Results in

Mechanism of action for AGN-190584.

AGN-241751 for Major Depressive Disorder

AGN-241751 is an investigational, orally bioavailable, small molecule N-methyl-D-aspartate receptor (NMDAR) modulator being developed for the treatment of Major Depressive Disorder (MDD).[6][7][8] It has received FDA Fast Track designation due to its potential to address a significant unmet medical need.[6][7][8]

Efficacy and Safety of AGN-241751

A Phase 2 clinical trial evaluated the efficacy of AGN-241751 compared to placebo in participants with MDD.[9] The primary efficacy measure was the change in the Montgomery-Asberg Depression Rating Scale (MADRS) total score.[10]

Outcome AGN-241751 Placebo Study
Change in MADRS Total Score (Day 1) Statistically significant improvement-Phase 2 Trial[9]

Detailed quantitative data from the Phase 2 trial are not yet publicly available.

Experimental Protocol: Phase 2 Trial of AGN-241751
  • Study Design: A randomized, double-blind, placebo-controlled study.[9]

  • Participants: Individuals diagnosed with Major Depressive Disorder according to DSM-5 criteria.[10]

  • Intervention: Oral administration of AGN-241751 or placebo.[9]

  • Primary Efficacy Endpoint: Evaluation of the efficacy at 1 day post-initial oral dose of AGN-241751 compared with placebo.[9]

Mechanism of Action: AGN-241751

AGN-241751 modulates the N-methyl-D-aspartate (NMDA) receptor, which is involved in glutamatergic neurotransmission.[6][7][8] Dysregulation of this pathway is implicated in the pathophysiology of depression.

AGN241751_Mechanism AGN241751 AGN-241751 NMDAReceptor NMDA Receptor AGN241751->NMDAReceptor Modulates GlutamatergicActivity Enhanced Glutamatergic Activity NMDAReceptor->GlutamatergicActivity Leads to SynapticPlasticity Increased Synaptic Plasticity GlutamatergicActivity->SynapticPlasticity Promotes AntidepressantEffects Rapid Antidepressant Effects SynapticPlasticity->AntidepressantEffects Results in

Proposed mechanism of action for AGN-241751.

Comparison with Alternatives

Presbyopia Treatment Alternatives

Alternatives to AGN-190584 for presbyopia include other miotic eye drops and surgical options. Brimochol and LNZ100 are other investigational eye drops that have shown promise in clinical trials.[1]

Treatment Mechanism Reported Efficacy Common Side Effects
Brimochol Combination of carbachol and brimonidine tartrate-Eye irritation, headache[1]
LNZ100 Aceclidine95% achieved ≥2-line improvement in near vision after 1 hourEye irritation, visual impairment, headache[1]
Major Depressive Disorder Treatment Alternatives

AGN-241751 is being developed as a rapid-acting antidepressant. It is intended to be an oral complement to rapastinel, another NMDA receptor modulator that has also received FDA Fast Track designation.[6][7][8] Traditional antidepressants, such as SSRIs and SNRIs, are the current standard of care but often have a delayed onset of action.[7]

Experimental Workflow: Randomized Controlled Trial

The clinical trials for both AGN-190584 and AGN-241751 followed a standard randomized controlled trial (RCT) workflow.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Randomization Randomization InformedConsent->Randomization TreatmentGroup Treatment Group (AGN Compound) Randomization->TreatmentGroup ControlGroup Control Group (Placebo/Vehicle) Randomization->ControlGroup TreatmentPeriod Treatment Period TreatmentGroup->TreatmentPeriod ControlGroup->TreatmentPeriod DataCollection Data Collection (Efficacy and Safety) TreatmentPeriod->DataCollection DataAnalysis Data Analysis DataCollection->DataAnalysis Results Results and Reporting DataAnalysis->Results

General workflow of a randomized clinical trial.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for AGN 194078

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of AGN 194078, a synthetic retinoid compound. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.

This compound belongs to the arotinoid class of retinoids, which are potent biologically active compounds.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the general properties of synthetic retinoids and related antineoplastic agents necessitate handling them as hazardous waste.[3][4]

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).

PPE ComponentSpecificationRationale
Gloves Double chemotherapy gloves (Nitrile)Provides maximum protection against skin contact with the hazardous drug.[3]
Eye Protection Safety glasses with side shields or face shieldProtects eyes from splashes or aerosolized particles.
Lab Coat Disposable or dedicated lab coatPrevents contamination of personal clothing.
Respiratory Protection NIOSH-approved respiratorRecommended when handling the powder form to avoid inhalation.

Step-by-Step Disposal Procedure

The proper disposal of this compound and associated waste must follow regulated hazardous waste protocols. Do not dispose of this compound down the drain or in regular trash.[5][6]

  • Waste Segregation : All materials that have come into contact with this compound must be segregated as hazardous waste. This includes:

    • Unused or expired this compound powder or solutions.

    • Contaminated labware (e.g., vials, pipette tips, culture plates).

    • Contaminated PPE (e.g., gloves, disposable lab coats).

    • Spill cleanup materials.

  • Waste Collection :

    • Solid Waste : Place all contaminated solid materials into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be black for RCRA-regulated waste.[3]

    • Liquid Waste : Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-resistant container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]

    • Sharps : Any needles or syringes used for handling this compound solutions must be disposed of in a designated sharps container for hazardous waste. If the syringe contains residual drug, it must be disposed of as hazardous chemical waste in a special bulk waste container.[3]

  • Labeling : Clearly label all hazardous waste containers with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Toxic," "Chemotherapeutic Agent").

  • Storage : Store the sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) until they are collected by your institution's EHS personnel.

  • Waste Pickup : Arrange for the disposal of the hazardous waste through your institution's EHS department. They will ensure it is transported to a licensed hazardous waste disposal facility.

Spill Cleanup Protocol

In the event of a spill, immediate and proper cleanup is essential to prevent exposure and contamination.

  • Alert Personnel : Immediately alert others in the vicinity of the spill.

  • Evacuate : If the spill is large or involves a significant amount of powder, evacuate the immediate area.

  • Don PPE : Before attempting to clean the spill, don the appropriate PPE as listed in the table above.

  • Containment :

    • For liquid spills : Cover the spill with an absorbent material (e.g., chemical absorbent pads or granules).

    • For solid spills : Gently cover the spill with damp absorbent paper towels to avoid raising dust. Do not dry sweep.

  • Cleanup :

    • Working from the outside in, carefully collect all contaminated materials using scoops or other appropriate tools.

    • Place all cleanup materials into a designated hazardous waste container.

  • Decontamination :

    • Clean the spill area with a detergent solution, followed by a thorough rinse with water.[3]

    • All cleaning materials must also be disposed of as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and EHS department.

Experimental Workflow for Safe Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_preparation Preparation cluster_handling Handling & Waste Generation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal A Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) B Handle this compound in a controlled environment A->B C Generate Waste (Unused chemical, contaminated labware, PPE) B->C D Segregate Solid Waste C->D E Segregate Liquid Waste C->E F Segregate Sharps Waste C->F G Place in Labeled Black RCRA Container D->G H Place in Labeled Sealed Liquid Waste Container E->H I Place in Labeled Hazardous Sharps Container F->I J Store in Satellite Accumulation Area (SAA) G->J H->J I->J K Arrange for EHS Pickup J->K L Transport to Licensed Hazardous Waste Facility K->L

References

Essential Safety and Handling Protocols for AGN 194078

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of AGN 194078.

This compound, as a potent retinoid compound, necessitates stringent safety protocols to protect laboratory personnel from potential health risks associated with exposure. Adherence to the following guidelines for personal protective equipment (PPE), handling, and disposal is critical for ensuring a safe research environment.

Personal Protective Equipment (PPE)

The primary defense against exposure to potent active pharmaceutical ingredients (APIs) like this compound is the consistent and correct use of appropriate PPE. The minimum required PPE for handling this compound includes a lab coat, protective eyewear, and gloves.[1][2] For tasks with a higher risk of exposure, additional or more robust PPE is required.

PPE CategoryMinimum RequirementRecommended for High-Risk Tasks
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields.[1]Chemical splash goggles and a face shield should be worn in addition to safety glasses or goggles when a splash hazard is present.[1][3][4]
Hand Protection Disposable nitrile gloves.[1]Double-gloving with nitrile gloves or wearing Silver Shield gloves under disposable nitrile gloves for added protection.[1]
Body Protection A fully buttoned lab coat.[2][5]A disposable gown or coveralls to provide full-body protection.[3]
Respiratory Protection Not generally required for small quantities in a well-ventilated area or chemical fume hood.A respirator (e.g., N95, half-mask, or full-face) is necessary when working with volatile chemicals or in poorly ventilated areas.[3]

Operational Plan: Handling and Storage

Given that retinoids can be unstable and may degrade when exposed to light, air, or heat, specific handling and storage procedures are essential.[6]

Handling:

  • Engineering Controls: All work with this compound should be conducted in a designated area with controlled access. The primary method for containment should be the use of engineering controls such as a chemical fume hood or a glove box.[7]

  • Ventilation: Ensure adequate ventilation to minimize the concentration of any airborne particles. Airflow within the facility should be single-pass to prevent cross-contamination.[8]

  • Light Sensitivity: Handle retinoids under yellow or red light to prevent light-induced degradation.[9] Containers should be opaque or wrapped in aluminum foil.[6]

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10] Do not eat, drink, or smoke in areas where the material is handled.[8]

Storage:

  • Temperature: Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[11]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[6]

  • Security: Store in a locked cabinet or other secure location to restrict access.[7][11]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[10]

  • Waste Collection: Collect all contaminated materials, including disposable PPE, weighing papers, and cleaning materials, in a designated, sealed, and clearly labeled hazardous waste container.

  • Decontamination: Decontaminate all non-disposable equipment and work surfaces thoroughly after use.

  • Disposal Route: Do not discharge waste into sewers or waterways.[10] Arrange for disposal through a licensed hazardous waste disposal contractor.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start: Plan Experiment conduct_ha Conduct Hazard Assessment start->conduct_ha select_ppe Select Appropriate PPE conduct_ha->select_ppe prepare_workspace Prepare Workspace (e.g., Fume Hood) select_ppe->prepare_workspace don_ppe Don PPE prepare_workspace->don_ppe handle_compound Handle this compound don_ppe->handle_compound decontaminate Decontaminate Workspace and Equipment handle_compound->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe segregate_waste Segregate and Label Hazardous Waste doff_ppe->segregate_waste store_waste Store Waste Securely segregate_waste->store_waste end End: Arrange for Professional Disposal store_waste->end

Caption: Workflow for Safe Handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.